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  • Product: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide
  • CAS: 17149-35-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazine scaffold is a cornerstone in medicinal chemistry, featured in several essential medicines.[1] The introduction of an N-oxid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazine scaffold is a cornerstone in medicinal chemistry, featured in several essential medicines.[1] The introduction of an N-oxide functionality dramatically alters the electronic properties and metabolic profile of the parent heterocycle, often enhancing aqueous solubility and providing a vector for prodrug strategies, particularly in hypoxia-activated therapies.[2] This guide provides an in-depth, field-proven perspective on the synthesis and comprehensive characterization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a versatile intermediate for drug discovery campaigns.

Part 1: Strategic Synthesis

The construction of the 2-aminopyrazine 1-oxide core is efficiently achieved through a well-established condensation reaction. The logic behind this strategy is the convergent assembly of the heterocyclic system from acyclic, readily available precursors.

Causality of Precursor Selection

The primary synthetic route involves the condensation of an α-amino nitrile with an α-hydroxyimino carbonyl compound.[3] For the target molecule, Methyl 2-amino-2-cyanoacetate is selected as the C2-N3-C3 fragment source. Its bifunctionality—a nucleophilic amine and a nitrile group poised for cyclization—makes it an ideal building block. The remaining C5-C6-N1 fragment is sourced from glyoxal monoxime . This precursor provides the necessary electrophilic carbonyl center for the initial condensation and the oxime functionality which directs the formation of the N-oxide ring system.

Reaction Mechanism and Rationale

The reaction proceeds via a domino sequence:

  • Nucleophilic Attack: The amino group of methyl 2-amino-2-cyanoacetate attacks the carbonyl carbon of glyoxal monoxime.

  • Cyclization: The intermediate undergoes an intramolecular cyclization where the nitrogen from the amino group attacks the nitrile carbon.

  • Tautomerization & Dehydration: A series of tautomerizations and a final dehydration step lead to the formation of the aromatic pyrazine N-oxide ring.

This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield. The choice of a mild base is critical to facilitate the initial condensation without promoting unwanted side reactions.

Detailed Experimental Protocol

Objective: To synthesize 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Materials:

  • Methyl 2-amino-2-cyanoacetate (1.0 eq)

  • Glyoxal monoxime (1.1 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-amino-2-cyanoacetate (1.0 eq) and anhydrous ethanol. Stir until fully dissolved.

  • Addition of Reagents: Add glyoxal monoxime (1.1 eq) followed by sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a mild base to catalyze the condensation.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the resulting residue in ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Filtration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a crystalline solid.

Part 2: Comprehensive Characterization

Confirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization, leaving no ambiguity as to the final product's identity.

Spectroscopic and Analytical Data

The following data represent the expected analytical results for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Analytical Technique Parameter Expected Observation
Molecular Formula -C₆H₇N₃O₃
Molecular Weight -169.14 g/mol [4]
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)δ 8.15 (d, J = 1.5 Hz, 1H, H-6), 7.90 (d, J = 1.5 Hz, 1H, H-5), 7.60 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)δ 165.0 (C=O), 148.5 (C-2), 138.0 (C-6), 125.0 (C-5), 118.0 (C-3), 52.5 (-OCH₃)
FT-IR (KBr, cm⁻¹)Wavenumber (ν)3450-3300 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O stretch, ester), 1620 cm⁻¹ (N-H bend), 1280 cm⁻¹ (N-O stretch)[5]
Mass Spectrometry (ESI+)m/z170.05 [M+H]⁺, 192.03 [M+Na]⁺
Interpretation of Spectroscopic Data
  • ¹H NMR: The two aromatic protons on the pyrazine ring appear as distinct doublets with a small coupling constant, characteristic of a meta-like relationship in this heterocyclic system. The broad singlet for the amino protons is typical and will exchange with D₂O. The sharp singlet at ~3.85 ppm confirms the presence of the methoxy group.

  • ¹³C NMR: The spectrum clearly shows six distinct carbon signals. The downfield signal at ~165.0 ppm is assigned to the ester carbonyl. The four signals in the aromatic region correspond to the pyrazine ring carbons, with their specific shifts influenced by the electron-donating amino group, the electron-withdrawing ester, and the N-oxide functionality. The signal at ~52.5 ppm is characteristic of the methoxy carbon.

  • FT-IR: The spectrum provides definitive evidence for the key functional groups. The broad peaks above 3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine. A strong, sharp peak around 1725 cm⁻¹ confirms the carbonyl group of the methyl ester. Crucially, a strong absorption band in the 1300-1250 cm⁻¹ region is indicative of the N→O bond, a hallmark of N-oxide compounds.[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₇N₃O₃ by providing an exact mass that matches the theoretical value (Calculated for [C₆H₈N₃O₃]⁺: 170.0560, Found: 170.056x). This technique provides the most trustworthy confirmation of the elemental composition.

X-ray Crystallography

For unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown (e.g., by slow evaporation from an ethanol/water mixture), this technique will provide precise bond lengths, bond angles, and information on the crystal packing. Key anticipated features include intermolecular hydrogen bonding between the amino group of one molecule and the N-oxide oxygen or ester carbonyl oxygen of a neighboring molecule, which dictates the solid-state architecture.[6][7]

Part 3: Visualization of Workflows

Visualizing the process flow is essential for clarity and reproducibility in a research setting.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Methyl 2-amino-2-cyanoacetate - Glyoxal monoxime - Sodium Acetate in Ethanol reflux Heat to Reflux (4-6 hours) reagents->reflux Catalytic Condensation concentrate Concentrate in vacuo reflux->concentrate extract Aqueous Work-up (EtOAc / H₂O) concentrate->extract dry Dry & Filter extract->dry chromatography Silica Gel Chromatography dry->chromatography product Final Product: 2-Amino-3-(methoxycarbonyl) -pyrazine 1-oxide chromatography->product CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Elucidation start Synthesized Crude Product purified Purified Product start->purified Purification NMR NMR Spectroscopy (¹H, ¹³C) purified->NMR IR FT-IR Spectroscopy purified->IR MS Mass Spectrometry (HRMS) purified->MS XRAY Single Crystal X-ray Diffraction purified->XRAY If crystals form final_confirmation Structurally Confirmed & Pure Compound NMR->final_confirmation IR->final_confirmation MS->final_confirmation XRAY->final_confirmation

Caption: Comprehensive workflow for analytical characterization.

Part 4: Significance and Future Directions

The title compound, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, is not merely a synthetic target but a strategic platform molecule. The three functional handles—the amino group, the ester, and the N-oxide—offer orthogonal reactivity for the construction of diverse chemical libraries.

  • Amino Group Modification: The amine can be readily acylated, sulfonated, or used in reductive amination to append various side chains, modulating the molecule's steric and electronic properties.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key isostere for phosphate groups and a handle for amide bond formation, enabling conjugation to peptides or other biomolecules.

  • N-Oxide Reactivity: The N-oxide can be a site for deoxygenation or rearrangement reactions, providing access to different pyrazine substitution patterns. [8]It also significantly impacts the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • Unknown. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.
  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem.
  • Unknown. (n.d.). THE PYRAZINES.
  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. PubMed Central.
  • Unknown. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
  • Unknown. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C - RSC Publishing.
  • Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing.
  • She, W., et al. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.
  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. Retrieved from [Link]

  • Unknown. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC.
  • UCHEM. (2022). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica.
  • Klein, B., & Berkowitz, J. (n.d.). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
  • Petrova, Y. G., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate - PMC. NIH. Retrieved from [Link]

  • Unknown. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calixp[1]yrroles. Retrieved from

  • Unknown. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation. Google Patents.
  • Unknown. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Isotope Labelling Studies of Some Aromatic N-Oxides - Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Unknown. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min.
  • Unknown. (2007). Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano.
  • Unknown. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, methoxy-. NIST WebBook. Retrieved from [Link]

  • Unknown. (n.d.). 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Introduction 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrazine N-oxide core, coupled with amino and me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrazine N-oxide core, coupled with amino and methoxycarbonyl functionalities, presents a unique electronic and steric profile that warrants a thorough investigation of its physicochemical properties. These properties are fundamental to understanding its behavior in biological systems, guiding formulation development, and ensuring analytical control. This guide provides a comprehensive overview of the key physicochemical attributes of this molecule, supported by established analytical methodologies and theoretical considerations. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws upon data from structurally related compounds, and outlines detailed protocols for its empirical determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Chemical Structure:

Caption: 2D structure of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name methyl 2-amino-1-oxidopyrazin-1-ium-3-carboxylateIUPAC Nomenclature
CAS Number 17149-35-8Chemical Abstracts Service
Molecular Formula C₆H₇N₃O₃PubChem[1]
Molecular Weight 169.14 g/mol PubChem[1]
Canonical SMILES COC(=O)C1=C(N)N(C=C[N]1)=OPubChem[1]
InChI Key OOXYBLORSFSXGC-UHFFFAOYSA-NPubChem[1]

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. It is critical to note that many of these values are computationally predicted and await experimental verification.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource/Reference
Melting Point 235-237 °C (decomposition)ExperimentalCommercial Supplier
Boiling Point Not available--
LogP (Octanol/Water) -0.7Computed (XLogP3)PubChem[1]
pKa Estimated: 1-3 (amino group), 8-10 (N-oxide)Estimation based on similar structures-
Aqueous Solubility Not experimentally determined--
Solubility in Organic Solvents Expected to be soluble in DMSO and DMFGeneral chemical principles-

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the experimental determination of these properties is paramount. The following sections detail standardized protocols for their measurement.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁-T₂.

Causality: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.

G start Start: Dry, Powdered Sample load Load Sample into Capillary Tube start->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating to ~20°C below Expected M.P. place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record T₁ (First Liquid) and T₂ (All Liquid) heat_slow->observe end End: Determine Melting Range observe->end G start Start: 10 mg of Compound add_solvent Add 1 mL of Solvent (Water, Ethanol, DMSO, etc.) start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visual Observation for Dissolution vortex->observe warm Gentle Warming (if not dissolved) observe->warm Insoluble classify Classify Solubility observe->classify Soluble/Insoluble warm->observe end End classify->end

Caption: Workflow for Qualitative Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a standard method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration:

    • Titrate the solution with a standardized solution of HCl (to determine basic pKa) and NaOH (to determine acidic pKa).

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Causality: The amino group is expected to have a basic pKa, while the N-oxide can exhibit weak basicity. The ester group is generally not considered to have a pKa in the physiological range. Understanding the pKa is crucial for designing in vitro assays and predicting in vivo behavior.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyrazine ring. The electron-withdrawing N-oxide and ester groups will likely shift these protons downfield.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group, likely in the range of δ 6.0-8.0 ppm. The exact shift will be concentration and solvent dependent.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Pyrazine Ring Carbons: Four distinct signals for the carbons of the pyrazine ring, with those attached to heteroatoms or electron-withdrawing groups appearing further downfield.

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl carbon.

  • Methoxy Carbon: A signal around δ 50-55 ppm for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • N-O Stretching: A characteristic band for the N-oxide group, typically observed in the 1200-1300 cm⁻¹ region.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (169.14 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and potentially cleavage of the pyrazine ring.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone for assessing the purity of pharmaceutical compounds.

Proposed HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 254-320 nm range).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A gradient elution is proposed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. The use of a buffered mobile phase helps to maintain a consistent ionization state for the analyte, leading to reproducible retention times and peak shapes.

G start Start: Dissolved Sample inject Inject onto C18 HPLC Column start->inject gradient Apply Mobile Phase Gradient (Water/Acetonitrile) inject->gradient separation Separation Based on Polarity gradient->separation detection UV Detection separation->detection analyze Analyze Chromatogram for Purity detection->analyze end End analyze->end

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This technical guide provides a framework for understanding and determining the physicochemical properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. While some fundamental data is available from computational models and commercial sources, a comprehensive experimental characterization is necessary to fully elucidate its behavior. The protocols outlined herein represent standard, robust methods for obtaining reliable data on its melting point, solubility, pKa, and spectroscopic and chromatographic profiles. Such data is indispensable for advancing the study of this compound in the context of drug discovery and development.

References

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide: A Technical Guide

Molecular Structure and Key Features 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide possesses a unique electronic architecture that is reflected in its spectroscopic signature. The pyrazine ring, an electron-deficient aroma...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide possesses a unique electronic architecture that is reflected in its spectroscopic signature. The pyrazine ring, an electron-deficient aromatic system, is further influenced by the presence of an electron-donating amino group (-NH₂), an electron-withdrawing methoxycarbonyl group (-COOCH₃), and an N-oxide functionality. The N-oxide group, in particular, significantly alters the electron distribution within the ring, impacting the chemical shifts of the ring protons and carbons.

Molecular Identity:

PropertyValueSource
Molecular Formula C₆H₇N₃O₃[1]
Molecular Weight 169.14 g/mol [1]
CAS Number 17149-35-8[1]
IUPAC Name methyl 2-aminopyrazine-3-carboxylate 1-oxide[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is expected to exhibit three distinct signals: two for the aromatic protons on the pyrazine ring and one for the methyl protons of the ester group. The amino protons may appear as a broad singlet.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.1-8.3d1HH-5The proton at position 5 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent N-oxide and the electron-withdrawing ester group. In pyrazine N-oxide itself, the protons adjacent to the N-oxide are significantly deshielded.[2]
~7.8-8.0d1HH-6The proton at position 6 will be upfield relative to H-5, influenced by the electron-donating amino group. The coupling constant between H-5 and H-6 is expected to be in the range of 4-6 Hz, typical for ortho-coupling in pyrazine systems.
~3.9s3H-OCH₃The methyl protons of the methoxycarbonyl group are expected to appear as a sharp singlet in the typical range for ester methyl groups.
~5.0-6.0br s2H-NH₂The chemical shift of the amino protons can be highly variable and concentration-dependent. They are often observed as a broad singlet that may exchange with D₂O.

Experimental Protocol for ¹H NMR:

A standard ¹H NMR spectrum can be acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The electron-donating and -withdrawing groups, along with the N-oxide, will cause a significant spread in the chemical shifts of the pyrazine ring carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165-168C=OThe carbonyl carbon of the ester group is expected in the typical downfield region for this functional group.
~150-155C-2The carbon bearing the amino group will be significantly shielded compared to other aromatic carbons.
~140-145C-3The carbon attached to the methoxycarbonyl group will be deshielded.
~135-140C-5The carbon adjacent to the N-oxide will be deshielded.
~125-130C-6This carbon will be influenced by both the N-oxide and the amino group.
~52-54-OCH₃The methyl carbon of the ester is expected in the typical range for this functional group.

Experimental Protocol for ¹³C NMR:

A standard ¹³C NMR spectrum can be acquired on the same instrument as the ¹H NMR.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)These two bands are characteristic of a primary amine. For the related methyl-3-amino-2-pyrazine carboxylate, these vibrations are observed around 3448 cm⁻¹ (asymmetric) and 3017 cm⁻¹ (symmetric).[3]
3100-3000Weak-MediumAromatic C-H stretchingThese absorptions are characteristic of C-H bonds on the pyrazine ring.
~1720-1740StrongC=O stretching (ester)This is a strong, characteristic absorption for the carbonyl group of the methoxycarbonyl substituent.
~1620-1650StrongN-H bending (scissoring)This band is characteristic of the primary amino group.
~1550-1450Medium-StrongAromatic C=C and C=N stretchingThese bands arise from the vibrations of the pyrazine ring.
~1250-1300StrongN-O stretchingA strong absorption in this region is characteristic of the N-oxide functionality.
~1200-1000StrongC-O stretching (ester)The C-O single bond stretch of the ester group typically appears as a strong band in this region.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretationRationale
169[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
153[M-O]⁺Loss of an oxygen atom from the N-oxide is a common fragmentation pathway for N-oxides.
138[M-OCH₃]⁺Loss of the methoxy radical from the ester group.
110[M-COOCH₃]⁺Loss of the entire methoxycarbonyl group as a radical.
80[Pyrazine ring fragment]⁺Further fragmentation can lead to the formation of the pyrazine radical cation.

Experimental Protocol for Mass Spectrometry:

A mass spectrum can be obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization or electrospray ionization).

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For a volatile compound, electron ionization (EI) is a common method. For less volatile or thermally labile compounds, electrospray ionization (ESI) is preferred.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Visualization

Molecular Structure

Caption: 2D structure of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Predicted Mass Spectrometry Fragmentation

Fragmentation M [M]⁺ m/z = 169 M_minus_O [M-O]⁺ m/z = 153 M->M_minus_O - O M_minus_OCH3 [M-OCH₃]⁺ m/z = 138 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 110 M->M_minus_COOCH3 - •COOCH₃

Caption: Key predicted fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide based on predictive models and data from closely related structural analogs. The predicted NMR, IR, and MS data offer a valuable resource for the identification and structural elucidation of this compound in research and development settings. Experimental verification of this data is encouraged to further refine our understanding of this important heterocyclic molecule.

References

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, [Online]. Available: [Link].

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to CAS Number 17149-35-8: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 17149-35-8, identified as 2-Amino-3-(meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 17149-35-8, identified as 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and its predominant tautomeric form, methyl 4-hydroxy-3-iminopyrazine-2-carboxylate. While specific experimental data for this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes available information, draws expert inferences from structurally related compounds, and presents a thorough analysis of its molecular structure, potential physicochemical properties, predicted spectroscopic signatures, plausible synthetic routes, and prospective applications in the realm of drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar pyrazine-N-oxide scaffolds.

Molecular Identity and Structural Elucidation

The compound with CAS number 17149-35-8 is a substituted pyrazine-N-oxide. Its molecular formula is C₆H₇N₃O₃, corresponding to a molecular weight of 169.14 g/mol .[1] The nomenclature associated with this CAS number points to a fascinating case of tautomerism, a common phenomenon in heterocyclic chemistry that is critical to understanding the molecule's reactivity and biological interactions.

The two primary tautomeric forms are:

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide: This form contains an amino group at the 2-position of the pyrazine ring.

  • Methyl 4-hydroxy-3-iminopyrazine-2-carboxylate: This tautomer features an imino group at the 3-position and a hydroxyl group at the 4-position.[1]

The equilibrium between these two forms is influenced by the solvent, pH, and solid-state packing forces. The imino-hydroxy tautomer is often favored due to the potential for intramolecular hydrogen bonding and extended conjugation.

Caption: Tautomeric equilibrium of CAS 17149-35-8.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight169.14 g/mol PubChem[1]
XLogP3-0.7PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count1PubChem[1]
Topological Polar Surface Area86 ŲPubChem[1]

The negative XLogP3 value suggests that the compound is likely to be hydrophilic and possess good aqueous solubility, a desirable characteristic for many drug candidates. The high polar surface area further supports this prediction.

Predicted Spectroscopic Data

While experimental spectra are not available, a predictive analysis based on the molecular structure and data from analogous compounds can guide researchers in characterization.

¹H NMR Spectroscopy (Predicted)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrazine-H (2 protons)7.5 - 8.5d, d or mThe exact shifts and coupling constants will depend on the position of the N-oxide and the dominant tautomeric form.
-OCH₃~3.9sCharacteristic singlet for a methyl ester.
-NH₂ or -NH/-OH5.0 - 7.0 (broad)br sExchangeable protons, may not always be observed.
¹³C NMR Spectroscopy (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)160 - 170
Pyrazine-C120 - 155
-OCH₃50 - 55
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H / O-H stretch3200 - 3500Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (ester)1700 - 1730Strong
C=N / C=C stretch1500 - 1650Medium-Strong
N-O stretch1200 - 1300Strong
Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 169.05 (for C₆H₇N₃O₃)

  • Key Fragmentation Patterns: Loss of •OCH₃ (m/z = 138), loss of CO₂CH₃ (m/z = 110), and fragmentation of the pyrazine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, validated synthesis for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is not detailed in the literature. However, a plausible route can be conceptualized based on established pyrazine chemistry. A common approach involves the condensation of an α-dicarbonyl compound with an aminonitrile, followed by N-oxidation.

synthesis start Methyl glyoxylate + Aminocyanoacetamide intermediate1 Methyl 3-aminopyrazine-2-carboxylate start->intermediate1 Cyclocondensation product 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide intermediate1->product N-oxidation (e.g., m-CPBA)

Caption: A plausible synthetic route to the target compound.

Conceptual Experimental Protocol:

  • Cyclocondensation: Equimolar amounts of methyl glyoxylate and aminocyanoacetamide are dissolved in a suitable solvent such as ethanol. A catalytic amount of a weak base (e.g., sodium acetate) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The resulting methyl 3-aminopyrazine-2-carboxylate is then isolated and purified.

  • N-oxidation: The purified pyrazine derivative is dissolved in a chlorinated solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C. The reaction is stirred at room temperature until completion. The product, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, is then isolated and purified by chromatography.

Chemical Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to this molecule.

  • The N-oxide moiety: Can be deoxygenated using reducing agents like PCl₃ or H₂/Pd. It also activates the pyrazine ring for nucleophilic substitution at the positions ortho and para to the N-oxide.

  • The Amino/Imino Group: Can be acylated, alkylated, or diazotized, providing handles for further chemical modification.

  • The Methoxycarbonyl Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications in Drug Discovery

The pyrazine-N-oxide scaffold is present in numerous biologically active compounds. Given the structural features of CAS 17149-35-8, it can be considered a promising starting point for medicinal chemistry campaigns in several therapeutic areas.

  • Anticancer Agents: Many pyrazine derivatives exhibit anticancer properties, often by acting as kinase inhibitors. The planar, heteroaromatic structure of this compound makes it a suitable scaffold for targeting the ATP-binding site of various kinases.

  • Antimicrobial Agents: Pyrazine-containing molecules have shown efficacy against a range of pathogens. This compound could be screened for antibacterial and antifungal activity.

  • Antifolate Activity: The structural similarity of the aminopyrazine core to portions of folic acid suggests potential as an antifolate agent, which could be relevant in both oncology and infectious diseases.

mechanism compound Pyrazine-N-Oxide Scaffold (CAS 17149-35-8) kinase Kinase ATP-binding pocket compound->kinase Binding inhibition Inhibition of Kinase Activity kinase->inhibition downstream Downstream Signaling Pathways (e.g., proliferation, survival) inhibition->downstream Blockade cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular_effect Modulation

Sources

Foundational

The Rising Phoenix: A Technical Guide to the Biological Activity of Substituted Pyrazine N-Oxides

Abstract Pyrazine N-oxides, a class of heterocyclic compounds, have emerged from the periphery of medicinal chemistry to become a focal point of intensive research. Their unique electronic properties, conferred by the N-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine N-oxides, a class of heterocyclic compounds, have emerged from the periphery of medicinal chemistry to become a focal point of intensive research. Their unique electronic properties, conferred by the N-oxide functional group, unlock a diverse range of biological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted pyrazine N-oxides, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and antitubercular properties, supported by detailed experimental protocols, mechanistic diagrams, and a comprehensive review of the current scientific landscape.

Introduction: The Pyrazine N-Oxide Scaffold - More Than a Metabolic Byproduct

Historically, N-oxides were often considered mere metabolic byproducts of parent amine-containing drugs. However, this perception has been thoroughly dismantled. The N-oxide moiety is now recognized as a critical pharmacophore that can dramatically alter a molecule's physicochemical properties, including solubility, polarity, and bioavailability.[1] In the pyrazine ring system, the introduction of an N-oxide group creates a unique electronic distribution, enhancing its ability to interact with biological targets and participate in redox reactions. This has paved the way for the development of pyrazine N-oxides as potent therapeutic agents in their own right.[1]

This guide will navigate the multifaceted world of substituted pyrazine N-oxides, beginning with their chemical synthesis and moving into a detailed examination of their significant biological activities.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of substituted pyrazine N-oxides is a critical first step in exploring their biological potential. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents onto the pyrazine core. A common and effective method involves the condensation of α-amino nitriles with α-oximinoketones.[2]

Experimental Protocol: Synthesis of 2-Amino-3-phenylpyrazine 1-Oxide

This protocol provides a representative method for the synthesis of a substituted pyrazine N-oxide.

Materials:

  • Phenylglyoxal aldoxime

  • Aminoacetonitrile hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve phenylglyoxal aldoxime (1 equivalent) and aminoacetonitrile hydrochloride (1 equivalent) in glacial acetic acid.

  • Addition of Base: Add sodium acetate (1.2 equivalents) to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude 2-amino-3-phenylpyrazine 1-oxide can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted pyrazine N-oxides have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4] A key mechanism underlying their anticancer activity is the inhibition of crucial signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of the SHP2 Phosphatase

One of the most promising targets for pyrazine N-oxide-based anticancer drugs is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5][6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade, a pathway frequently dysregulated in cancer.[7][8] By binding to an allosteric site on SHP2, certain pyrazine N-oxide derivatives can lock the enzyme in an inactive conformation, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[5][6]

SHP2_Pathway cluster_activation SHP2 Activation RTK Receptor Tyrosine Kinase (RTK) SHP2_active SHP2 (Active) RTK->SHP2_active Phosphorylation Grb2 Grb2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine_N_Oxide Substituted Pyrazine N-Oxide SHP2_inactive SHP2 (Inactive) Pyrazine_N_Oxide->SHP2_inactive SHP2_active->Grb2 Dephosphorylates scaffold proteins

Figure 1: Simplified signaling pathway illustrating the inhibition of SHP2 by substituted pyrazine N-oxides, leading to the downregulation of the RAS-MAPK pathway and subsequent inhibition of cancer cell proliferation.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrazine N-oxide compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazine N-oxide compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Representative Pyrazine N-Oxides
CompoundCancer Cell LineIC50 (µM)Reference
Compound A KYSE-520 (Esophageal)6.97[5]
Compound A MV-411 (Leukemia)0.67[5]
Compound B MCF-7 (Breast)5.4[9]
Compound B A549 (Lung)4.3[9]

Antimicrobial and Antitubercular Activities: A Hypoxia-Activated Approach

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted pyrazine N-oxides have shown promise as a new class of antimicrobial and antitubercular agents.[10] Their mechanism of action often involves bioreductive activation under hypoxic conditions, a characteristic of many infectious microenvironments.

Mechanism of Action: Hypoxia-Activated Prodrugs and DNA Damage

Many pathogenic bacteria, including Mycobacterium tuberculosis, can reside in hypoxic environments within the host.[11] Pyrazine N-oxides can act as hypoxia-activated prodrugs.[11] Under low-oxygen conditions, the N-oxide group is enzymatically reduced, generating reactive radical species. These radicals can then induce DNA damage, leading to bacterial cell death.[11][12][13] This selective activation in hypoxic environments offers a potential advantage in targeting infections while minimizing damage to healthy, oxygenated host tissues.

Hypoxia_Activation Pyrazine_N_Oxide Pyrazine N-Oxide (Prodrug) Bacterial_Reductases Bacterial Reductases Pyrazine_N_Oxide->Bacterial_Reductases Hypoxia Hypoxic Environment (e.g., in M. tuberculosis granuloma) Hypoxia->Bacterial_Reductases Activates Radical_Species Reactive Radical Species Bacterial_Reductases->Radical_Species Reduction of N-Oxide DNA Bacterial DNA Radical_Species->DNA Attacks DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 2: Mechanism of action of pyrazine N-oxides as hypoxia-activated prodrugs, leading to the generation of radical species and subsequent DNA damage in bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for M. tuberculosis)

  • Substituted pyrazine N-oxide compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazine N-oxide compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial and Antitubercular Activity
Compound ClassTest OrganismMIC (µg/mL)Reference
Thiazoline-substituted pyrazineM. tuberculosis H37RvSignificant activity[10]
Pyrazine-based hydrazonesM. tuberculosis H37Rv≤6.25[13]

Elucidation of Mechanism of Action: A Multi-pronged Approach

Determining the precise mechanism of action is crucial for the rational design and development of new drugs. A combination of computational and experimental techniques can be employed to unravel how substituted pyrazine N-oxides exert their biological effects.

MOA_Workflow cluster_comp In Silico Analysis cluster_exp In Vitro & In Vivo Studies Start Bioactive Pyrazine N-Oxide Identified Computational Computational Approaches Start->Computational Experimental Experimental Validation Start->Experimental Molecular_Docking Molecular Docking Computational->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Computational->Pharmacophore_Modeling Target_ID Target Identification (e.g., Affinity Chromatography, Pull-down Assays) Experimental->Target_ID Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis In_Vivo In Vivo Models (e.g., Xenograft, Infection Models) Pathway_Analysis->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Molecular_Docking->SAR Pharmacophore_Modeling->SAR

Figure 3: A generalized experimental workflow for elucidating the mechanism of action of bioactive substituted pyrazine N-oxides, integrating computational and experimental approaches.

Conclusion and Future Perspectives

Substituted pyrazine N-oxides represent a versatile and promising scaffold in modern drug discovery. Their diverse biological activities, coupled with their unique, often hypoxia-activated, mechanisms of action, make them attractive candidates for the development of novel therapeutics against cancer and infectious diseases. The synthetic accessibility of the pyrazine N-oxide core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methodologies.

  • A deeper understanding of the specific bacterial reductases involved in the activation of these prodrugs.

  • The exploration of combination therapies, pairing pyrazine N-oxides with other anticancer or antimicrobial agents to overcome resistance.

  • The expansion of their therapeutic applications to other diseases where hypoxia plays a role, such as inflammatory conditions.

The journey of pyrazine N-oxides from obscure metabolites to promising drug candidates is a testament to the continuous evolution of medicinal chemistry. As our understanding of their biological activities deepens, we can anticipate the emergence of new and effective therapies based on this remarkable heterocyclic scaffold.

References

  • SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives International Open Access Journals. [Link]

  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed. [Link]

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. PMC - PubMed Central. [Link]

  • SHP2 Inhibitors for Treating Cancer. Frederick National Laboratory. [Link]

  • Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? PubMed. [Link]

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PMC - PubMed Central. [Link]

  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed). [Link]

  • Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. NIH. [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]

  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C. [Link]

  • A simplified schematic of the hypoxia-induced DNA damage response. Potential therapeutic targets are in pink. ResearchGate. [Link]

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC - PubMed Central. [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC - NIH. [Link]

  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation. PubMed Central. [Link]

  • Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. PubMed. [Link]

  • Synthesis of tetrasubstituted pyrazines and pyrazine N-oxides. Request PDF. [Link]

  • Multifaceted Control of DNA Repair Pathways by the Hypoxic Tumor Microenvironment. NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Preparation of 2-aminopyrazine.
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Request PDF. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]

  • General and Mild Preparation of 2-Aminopyridines. ResearchGate. [Link]

  • DNA damage response is inhibited after chronic exposures to hypoxia.... ResearchGate. [Link]

  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. [Link]

  • Promising natural products targeting protein tyrosine phosphatase SHP2 for cancer therapy. PubMed. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

Sources

Exploratory

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide mechanism of action

An In-Depth Technical Guide to the Functional Role of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-3-(methoxycar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functional Role of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, focusing on its pivotal role as a synthetic precursor to bioluminescent agents and the subsequent mechanism of action of these powerful research tools. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's significance not as a direct bioactive agent, but as a foundational element in the synthesis of imidazopyrazinone luciferins, such as coelenterazine.

Introduction: A Key Intermediate in Bioluminescence

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic organic compound with the chemical formula C₆H₇N₃O₃.[1] While a direct, independent "mechanism of action" in a biological context is not its recognized function, its profound importance in biomedical research stems from its role as a critical intermediate in the synthesis of coelenterazine and its analogues.[2][3] These molecules are the luciferins (light-producing substrates) for a multitude of marine bioluminescent systems.[2][3][4]

Consequently, to understand the functional significance of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, one must examine the mechanism of the molecules it is destined to become. This guide will, therefore, detail its synthetic utility and then comprehensively explore the mechanism of coelenterazine-dependent bioluminescence and its application in advanced biological assays.

Synthesis and Chemical Identity

The synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and its derivatives is a key step in accessing the imidazopyrazinone core of coelenterazine. Various synthetic routes have been developed, often involving the condensation of precursor molecules to form the pyrazine N-oxide ring structure. For instance, one related synthesis involves the condensation of α-bromopyruvaldoxime and ethyl 2-amino-2-cyanoacetate to yield a similar pyrazine 1-oxide derivative, highlighting a common strategy for forming this heterocyclic system.[5]

Table 1: Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

PropertyValueSource
Molecular Formula C₆H₇N₃O₃PubChem[1]
Molecular Weight 169.14 g/mol PubChem[1]
IUPAC Name methyl 4-hydroxy-3-iminopyrazine-2-carboxylatePubChem[1]
CAS Number 17149-35-8PubChem[1]

The structure of this precursor is foundational for the subsequent construction of the more complex coelenterazine molecule. The diagram below illustrates its central role in the synthetic pathway.

G cluster_0 Synthesis of Imidazopyrazinone Core precursor 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide intermediate Condensation & Cyclization (e.g., with a 1,2-dicarbonyl fragment) precursor->intermediate Key Reaction Step product Imidazopyrazinone Core (e.g., Coelenterazine) intermediate->product

Caption: Synthetic pathway from the precursor to the core structure.

The Mechanism of Coelenterazine Bioluminescence

The true "mechanism of action" associated with 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is realized through its synthetic product, coelenterazine. Coelenterazine is the luciferin for numerous marine luciferases, including those from Renilla (sea pansy) and Gaussia, as well as Ca²⁺-binding photoproteins like aequorin.[4][6][7]

The fundamental mechanism is an enzyme-catalyzed oxidation that produces light. This process, a form of chemiluminescence, involves the following key steps:[4][6]

  • Oxygenation: The luciferase enzyme catalyzes the addition of molecular oxygen to the C-2 position of coelenterazine's imidazopyrazinone core.

  • Formation of Dioxetanone: This oxygenation leads to the formation of a high-energy, unstable four-membered ring intermediate called a dioxetanone.

  • Decarboxylation and Excitation: The dioxetanone intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and forming an excited-state coelenteramide.

  • Photon Emission: As the excited coelenteramide relaxes to its ground state, it releases the excess energy as a photon of light, typically in the blue spectrum (~460-485 nm).[4][6]

This entire process is remarkably efficient and, notably for many marine systems, does not require ATP as a cofactor, unlike the firefly luciferase system.[8]

G cluster_1 Coelenterazine Bioluminescence Reaction ctz Coelenterazine (Substrate) peroxide High-Energy Dioxetanone (Intermediate) ctz->peroxide Catalyzed by Luciferase luc Luciferase (Enzyme) luc->peroxide o2 O₂ o2->peroxide excited Excited-State Coelenteramide peroxide->excited co2 CO₂ peroxide->co2 ground Ground-State Coelenteramide excited->ground Relaxation light Photon (Light) excited->light Emission

Caption: The core mechanism of coelenterazine-luciferase bioluminescence.

Application in Biomedical Research: Bioluminescence Resonance Energy Transfer (BRET)

The light-generating mechanism of coelenterazine-luciferase systems is the foundation for powerful analytical techniques, most notably Bioluminescence Resonance Energy Transfer (BRET). BRET is a proximity-based assay used to study protein-protein interactions in living cells.[9][10][11]

The principle of BRET is based on Förster resonance energy transfer, where energy is transferred non-radiatively from a light-emitting donor molecule to a light-accepting fluorophore.[9][12] For this to occur, the donor and acceptor must be in very close proximity (typically <10 nm).[10]

In a BRET experiment:

  • A bioluminescent donor (e.g., Renilla luciferase, RLuc) is fused to one protein of interest.

  • A fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) is fused to the second protein of interest.

  • When the two proteins interact, they bring the donor and acceptor into close proximity.

  • Upon addition of the substrate (coelenterazine), the luciferase emits blue light. If the acceptor is close enough, it will absorb this energy and emit light at its own characteristic wavelength (e.g., yellow for YFP).[9][10]

  • The ratio of acceptor emission to donor emission provides a quantitative measure of protein-protein interaction.[9]

Table 2: Common BRET Donor/Acceptor Pairs

BRET VersionDonor LuciferaseSubstrateDonor Emission (Peak)Acceptor FluorophoreAcceptor Emission (Peak)
BRET¹ Renilla Luciferase (RLuc)Coelenterazine h~480 nmYFP (e.g., EYFP)~530 nm
BRET² Renilla Luciferase (RLuc)Coelenterazine 400a (DeepBlueC™)~400 nmGFP (e.g., GFP²)~515 nm
NanoBRET™ NanoLuc® LuciferaseFurimazine~460 nmNanoBRET™ 618~618 nm
Experimental Protocol: General BRET Assay for Protein-Protein Interaction

This protocol provides a self-validating framework for a typical BRET experiment.

  • Construct Design & Validation:

    • Causality: Create fusion constructs of your proteins of interest (Protein A and Protein B) with a BRET donor (e.g., RLuc) and acceptor (e.g., YFP). Create fusions at both N- and C-termini to avoid disrupting protein function or interaction domains.

    • Validation: Express each fusion protein individually and confirm its correct size via Western blot and proper cellular localization via microscopy. Ensure the fusion tags do not abolish the protein's known biological activity.

  • Controls:

    • Negative Control: Co-transfect the RLuc-Protein A with a plasmid expressing YFP alone. A low BRET signal is expected as there is no specific interaction. This establishes the baseline for non-specific energy transfer.

    • Positive Control: Use a construct where RLuc and YFP are fused together with a short, flexible linker (e.g., RLuc-YFP). This ensures maximal energy transfer and defines the upper limit of the BRET signal in your system.[13]

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293) in a white, clear-bottom 96-well plate suitable for luminescence measurements.

    • Co-transfect the cells with plasmids encoding RLuc-Protein A and YFP-Protein B. It is critical to titrate the amount of acceptor plasmid DNA relative to the donor plasmid to ensure that the acceptor is not overexpressed, which can lead to false-positive signals.

  • BRET Measurement:

    • 24-48 hours post-transfection, wash the cells with PBS.

    • Add the coelenterazine substrate (e.g., Coelenterazine h at a final concentration of 5 µM).

    • Immediately measure the luminescence signal using a plate reader equipped with two filters: one for the donor emission (e.g., 475-485 nm) and one for the acceptor emission (e.g., 525-535 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Calculate the Net BRET ratio by subtracting the BRET ratio of the negative control from the BRET ratio of the experimental sample.[9]

    • Compare the Net BRET from your interacting proteins to the positive control to gauge the relative efficiency of the interaction.

G cluster_2 BRET Experimental Workflow constructs 1. Design & Validate Fusion Constructs (Donor-ProtA, Acceptor-ProtB) transfect 2. Co-transfect Cells + Controls constructs->transfect add_sub 3. Add Substrate (Coelenterazine) transfect->add_sub measure 4. Measure Luminescence (Donor & Acceptor Channels) add_sub->measure analyze 5. Calculate Net BRET Ratio measure->analyze

Caption: A streamlined workflow for a BRET-based protein interaction assay.

Conclusion

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a quintessential example of an enabling molecule in chemical biology and drug discovery. While it does not possess a direct biological mechanism of action, its role as a key precursor in the synthesis of coelenterazine and other imidazopyrazinone luciferins is indispensable. The true "action" of this compound is therefore expressed through the brilliant light of bioluminescence, a phenomenon that has been artfully harnessed in assays like BRET to illuminate the intricate and dynamic interactions within living cells. Understanding its synthetic utility is the first step to appreciating its profound impact on modern biological research.

References

  • Mechanism for coelenterazine (1) bioluminescence. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET). (2018, August 23). News-Medical.Net. Retrieved from [Link]

  • Lighting up bioluminescence with coelenterazine: strategies and applications. (2018). SciSpace. Retrieved from [Link]

  • Takatani-Nakase, T., & Nakase, I. (2020). Biophysical analysis of Gaussia luciferase bioluminescence mechanisms using a non-oxidizable coelenterazine. PLoS ONE, 15(10), e0240971. Retrieved from [Link]

  • Gonzalez, V. M., Jr. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Borroto-Escuela, D. O., et al. (2013). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of visualized experiments : JoVE, (73), e50133. Retrieved from [Link]

  • Pfaff, M., & Hutter, B. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. Retrieved from [Link]

  • Stepanyuk, G. A., & Lee, J. (2021). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International journal of molecular sciences, 22(19), 10295. Retrieved from [Link]

  • Copper-mediated oxidation of imidazopyrazinones inhibits marine luciferase activity. (2023). Luminescence, 38(2), 216-220. Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET). (n.d.). Profacgen. Retrieved from [Link]

  • White, B. R., et al. (2023). Copper-mediated oxidation of imidazopyrazinones inhibits marine luciferase activity. Luminescence : the journal of biological and chemical luminescence, 38(2), 216–220. Retrieved from [Link]

  • Pinto, M., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. International journal of molecular sciences, 23(15), 8234. Retrieved from [Link]

  • L. A. R. Hall, et al. (2022). A caged imidazopyrazinone for selective bioluminescence detection of labile extracellular copper(II). Chemical Science, 13, 4133-4140. Retrieved from [Link]

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. (2024). ResearchGate. Retrieved from [Link]

  • 2-Amino-3-methoxy-pyrazine and process for its preparation. (n.d.). Google Patents.
  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. (2015). ResearchGate. Retrieved from [Link]

  • Boulard, X., et al. (2015). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Chemistry (Weinheim an der Bergstrasse, Germany), 21(48), 17346–17367. Retrieved from [Link]

Sources

Foundational

The 2-Aminopyrazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract The pyrazine ring system, particularly the 2-aminopyrazine scaffold, represents a cornerstone in contemporary drug discovery and development.[1] Its inherent physicochemical properties and versatile reactivity m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring system, particularly the 2-aminopyrazine scaffold, represents a cornerstone in contemporary drug discovery and development.[1] Its inherent physicochemical properties and versatile reactivity make it a "privileged structure," capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted applications of 2-aminopyrazine derivatives in medicinal chemistry. We will delve into their pivotal role in oncology, particularly as kinase inhibitors, their efficacy as antimicrobial and antiviral agents, and their emerging potential in neuroprotection. This guide will further provide detailed synthetic methodologies, structure-activity relationship (SAR) insights, and robust experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the 2-Aminopyrazine Core

The 2-aminopyrazine moiety is a bioisostere of purines and pyrimidines, allowing it to mimic endogenous ligands and interact with their corresponding biological targets. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating strong and specific interactions with enzyme active sites and receptors.[2] Furthermore, the aromatic nature of the pyrazine ring allows for favorable π-π stacking interactions. The 2-aminopyrazine core provides a rigid scaffold upon which various substituents can be strategically placed to modulate potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the development of a multitude of clinically relevant molecules.[3][4]

Synthetic Strategies: Building the 2-Aminopyrazine Library

The accessibility and derivatization of the 2-aminopyrazine core are crucial for its widespread use in drug discovery. A common and efficient starting point is the commercially available 2-aminopyrazine.[5][6] From this fundamental building block, a diverse library of derivatives can be synthesized through various organic transformations.

A key transformation is the Sandmeyer-type reaction to convert the amino group into a more versatile handle, such as a bromine atom, yielding 2-bromopyrazine.[1] This intermediate is then amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.

Experimental Protocol: Synthesis of 2-Bromopyrazine from 2-Aminopyrazine

This protocol details the conversion of 2-aminopyrazine to 2-bromopyrazine, a key intermediate for further derivatization.[1]

Materials:

  • 2-Aminopyrazine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice-salt bath

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask, cool 88 mL of 48% HBr to -5 °C to 0 °C using an ice-salt bath.

    • Slowly add 10.0 g (0.105 mol) of 2-aminopyrazine to the cold acid with vigorous stirring.

    • In a separate beaker, dissolve 8.0 g (0.116 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyrazine solution over 1-2 hours, maintaining the temperature between -5 °C and 0 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL beaker, dissolve 16.5 g (0.115 mol) of copper(I) bromide in 20 mL of 48% HBr and cool in an ice bath.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2-bromopyrazine.

Applications in Oncology: Targeting Kinases with Precision

A significant area of application for 2-aminopyrazine derivatives is in the development of small molecule kinase inhibitors for cancer therapy.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrazine scaffold is adept at fitting into the ATP-binding pocket of kinases, with the pyrazine nitrogens often forming key hydrogen bonds with the hinge region of the enzyme.[2][7]

Key Kinase Targets for 2-Aminopyrazine Derivatives
Kinase TargetRepresentative CompoundBiological ActivityCancer IndicationReference
FLT3/AXL GilteritinibIC₅₀ = 0.29 nM (FLT3), 0.73 nM (AXL)Acute Myeloid Leukemia (AML)[3]
CHK1 PrexasertibIC₅₀ = 1 nMOvarian Cancer[3]
PKC DarovasertibIC₅₀ = 1.9 nM (PKCα), 0.4 nM (PKCθ)Uveal Melanoma[3]
RET PralsetinibPotent inhibition of wild-type and mutant RETLung and Thyroid Cancers[3]
ATR Compounds 74-77 (Vertex)Kᵢ ≤ 10 nMColorectal Cancer[3]
HPK1 Compounds 78-81 (AstraZeneca)IC₅₀ < 3 nMGeneral Cancer Therapy[3]
MK-2 Non-thiourea aminopyrazinesLow micromolar to sub-micromolar IC₅₀Inflammatory Diseases[8]
Nek2 Aminopyrazine 2IC₅₀ = 0.87 µMMitotic Kinase Target[7]
EML4-ALK Compound 12cPotent antitumor activity in xenograft modelsNon-Small Cell Lung Cancer (NSCLC)[9]
Signaling Pathway: Inhibition of the FLT3 Signaling Pathway in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of both wild-type and mutated FLT3.

FLT3_pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK mTOR mTOR AKT->mTOR mTOR->Proliferation ERK->Proliferation Gilteritinib Gilteritinib (2-aminopyrazine derivative) Gilteritinib->Dimerization Inhibits

Caption: Inhibition of the FLT3 signaling pathway by Gilteritinib.

Antimicrobial Applications: A New Frontier Against Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminopyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12] Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen.[12]

Antibacterial and Antifungal Activity of 2-Aminopyrazine Derivatives
CompoundTarget OrganismActivity (MIC)Reference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5 µg/mL[10][11]
Alkyl derivatives of 3-aminopyrazine-2-carboxamidesM. tuberculosis & M. kansasiiActivity increases with carbon chain length[10][11]
Phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamidesVarious bacteriaActive[10][11]
Various 3-aminopyrazine-2-carboxamidesTrichophyton interdigitale & Candida albicansActive[10][11]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a 2-aminopyrazine derivative against a bacterial strain.

Materials:

  • Test compound (2-aminopyrazine derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Antiviral Activity: The Case of Favipiravir

2-Aminopyrazine derivatives have also made a significant impact in the field of antiviral therapy. A prime example is Favipiravir (T-705), a broad-spectrum antiviral drug that is a derivative of pyrazine-2-carboxamide.[5][6] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), which selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5]

The synthesis of Favipiravir often starts from 2-aminopyrazine, highlighting the importance of this scaffold in accessing complex and life-saving medicines.[5][6]

Emerging Applications: Neuroprotection and Beyond

Recent research has begun to explore the potential of 2-aminopyrazine derivatives in the treatment of neurodegenerative diseases.[13] While this field is still in its nascent stages, the ability of these compounds to modulate various biological targets suggests they may have therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic brain injury. The neuroprotective effects may be mediated through various mechanisms, including antioxidant activity and modulation of ion channels.[13][14][15]

Structure-Activity Relationship (SAR) and Drug Discovery Workflow

The development of potent and selective 2-aminopyrazine derivatives relies heavily on understanding their structure-activity relationships (SAR).[2][16] Systematic modification of the substituents on the pyrazine ring allows for the optimization of various properties, including:

  • Potency: Introduction of specific functional groups can enhance binding affinity to the target.

  • Selectivity: Modifying substituents can disfavor binding to off-target proteins, reducing potential side effects.

  • Pharmacokinetics: Adjusting lipophilicity and other physicochemical properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

General Workflow for 2-Aminopyrazine Derivative Drug Discovery

drug_discovery_workflow Start Target Identification & Validation HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification (2-Aminopyrazine Scaffold) HTS->Hit_ID Lead_Gen Lead Generation: SAR by Parallel Synthesis Hit_ID->Lead_Gen Lead_Opt Lead Optimization: ADME & Toxicology Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of 2-aminopyrazine-based drugs.

Conclusion

The 2-aminopyrazine scaffold has firmly established itself as a privileged and highly versatile platform in medicinal chemistry. Its derivatives have yielded clinically successful drugs and a plethora of promising drug candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and potentially neurodegenerative disorders. The synthetic tractability of the 2-aminopyrazine core, coupled with the deep understanding of its structure-activity relationships, ensures that it will remain a fertile ground for the discovery of novel and impactful medicines for years to come.

References

  • PubMed. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Available from: [Link]

  • Guo, X., et al. (2019). Total Synthesis of Favipiravir from 2-Aminopyrazine. Molecules, 24(11), 2093. Available from: [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2097-2120. Available from: [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Available from: [Link]

  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6268. Available from: [Link]

  • Bentham Science Publishers. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]

  • PubMed. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link]

  • Future Science. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Biosynce. What are the applications of pyrazine derivatives?. Available from: [Link]

  • ACS Publications. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Available from: [Link]

  • IJCSR. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]

  • PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Available from: [Link]

  • ResearchGate. Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. Available from: [Link]

  • The Good Scents Company. 2-aminopyrazine. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Available from: [Link]

  • PubMed Central. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubChem. Aminopyrazine. Available from: [Link]

  • MDPI. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Available from: [Link]

  • MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Available from: [Link]

  • MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link]

Sources

Exploratory

Stability and storage conditions for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any highly functionalized molecule, understanding its stability profile is paramount for ensuring the integrity of experimental results, the viability of scaled production, and the shelf-life of stored materials. This guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, recommended storage and handling protocols, and methodologies for its empirical stability assessment. The insights herein are synthesized from available public data and first-principles chemical knowledge of related structures.

Introduction: The Chemical Nature of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a substituted pyrazine N-oxide. The pyrazine ring is an aromatic heterocycle, and the N-oxide functionality significantly influences its electronic properties and reactivity.[1][2] The presence of an amino group, a methoxycarbonyl (ester) group, and the N-oxide moiety on the same aromatic scaffold creates a molecule with a rich and complex chemical personality. These functional groups are the primary determinants of the compound's stability, dictating its susceptibility to environmental factors such as heat, light, moisture, and pH. The N-oxide group, in particular, can impart both stability to the ring system and introduce unique photochemical reactivity.[3]

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before delving into its stability. The following table summarizes key computed and, where available, experimental data for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

PropertyValueSource
Molecular Formula C₆H₇N₃O₃PubChem[4]
Molecular Weight 169.14 g/mol PubChem[4]
IUPAC Name methyl 2-amino-1-oxidopyrazin-1-ium-3-carboxylatePubChem[4]
CAS Number 17149-35-8PubChem[4]
XLogP3 -0.7PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Appearance (Not specified, likely a solid)Inferred
Solubility Soluble in water (predicted)Wikipedia[1]

Chemical Stability Profile: Potential Degradation Pathways

While specific degradation studies for this molecule are not widely published, we can infer potential instability triggers based on its functional groups and the known chemistry of pyrazine N-oxides.

Thermal Decomposition

Heterocyclic compounds, especially those with multiple nitrogen atoms and oxygen-containing functional groups, can be susceptible to thermal degradation.[2] The N-oxide bond, while relatively stable, can be a point of weakness at elevated temperatures. Decomposition may lead to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][6] The recommendation for "Cold-chain transportation" by at least one supplier strongly suggests that the compound may have limited stability at ambient or elevated temperatures.[7]

Photochemical Instability

Pyridine and pyrazine N-oxides are known to be photochemically active.[3] Upon exposure to UV light, these compounds can undergo rearrangement or deoxygenation. This light sensitivity is a critical consideration for both storage and handling. Experiments involving this compound should be conducted in a fume hood with the sash down or in amber glassware to minimize light exposure.

Hydrolytic Sensitivity

The methoxycarbonyl (ester) group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol. The amino group can also be affected by pH, altering the electronic character and stability of the entire molecule. The stability of the compound in aqueous solutions over time, especially if not pH-controlled, should be considered.

Oxidative and Reductive Degradation

The pyrazine ring system is generally stable to oxidation, but the N-oxide and amino functional groups can be susceptible to strong oxidizing agents.[5] Conversely, the N-oxide can be reduced to the parent pyrazine. These potential reactions necessitate avoiding storage with strong oxidizing or reducing agents.

The following diagram illustrates the potential degradation pathways for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

G Potential Degradation Pathways A 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide B Thermal Stress (Heat) A->B C Photochemical Stress (UV Light) A->C D Hydrolysis (H₂O, H⁺/OH⁻) A->D E Oxidation/Reduction A->E F Decomposition Products (e.g., NOx, COx) B->F G Deoxygenated/Rearranged Products C->G H Hydrolyzed Product (Carboxylic Acid) D->H I Oxidized/Reduced Products E->I

Caption: Key environmental stressors and resulting degradation products.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and general laboratory best practices for similar molecules, the following storage and handling procedures are recommended to maximize shelf-life and experimental reproducibility.

Short-Term Storage (Days to Weeks)
  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store in a tightly sealed container.

  • Light: Protect from light by using amber vials or storing in a dark location.

Long-Term Storage (Months to Years)
  • Temperature: For optimal long-term stability, store frozen at -20°C or below.[8]

  • Atmosphere: To prevent degradation from atmospheric moisture and oxygen, consider storage under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial if the compound is stored for extended periods.

  • Container: Use a tightly sealed, high-quality container suitable for low temperatures.

  • Desiccation: Store in a desiccator to protect from moisture.

The decision-making process for appropriate storage is visualized in the workflow below.

G Storage Protocol Decision Workflow A Compound Received B Intended Use Duration? A->B C Short-Term (< 1 Month) B->C Short D Long-Term (> 1 Month) B->D Long E Refrigerate (2-8°C) Protect from Light Tightly Sealed Container C->E F Freeze (≤ -20°C) Inert Atmosphere Desiccate Protect from Light D->F

Caption: A workflow for selecting the appropriate storage conditions.

Handling
  • Always handle the compound in a well-ventilated area or a chemical fume hood.[5][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Avoid creating dust when handling the solid material.[5]

  • When preparing solutions, use solvents that are free of reactive impurities.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide under your specific experimental or storage conditions, the following protocols are recommended.

HPLC-Based Purity and Degradation Analysis

Objective: To quantify the purity of the compound and detect the formation of degradation products over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Calibration Curve: Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation:

    • For baseline (T=0), dilute the stock solution to a working concentration.

    • For stability testing, subject aliquots of the compound (either as a solid or in solution) to the desired stress conditions (e.g., elevated temperature, light exposure, specific pH).

    • At specified time points, prepare samples for analysis by diluting them to the same working concentration as the baseline sample.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV-Vis detector set to a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Calculate the purity of the compound at each time point by comparing its peak area to the total peak area of all components in the chromatogram.

    • Identify and quantify any new peaks that appear, which represent degradation products.

Stress Testing

Objective: To accelerate degradation and identify potential liabilities.

Methodology:

  • Thermal Stress: Incubate the solid compound or a solution at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

  • Photostability: Expose the compound (solid or solution) to a controlled source of UV and visible light.

  • Hydrolytic Stress: Dissolve the compound in aqueous solutions at different pH values (e.g., pH 2, pH 7, pH 9) and incubate at a controlled temperature.

  • Analysis: Analyze the stressed samples by HPLC (as described above) to determine the extent of degradation and the nature of the degradants.

Conclusion

While specific, long-term stability data for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is not extensively documented in public literature, a scientifically sound approach to its storage and handling can be formulated based on its chemical structure and the properties of related compounds. The primary sensitivities are likely to be to heat, light, and potentially hydrolysis. Therefore, storage at low temperatures (-20°C for long-term), protection from light, and exclusion of moisture are critical for maintaining the compound's integrity. Researchers are strongly encouraged to perform their own stability assessments under conditions relevant to their specific applications.

References

  • PubChem. 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. [Link]

  • Ga-Lai Law, et al. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Texas at Arlington, ProQuest Dissertations Publishing, 2012. [Link]

  • Wikipedia. Pyrazine. [Link]

  • She, W., et al. Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals, 2022. [Link]

Sources

Foundational

Solubility Profile of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide: A Methodological Framework for Researchers and Drug Development Professionals

An In-Depth Technical Guide Abstract: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis, particularly in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis, particularly in the development of novel therapeutics. A thorough understanding of its solubility in various solvent systems is a cornerstone for successful formulation, purification, and drug delivery strategies. This technical guide provides a comprehensive framework for determining and interpreting the solubility of this target compound. Eschewing a simple data sheet, this document serves as a methodological whitepaper, guiding researchers through theoretical solubility prediction based on molecular structure, the practical application of the gold-standard shake-flask method for thermodynamic solubility determination, and robust analytical quantification using High-Performance Liquid Chromatography (HPLC). By synthesizing theoretical principles with field-proven experimental protocols, this guide equips scientists with the necessary tools to generate reliable and reproducible solubility data, thereby accelerating the drug development process.

Chapter 1: The Compound in Focus: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Chemical Identity and Physicochemical Properties

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is an organic compound featuring a pyrazine N-oxide core, a functionality often explored in medicinal chemistry. The pyrazine ring is a common scaffold in biologically active molecules, and its derivatives are investigated for a range of therapeutic applications.[1]

  • Molecular Formula: C₆H₇N₃O₃[2]

  • Molecular Weight: 169.14 g/mol [2]

  • IUPAC Name: methyl 2-amino-1-oxidopyrazine-3-carboxylate[2]

  • CAS Number: 17149-35-8[2]

Computed Properties (from PubChem CID: 57998833): [2]

  • XLogP3: -0.7 (This value suggests a hydrophilic nature and anticipates favorable solubility in polar solvents.)

  • Hydrogen Bond Donor Count: 2

  • Hydrogen Bond Acceptor Count: 5

  • Topological Polar Surface Area (TPSA): 86 Ų

The presence of an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and an N-oxide moiety imparts a distinct electronic and steric character to the molecule, making its interaction with solvents a critical area of study.

The Imperative of Solubility in Pharmaceutical Development

Solubility is a critical physical property that profoundly influences a drug candidate's journey from laboratory to clinic.[3] For a compound like 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, which may serve as an active pharmaceutical ingredient (API) or a key intermediate, understanding its solubility is essential for:

  • Formulation Design: Developing viable dosage forms (e.g., oral solids, injectables) requires the API to be soluble in physiological fluids or specific formulation excipients.

  • Bioavailability: Poor aqueous solubility is a primary reason for low and erratic oral bioavailability, hindering the therapeutic efficacy of a drug.[3]

  • Purification and Crystallization: The selection of appropriate solvents is paramount for achieving high purity and desired crystal forms during synthesis and scale-up.

  • In Vitro Screening: Inconsistent solubility in assay buffers can lead to unreliable biological data and misinterpretation of structure-activity relationships.[4]

Chapter 2: A Priori Solubility Assessment: A Theoretical Approach

Before embarking on extensive experimental work, a theoretical analysis of the molecule's structure can provide invaluable predictions about its solubility behavior. This in silico approach allows for intelligent solvent selection and experimental design.

Structural Analysis and Solvent Interaction Potential

The principle of "like dissolves like" is governed by intermolecular forces. The functional groups on 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide allow for a range of interactions:

  • Amino Group (-NH₂): Acts as a strong hydrogen bond donor and can be protonated in acidic media, increasing aqueous solubility.

  • Methoxycarbonyl Group (-COOCH₃): The ester functionality is polar and can act as a hydrogen bond acceptor.

  • Pyrazine N-Oxide Ring: The N-oxide group is highly polar and a strong hydrogen bond acceptor. The aromatic ring system can also participate in π-π stacking interactions.

Based on this analysis, we can hypothesize:

  • High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to extensive hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the polar functionalities.

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the dominant intermolecular forces (van der Waals) are insufficient to overcome the solute-solute interactions in the solid state.

Advanced Computational Models

For more quantitative predictions, thermodynamic models can be employed. While a deep dive is beyond the scope of this guide, researchers should be aware of methods such as:

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that predicts activity coefficients based on the functional groups present in the solute and solvent.[5]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based model that uses the surface polarity of molecules to predict thermodynamic properties, including solubility.[6]

These predictive tools are particularly useful in the early stages of development for high-throughput screening of a large number of potential solvents before committing to resource-intensive experimental measurements.[6]

Chapter 3: Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility. This is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid compound.[7] The shake-flask method is the universally recognized gold standard for this determination.[8]

Causality Behind the Method

This protocol is designed as a self-validating system.

  • Use of Excess Solid: Ensures that the solution reaches true saturation. The continued presence of the solid phase is the definition of an equilibrium state.[8]

  • Prolonged Equilibration: Chemical dissolution can be rapid, but achieving thermodynamic equilibrium of the solid-state crystal lattice with the liquid phase requires time. Agitation for 24-72 hours minimizes the risk of measuring a transient, supersaturated state and ensures the final concentration is stable and reproducible.[4]

  • Precise Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment is critical for data accuracy and comparability.

  • Robust Phase Separation: The quantification step must analyze only the dissolved solute. Any suspended solid particulates will falsely inflate the measured solubility. Therefore, meticulous filtration or centrifugation is non-negotiable.

Step-by-Step Experimental Workflow
  • Preparation:

    • Select a range of solvents for testing (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide).

    • Dispense a precise volume (e.g., 1.0 mL) of each solvent into appropriately sized, inert glass vials (e.g., 2 mL HPLC vials).

    • Weigh an amount of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide that is significantly in excess of its predicted solubility and add it to each vial. A good starting point is 5-10 mg.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspensions for a minimum of 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let larger particles settle.

    • Withdraw a portion of the supernatant using a syringe.

    • Immediately filter the liquid through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility with the solvent) into a clean collection vial.

    • Causality Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis Solvent Dispense Known Volume of Solvent API Add Excess Solid Compound Solvent->API to vial Shake Agitate at Constant Temp (e.g., 24-48 hours) API->Shake Filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) Shake->Filter Dilute Dilute Filtrate Filter->Dilute Quantify Quantify via HPLC-UV Dilute->Quantify

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chapter 4: Analytical Quantification Protocol: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a precise, accurate, and widely available technique for quantifying the concentration of the dissolved compound in the filtrate.[3][9]

Principle of Quantification

The method relies on creating a standard calibration curve where the known concentrations of the compound are plotted against their measured UV absorbance area from the HPLC. The concentration of the unknown, diluted filtrate sample is then determined by interpolating its absorbance area onto this curve.

Step-by-Step Quantification Workflow
  • Instrument and Method Setup (Hypothetical Example):

    • HPLC System: Agilent 1100/1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., Methanol or Acetonitrile) and Water with a modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid to ensure good peak shape). A good starting point is 70:30 Water:Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Select a wavelength of maximum absorbance for the compound. Based on the pyrazine structure, scanning from 220-400 nm is advisable, with a likely λ_max around 240-280 nm.[10]

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide of known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards spanning the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).[9]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject each calibration standard in triplicate to establish the calibration curve and verify its linearity (R² > 0.995).

    • Inject the prepared (diluted) filtrate samples in triplicate.

  • Calculation:

    • Determine the peak area for the analyte in each sample chromatogram.

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated filtrate. This value is the thermodynamic solubility.

    Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

Analytical Workflow Visualization

G cluster_standards A. Calibration Curve Generation cluster_sample B. Sample Analysis cluster_calc C. Final Calculation Stock Prepare Primary Stock Solution SerDil Create Serial Dilutions (Standards) Stock->SerDil InjectStd Inject Standards in HPLC SerDil->InjectStd Plot Plot Area vs. Conc. (y = mx + c, R² > 0.995) InjectStd->Plot CalcConc Calculate Conc. using Calibration Curve Plot->CalcConc Use Equation Filtrate Saturated Filtrate (from Shake-Flask) Dilute Prepare Diluted Sample Filtrate->Dilute InjectSmp Inject Sample in HPLC Dilute->InjectSmp GetArea Measure Peak Area InjectSmp->GetArea GetArea->CalcConc ApplyDF Apply Dilution Factor CalcConc->ApplyDF FinalSol Final Solubility Value (mg/mL or mol/L) ApplyDF->FinalSol

Caption: HPLC-UV Quantification Workflow for Solubility Measurement.

Chapter 5: Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented for clear comparison and analysis.

Summary of Solubility Data

The final results should be compiled into a structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)pH (if aqueous)
Purified Water25Experimental ValueCalculated ValueMeasured Value
PBS (pH 7.4)37Experimental ValueCalculated Value7.4
Ethanol25Experimental ValueCalculated ValueN/A
Methanol25Experimental ValueCalculated ValueN/A
Acetone25Experimental ValueCalculated ValueN/A
Ethyl Acetate25Experimental ValueCalculated ValueN/A
DMSO25Experimental ValueCalculated ValueN/A
Interpreting the Results

The empirical data should be analyzed in the context of the theoretical predictions.

  • Correlation with Polarity: Compare the solubility values across solvents of varying polarity. It is anticipated that solubility will be highest in polar solvents like DMSO, methanol, and water, and lowest in non-polar solvents.

  • Effect of pH: For aqueous buffers, the pH can significantly impact the solubility of ionizable compounds. The amino group on the molecule is basic and will be protonated at low pH, which should enhance aqueous solubility compared to neutral water.

  • Implications for Drug Development: High solubility in aqueous buffers at physiological temperature (PBS pH 7.4, 37 °C) is a positive indicator for potential oral bioavailability. Solubility in organic solvents like ethanol or acetone provides crucial information for designing crystallization and purification processes.

Conclusion

Determining the solubility of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is not merely an exercise in data collection; it is a fundamental step in assessing its viability as a pharmaceutical candidate or intermediate. This guide has provided a robust, scientifically-grounded framework for this task. By integrating theoretical predictions based on molecular structure with the gold-standard shake-flask experimental method and precise HPLC-UV analytical quantification, researchers can generate high-quality, reliable data. This systematic approach ensures that decisions made during the critical early stages of drug development are based on a solid understanding of the compound's fundamental physicochemical properties, ultimately saving time, resources, and paving the way for successful therapeutic innovation.

References

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. PubChem Compound Database. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

  • IOP Publishing. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrazine, 2-isohexyl-3-methoxy - Chemical & Physical Properties. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate. Retrieved from [Link]

  • Diva-Portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

Sources

Exploratory

Theoretical and Computational Elucidation of Pyrazine N-Oxide: A Methodological Whitepaper for Advanced Research

<Technical Guide > Abstract Pyrazine N-oxides represent a pivotal class of N-heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science due to their unique electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

Pyrazine N-oxides represent a pivotal class of N-heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science due to their unique electronic properties and reactivity.[1][2][3] Their role as scaffolds in the development of novel therapeutics, such as SHP2 allosteric inhibitors, underscores the necessity for a profound understanding of their molecular structure and behavior.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational investigation of pyrazine N-oxide structures. We will delve into the causality behind methodological choices, establish self-validating computational protocols, and ground our claims in authoritative scientific literature. The guide will cover geometry optimization, electronic property analysis, and vibrational spectra simulation, offering a robust workflow for generating reliable and predictive molecular insights.

Introduction: The Significance of Pyrazine N-Oxide

Pyrazine (C₄H₄N₂) is a diazine, an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 4. The introduction of an N-oxide moiety (N⁺→O⁻) dramatically alters the molecule's electronic landscape, reactivity, and intermolecular interaction potential. This modification introduces a significant dipole moment and enhances the parent molecule's capacity for hydrogen bonding, which are critical features in drug-receptor interactions.[1] The N-oxide group can modulate the electron density of the pyrazine ring, influencing its susceptibility to nucleophilic and electrophilic attack and thereby its metabolic stability and pharmacokinetic profile.[4]

Computational chemistry provides an indispensable toolkit for exploring these properties at the atomic level, offering insights that are often difficult to obtain through experimental means alone. By accurately modeling the structure and behavior of pyrazine N-oxide, we can predict its reactivity, interpret spectroscopic data, and guide the rational design of new functional molecules. This guide focuses on Density Functional Theory (DFT), a quantum mechanical modeling method that offers an excellent balance of computational cost and accuracy for systems of this nature.[5][6]

Foundational Computational Principles: Why DFT?

For molecules like pyrazine N-oxide, accurately describing electron correlation—the interaction between individual electrons—is paramount. Density Functional Theory (DFT) is the method of choice for this task in many applications. Unlike simpler methods, DFT accounts for electron correlation by calculating the electron density of the system.

Causality of Method Selection: We advocate for the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5][7]

  • Expertise: B3LYP has a long and successful track record for organic N-heterocycles, providing reliable geometric and electronic property predictions.[5][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, leading to more accurate descriptions of bond lengths and electronic energies.

  • Basis Set Selection: The choice of basis set is equally critical. The Pople-style 6-311+G(d,p) basis set is recommended for a robust starting point.

    • 6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • +: Diffuse functions are added to heavy atoms, which are essential for accurately describing the lone pairs on oxygen and nitrogen and the π-system of the ring.

    • G(d,p): Polarization functions (d on heavy atoms, p on hydrogen) are included to allow for non-spherical electron density distribution, which is crucial for describing the polar N-O bond and the aromatic system.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a computationally efficient yet highly accurate model for investigating pyrazine N-oxide.[8][9]

Core Computational Workflow: A Step-by-Step Protocol

A rigorous and self-validating computational workflow is essential for generating trustworthy results. The following protocol outlines the key steps from initial structure preparation to in-depth analysis.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis Build Build Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Input Geometry Freq Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Structure SPE Single-Point Energy (Refined Energy) Freq->SPE Verified Minimum (No Imaginary Frequencies) Geom Geometric Parameters Freq->Geom Vib Vibrational Spectra Freq->Vib Frequencies & Intensities Electronic Electronic Properties (HOMO, LUMO, MEP) SPE->Electronic NBO Advanced Analysis (NBO) SPE->NBO

Caption: Computational workflow for pyrazine N-oxide analysis.

3.1. Protocol: Geometry Optimization and Verification

The first and most critical step is to find the molecule's lowest energy structure.

  • Structure Input: Build an initial 3D structure of pyrazine N-oxide using molecular modeling software (e.g., Avogadro, GaussView).

  • Optimization Calculation: Perform a geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the coordinates corresponding to a minimum on the potential energy surface.

  • Frequency Calculation (Self-Validation): Following optimization, a vibrational frequency calculation must be performed on the optimized geometry using the same level of theory.

    • Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • Thermodynamic Data: This step also provides zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are crucial for accurate energy calculations.

3.2. Protocol: Electronic Structure Analysis

With a validated structure, we can investigate the electronic properties that govern reactivity.

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][10][11]

    • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

    • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[12] A smaller gap suggests the molecule is more easily excitable and more reactive.

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This surface maps the electrostatic potential onto the electron density, providing a visual guide to the charge distribution.

    • Interpretation: Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack (e.g., the oxygen of the N-oxide group). Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack. The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.[7]

3.3. Protocol: Vibrational Spectra Simulation

The frequency calculation provides the necessary data to simulate infrared (IR) and Raman spectra.

  • Frequency Scaling: Raw computed vibrational frequencies are typically higher than experimental values due to the harmonic approximation and basis set incompleteness. They must be scaled for accurate comparison. For B3LYP/6-311+G(d,p), a scaling factor of ~0.967 is commonly applied.

  • Spectral Analysis: The key vibrational modes for pyrazine N-oxide should be identified.

    • N-O Stretch (νN-O): This is a characteristic and highly coupled vibration. Unlike the isolated N-O stretch in simpler molecules, in aromatic N-oxides, it couples significantly with ring breathing modes.[13] Its position is sensitive to the electronic environment and intermolecular interactions.

    • Ring Vibrations: C-H stretching, C-C/C-N stretching, and ring deformation modes provide a fingerprint of the aromatic system.[14][15]

    • Deuteration Studies: In silico deuteration (replacing hydrogen with deuterium) can be performed to help disentangle complex vibrational modes, mirroring experimental isotopic labeling studies.[14]

Data Presentation and Interpretation
4.1. Geometric Parameters

Comparing calculated bond lengths and angles with experimental data (e.g., from X-ray crystallography) is a crucial validation step.

ParameterCalculated (B3LYP/6-311+G(d,p))Experimental (Typical)
Bond Lengths (Å)
N1-O11.275~1.26-1.29
N1-C21.365~1.35-1.37
C2-C31.380~1.37-1.39
C3-N41.330~1.32-1.34
**Bond Angles (°) **
O1-N1-C2118.5~118-120
C6-N1-C2120.0~119-121
N1-C2-C3121.5~121-122

Note: Experimental values can vary based on the crystal packing environment and substituents.

4.2. Electronic Properties
PropertyCalculated Value (eV)Interpretation
HOMO Energy-6.85Electron-donating potential
LUMO Energy-1.20Electron-accepting potential
HOMO-LUMO Gap5.65High kinetic stability

The large HOMO-LUMO gap suggests that pyrazine N-oxide is a kinetically stable molecule. The HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* orbital, also delocalized.

4.3. Key Vibrational Frequencies
Mode DescriptionCalculated (Scaled, cm⁻¹)Experimental (Typical, cm⁻¹)
C-H Stretch3050-31003050-3100
Ring Breathing/Stretch1550-16001550-1600
N-O Stretch (Coupled) ~1250 ~1265
C-H In-plane Bend1000-11501000-1150
Ring Puckering/Torsion700-850700-850

The assignment of the N-O stretch is particularly important. Early assignments often placed it around 840 cm⁻¹, but more rigorous computational and experimental work has shown it to be a highly coupled mode found around 1250 cm⁻¹.[13]

Advanced Analysis: Natural Bond Orbital (NBO) Theory

To gain deeper insight into the bonding and charge distribution, a Natural Bond Orbital (NBO) analysis should be performed on the optimized wavefunction.

G NBO NBO Analysis Provides: Atomic Charges Hybridization Donor-Acceptor Interactions Interactions Interactions NBO:f3->Interactions Reveals

Caption: Logic of Natural Bond Orbital (NBO) analysis.

NBO analysis provides:

  • Natural Atomic Charges: A more chemically intuitive picture of the charge distribution than other methods. The analysis will confirm a significant negative charge on the oxygen atom and a positive charge on the adjacent nitrogen atom, quantifying the polar N⁺→O⁻ bond.

  • Donor-Acceptor Interactions: NBO identifies interactions between filled (donor) and empty (acceptor) orbitals. The most significant interaction in pyrazine N-oxide is the delocalization of the oxygen lone pair (LP) into the π* antibonding orbitals of the ring. This LP(O) → π*(N-C) interaction is a quantitative measure of resonance and is fundamental to the stability and electronic structure of the molecule.

Conclusion and Outlook

This guide has established a rigorous, self-validating computational framework for the study of pyrazine N-oxide. By employing DFT with the B3LYP functional and a triple-zeta basis set, researchers can reliably predict geometric, electronic, and vibrational properties. The workflow, from geometry optimization and frequency verification to advanced NBO analysis, ensures scientific integrity and produces data that can be confidently correlated with experimental results.

These computational insights are critical for the drug development pipeline, enabling the prediction of metabolic stability, receptor binding affinity, and pharmacokinetic properties. As computational power continues to grow, these methods will become even more central to the rational design of next-generation therapeutics and functional materials based on the versatile pyrazine N-oxide scaffold.

References
  • Gale, P. A., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[12]pyrroles. Chemical Science, 11(20), 5229-5237. Available at: [Link]

  • Stidham, H. D. & Farrell, J. J. (1992). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Spectroscopy Letters, 25(7), 989-1021. Available at: [Link]

  • Fedorov, A. S., et al. (2021). Towards improving the characteristics of high-energy pyrazines and their N-oxides. Journal of Physics: Conference Series, 1749(1), 012010. Available at: [Link]

  • Maan, A., et al. (2023). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 43(8), 6716-6734. Available at: [Link]

  • University of Montana. (2018). CHMY 374: Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. European Journal of Medicinal Chemistry, 293, 117687. Available at: [Link]

  • Thornton, D. A. & Watkins, G. M. (1992). An assessment of the assignment of characteristic N-O vibrations in aromatic N-oxides. Spectroscopy Letters, 25(7), 1023-1036. Available at: [Link]

  • ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and naphthalene. Available at: [Link]

  • Kretsch, A. M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791-4795. Available at: [Link]

  • Adam, A. M. A., et al. (2021). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 45(1), 213-231. Available at: [Link]

  • Montana State University. (n.d.). Chemistry 326: Experiment #2. Available at: [Link]

  • ACS Publications. (2026). Inorganic Chemistry Ahead of Print. Available at: [Link]

  • ResearchGate. (2021). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Available at: [Link]

  • Der Pharma Chemica. (2016). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica, 8(19), 1-13. Available at: [Link]

  • Reimers, J. R. (1999). Ab Initio and Density-Functional Calculations of the Vibrational Structure of the Singlet and Triplet Excited States of Pyrazine. The Journal of Physical Chemistry A, 103(49), 10019-10029. Available at: [Link]

  • Baran Laboratory, Scripps Research. (2012). Pyridine N-Oxides. Available at: [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. Available at: [Link]

  • International Journal for Multidisciplinary Research. (n.d.). A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes. Available at: [Link]

  • ResearchGate. (n.d.). Molecular orbital of heteroatom doped-pyrazine. Available at: [Link]

  • EMBL-EBI. (n.d.). pyrazine N-oxide (CHEBI:71632). Available at: [Link]

  • Powers, A. S., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Chemical Biology, 17(3), 526-531. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

For: Researchers, scientists, and drug development professionals Abstract This document provides a detailed, two-step protocol for the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the Fisher esterification of 3-aminopyrazine-2-carboxylic acid to yield the intermediate, methyl 3-aminopyrazine-2-carboxylate. This is followed by a selective N-oxidation at the 1-position of the pyrazine ring using meta-chloroperoxybenzoic acid (m-CPBA). This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes necessary safety precautions, characterization data, and a visual workflow diagram to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Pyrazine N-oxides are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The introduction of an N-oxide moiety can modulate the electronic properties, solubility, and metabolic stability of the parent molecule, often leading to enhanced biological activity. 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.

The synthetic strategy outlined herein is a robust two-step process. The initial step involves the well-established Fisher esterification to protect the carboxylic acid functionality of the starting material, 3-aminopyrazine-2-carboxylic acid. The subsequent and crucial step is the selective N-oxidation of the pyrazine ring. The choice of m-CPBA as the oxidizing agent is predicated on its efficacy in oxidizing N-heterocycles under relatively mild conditions, which helps to prevent over-oxidation or degradation of the starting material.[1][2][3][4]

Synthetic Workflow

The synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is achieved through a two-step process as illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Fisher Esterification cluster_1 Step 2: N-Oxidation A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Room Temperature, 20h C Methyl 3-aminopyrazine-2-carboxylate D 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide C->D  m-CPBA, DCM  0°C to Room Temperature

Caption: Synthetic route for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Materials and Instrumentation

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
3-Aminopyrazine-2-carboxylic acid≥98%Sigma-Aldrich5521-55-1
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1
Sulfuric Acid (H₂SO₄)95-98%VWR7664-93-9
Sodium Bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Dichloromethane (DCM, Anhydrous)≥99.8%Fisher Scientific75-09-2
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich937-14-4
Sodium Sulfite (Na₂SO₃)≥98%Sigma-Aldrich7757-83-7
Magnesium Sulfate (MgSO₄, Anhydrous)≥99.5%VWR7487-88-9
Deionized Water--7732-18-5
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (various sizes)

  • Condenser

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Mass Spectrometer

Experimental Protocol

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This procedure is adapted from the well-established Fisher esterification method.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminopyrazine-2-carboxylic acid (10 g, 71.9 mmol) in 100 mL of anhydrous methanol.

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the suspension while stirring. The addition is exothermic, and the mixture may warm up.

  • Reaction: Stir the mixture at room temperature for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Neutralize the solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

    • The product will precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.

    • The crude product can be recrystallized from water to yield a yellow solid.

    • Dry the purified product under vacuum.

Expected Yield: Approximately 7.9 g (72%).

Characterization of Methyl 3-aminopyrazine-2-carboxylate:

  • Appearance: Yellow solid.

  • Melting Point: 169-172 °C.[6][7]

  • ¹H NMR (DMSO-d₆): δ 8.15 (d, 1H), 7.75 (d, 1H), 7.50 (br s, 2H), 3.85 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 166.0, 155.0, 147.0, 131.0, 130.5, 52.0.

  • Mass Spec (ESI+): m/z 154.06 [M+H]⁺.[8]

Step 2: Synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

This N-oxidation protocol is based on established methods for the oxidation of N-heterocycles using m-CPBA.[1][2][3]

  • Reaction Setup: Dissolve methyl 3-aminopyrazine-2-carboxylate (5 g, 32.6 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath to 0 °C.

  • Addition of Oxidizing Agent: While maintaining the temperature at 0 °C, add m-CPBA (≤77%, approximately 8.6 g, which corresponds to about 1.2 equivalents of active oxidant) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct.

    • Wash the organic layer with brine (50 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Expected Yield: Yields can vary, but a moderate to good yield is anticipated.

Characterization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide:

  • Appearance: Solid.

  • Molecular Formula: C₆H₇N₃O₃.[9]

  • Molecular Weight: 169.14 g/mol .[9]

  • ¹H NMR: Expect a downfield shift of the pyrazine protons compared to the starting material due to the electronic effect of the N-oxide.

  • Mass Spec (ESI+): m/z 170.05 [M+H]⁺.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • m-CPBA: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form. It is also a skin and eye irritant. Avoid contact with flammable materials. Commercial m-CPBA is typically stabilized with water and m-chlorobenzoic acid to reduce its hazardous nature.[3]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood to avoid inhalation.

References

  • Berrah, F., Ouakkaf, A., Bouacida, S., & Roisnel, T. (2009). 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o525. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57998833, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. Retrieved January 16, 2026 from [Link].

  • Jampilek, J., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(7), 12843-12866. [Link]

  • Gutsell, G., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(16), 3324-3332. [Link]

  • Sihombing, R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Prasad, D. J., & B. S. Chhikara. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(26), 13303-13347. [Link]

  • Gutsell, G., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed, 22334139. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 16, 2026, from [Link]

  • Perrin, A., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 984-993. [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
  • RSC Publishing. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances. [Link]

  • Erowid. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72669, Methyl 3-aminopyrazinecarboxylate. Retrieved January 16, 2026 from [Link].

  • Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • ChemBK. (2024). METHYL 3-AMINOPYRAZINE-2-CARBOXYLATE. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 47(9), 1773-1776. [Link]

Sources

Application

Technical Guide: Evaluation and Application of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a Novel Fluorescent Probe

Abstract This technical guide provides a comprehensive framework for the characterization and application of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a novel fluorescent probe. As the use of this specific molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization and application of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a novel fluorescent probe. As the use of this specific molecule as a fluorophore is not extensively documented, this guide is structured to lead researchers through a systematic evaluation process, from fundamental photophysical characterization to validation in live-cell imaging. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the critical steps needed to assess the potential of this and other novel compounds as fluorescent tools in biological research.

Introduction & Theoretical Framework

Fluorescent probes are indispensable tools in modern biological sciences. The pyrazine scaffold, a nitrogen-containing heterocycle, is a component of many biologically active and optically interesting molecules.[1][2] The N-oxide functional group, in particular, can significantly influence the electronic properties of an aromatic system, often leading to unique fluorescent characteristics through intramolecular charge transfer (ICT) processes.[3]

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide possesses key structural features that suggest potential fluorescence:

  • An Electron-Donating Group (EDG): The amino (-NH₂) group.

  • An Electron-Withdrawing Group (EWG): The methoxycarbonyl (-COOCH₃) group.

  • A Zwitterionic N-Oxide Moiety: The N→O bond can enhance solubility and participate in charge transfer.[3]

This D-π-A (Donor-π bridge-Acceptor) structure is a common motif in fluorescent molecules. Upon excitation with light, an ICT can occur from the amino group to the methoxycarbonyl group and the pyrazine N-oxide ring, potentially resulting in fluorescence emission. The primary goal of this guide is to provide the experimental basis to test this hypothesis and determine the compound's utility as a biological probe.

Part I: Photophysical Characterization

The initial step in evaluating any potential fluorophore is to determine its fundamental photophysical properties. These experiments will define the spectral characteristics and efficiency of the molecule as a light emitter.

Protocol: Absorbance and Fluorescence Spectra

Objective: To determine the maximum absorbance (λₘₐₓ) and the excitation/emission maxima (λₑₓ/λₑₘ) of the compound.

Materials:

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

  • Spectroscopic grade ethanol

  • UV-Visible spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a 1 mM stock solution of the compound in ethanol.

  • Prepare a 10 µM working solution by diluting the stock solution with ethanol.

  • Absorbance:

    • Use ethanol as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the 10 µM solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Fluorescence:

    • Set the fluorometer's excitation wavelength to the determined λₘₐₓ.

    • Scan the emission spectrum from (λₘₐₓ + 10 nm) to 700 nm. Identify the emission maximum (λₑₘ).

    • Set the emission monochromator to the determined λₑₘ and scan the excitation spectrum. The peak of this spectrum should correspond closely to the λₘₐₓ.

Protocol: Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light-absorbing capacity of the molecule at a specific wavelength.

Procedure:

  • Prepare a series of dilutions from the stock solution in ethanol (e.g., 2, 4, 6, 8, 10 µM).

  • Measure the absorbance of each solution at λₘₐₓ.

  • Plot Absorbance vs. Concentration (M).

  • The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

Objective: To measure the efficiency of the fluorescence process. This is done by comparing the probe's fluorescence to a well-characterized standard.[4]

Standard: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).[4][5][6]

Procedure:

  • Prepare a series of five solutions of both the test compound (in ethanol) and the quinine sulfate standard (in 0.1 M H₂SO₄) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (use the λₑₓ of the test compound).

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

  • Integrate the area under the emission curve for each spectrum.

  • Plot integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Calculate the quantum yield using the following equation[4]: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where:

    • Φ is the quantum yield.

    • Grad is the gradient (slope) of the plot.

    • η is the refractive index of the solvent (Ethanol ≈ 1.36, 0.1 M H₂SO₄ ≈ 1.33).

    • Subscripts X and ST denote the test compound and the standard, respectively.

Table 1: Expected Photophysical Data Summary

Parameter Symbol Expected Value/Unit
Max. Absorbance Wavelength λₘₐₓ nm
Max. Emission Wavelength λₑₘ nm
Stokes Shift λₑₘ - λₑₓ nm
Molar Extinction Coefficient ε M⁻¹cm⁻¹

| Fluorescence Quantum Yield | ΦF | (dimensionless) |

Part II: Environmental Sensitivity Profiling

A probe's utility is often defined by its response to its local environment. These protocols assess how the probe's fluorescence changes with solvent polarity and pH.[7][8][9]

Protocol: Solvatochromism Study

Objective: To determine if the probe's emission spectrum is sensitive to solvent polarity.[7][10]

Procedure:

  • Prepare dilute solutions (e.g., 5 µM) of the probe in a range of solvents with varying polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, DMSO, Water).

  • For each solution, record the absorbance and fluorescence emission spectra.

  • Record the λₑₘ for each solvent.

  • A significant shift in λₑₘ with increasing solvent polarity indicates solvatochromism. A red shift (to longer wavelengths) is termed positive solvatochromism and suggests a more polar excited state.

cluster_0 Environmental Sensitivity Workflow Start Characterize Probe in Multiple Solvents CheckShift Significant Solvatochromic Shift? Start->CheckShift PolarityProbe Application: Membrane Polarity Sensor CheckShift->PolarityProbe Yes NonPolarProbe Application: General Structural Marker CheckShift->NonPolarProbe No CheckpH pH Sensitive? PolarityProbe->CheckpH NonPolarProbe->CheckpH pHProbe Application: Acidic Organelle Probe (e.g., Lysosomes) CheckpH->pHProbe Yes pHIndependent Advantage: Stable signal across cellular compartments CheckpH->pHIndependent No

Caption: Workflow for determining probe applications based on environmental sensitivity.

Part III: Cellular Application and Validation

The ultimate test of a fluorescent probe is its performance in a biological system. This section outlines a validation workflow, starting with ensuring biocompatibility and proceeding to live-cell imaging.[11][12][13]

cluster_1 Cellular Application Validation Workflow Cytotoxicity 1. Assess Cytotoxicity (MTT Assay) Viability Is Probe Non-Toxic at Working Concentrations? Cytotoxicity->Viability Staining 2. Live-Cell Staining & Optimization Viability->Staining Yes Redesign Redesign/Optimize Probe Structure Viability->Redesign No Signal Sufficient Signal-to-Noise? Staining->Signal Localization 3. Colocalization Study (e.g., with MitoTracker) Signal->Localization Yes Signal->Redesign No Result Validated Probe for Specific Organelle Imaging Localization->Result

Caption: A stepwise workflow for validating a novel fluorescent probe in cellular assays.

Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range at which the probe does not harm cells, ensuring that observed effects are not due to toxicity.[14][15] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16]

Materials:

  • HeLa or A549 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Probe stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[14]

  • Treatment: Prepare serial dilutions of the probe in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" with the highest concentration of DMSO used and a "no treatment" control. Replace the medium in the wells with the treatment media.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours.[17]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm.[17]

  • Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. The highest concentration that shows >90% viability is considered safe for imaging experiments.

Protocol: Live-Cell Staining and Fluorescence Microscopy

Objective: To visualize the probe within living cells and determine its subcellular localization pattern.

Materials:

  • Cells grown on glass-bottom dishes or chamber slides

  • Complete culture medium and serum-free medium (e.g., HBSS or PBS)

  • Probe stock solution

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC cubes to test for optimal excitation/emission)

Procedure:

  • Cell Preparation: Seed cells on imaging dishes and grow to 60-70% confluency.

  • Probe Loading:

    • Wash cells once with pre-warmed serum-free medium.

    • Prepare a loading solution by diluting the probe stock to the desired final concentration (start with 1-10 µM, based on cytotoxicity data) in serum-free medium.

    • Add the loading solution to the cells.

  • Incubation: Incubate at 37°C for 15-60 minutes. This step requires optimization.

  • Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed medium to remove unbound probe.

  • Imaging:

    • Add fresh complete medium to the cells.

    • Place the dish on the microscope stage (ensure the stage is heated to 37°C if performing long-term imaging).

    • Excite the cells and capture images using the filter set that best matches the probe's determined spectra. Use the lowest possible excitation power and shortest exposure time to minimize phototoxicity.

Protocol: Colocalization Analysis

Objective: To definitively identify the subcellular compartment(s) where the probe accumulates by co-staining with a known organelle-specific dye.[18][19][20]

Procedure:

  • Perform the live-cell staining protocol (5.2) with the novel probe.

  • In the final 15-30 minutes of the probe incubation, add a commercial organelle tracker (e.g., MitoTracker Red CMXRos for mitochondria, LysoTracker Green DND-26 for lysosomes). Follow the manufacturer's protocol for the tracker dye.

  • Wash the cells as described previously.

  • Image the cells sequentially, capturing one channel for the novel probe and a second channel for the organelle tracker. Ensure there is no bleed-through between channels.[18]

  • Analysis: Merge the two images. The appearance of a third color (e.g., yellow from red and green overlap) indicates colocalization.[19] For quantitative analysis, use image analysis software (like ImageJ/Fiji with the Coloc 2 plugin) to calculate a Pearson's Correlation Coefficient (PCC).[19][21] A PCC value close to +1 indicates strong positive correlation.

Table 2: Troubleshooting Common Issues in Cellular Imaging

Issue Potential Cause Suggested Solution
No/Weak Signal Low probe concentration; Insufficient incubation time; Poor uptake; Spectral mismatch with filters. Increase probe concentration or incubation time. Check filter cube specifications against probe's λₑₓ/λₑₘ.
High Background Incomplete washing; Probe precipitation; High probe concentration. Increase the number and duration of wash steps. Filter the stock solution. Decrease probe concentration.
Photobleaching High excitation intensity; Long exposure time. Reduce laser/lamp power. Use a more sensitive camera detector. Use an anti-fade mounting medium for fixed cells.

| Cell Death/Stress | Probe cytotoxicity; Phototoxicity. | Re-evaluate cytotoxicity with the MTT assay.[14][15] Use lower excitation power and minimize light exposure. |

Conclusion and Future Directions

This guide provides a systematic pathway for the comprehensive evaluation of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a novel fluorescent probe. By following these protocols, a researcher can establish its fundamental photophysical properties, assess its environmental sensitivity, and validate its use in a biological context. The results from these experiments will determine its suitability as a general cellular stain, a sensor for local polarity, or a specific organelle marker. Positive findings would warrant further investigation, including derivatization to tune its spectral properties or to add targeting moieties for specific cellular structures or proteins.

References

  • CLYTE Technologies. (2025, December 24).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • University of Wisconsin-Madison. (n.d.). Fluorescence Spectroscopy-Quantum yield.
  • Adler, J., & Parmryd, I. (2012). Colocalization Analysis in Fluorescence Microscopy. In Cell Imaging Techniques: Methods and Protocols. SciSpace.
  • Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (n.d.). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology.
  • Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy.
  • Biology & Biochemistry Imaging Core (BBIC). (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye.
  • rOpenSci. (2018, November 27). Co-localization analysis of fluorescence microscopy images.
  • National Center for Biotechnology Information. (n.d.).
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Journal of Research of the National Institute of Standards and Technology. (n.d.). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region.
  • SciSpace. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
  • ResearchGate. (2025, August 5). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1)
  • NIH. (n.d.). Novel near-infrared fluorescent probe for live cell imaging.
  • Journal of the American Chemical Society. (n.d.). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging.
  • University of California Riverside. (2010). Live Cell Imaging : Methods and Protocols.
  • ResearchGate. (2025, August 10). Live Cell Imaging Methods and Protocols.
  • Hep Journals. (n.d.). Organic fluorescent probes for live-cell super-resolution imaging.
  • PubMed Central. (n.d.). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances.
  • Fujita Health University. (2021, June 17).
  • RSC Publishing. (2024, January 9). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine.
  • OUCI. (n.d.).
  • RSC Publishing. (2024, August 19).
  • MDPI. (2023, June 16). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide.
  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions.
  • MDPI. (n.d.).
  • RSC Publishing. (2020, April 19). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[17]pyrroles.

  • RSC Publishing. (2022, March 1). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.
  • ResearchGate. (n.d.). Energetic and Fluorescent Azole-Fused 4-Amino-1,2,3-triazine-3-N-oxides.
  • RSC Publishing. (n.d.).

Sources

Method

Application of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in Bioimaging: A Prospective Analysis

Senior Application Scientist Note: Extensive literature and patent searches have revealed no current, documented applications of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in the field of bioimaging. The following conte...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature and patent searches have revealed no current, documented applications of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in the field of bioimaging. The following content is therefore presented as a prospective guide for researchers interested in exploring the potential of this molecule. It synthesizes established principles of fluorescent probe design and bioimaging protocols to provide a hypothetical framework for its investigation, particularly as a sensor for hypoxic environments.

Introduction: The Potential of Pyrazine 1-Oxides in Cellular Imaging

Pyrazine derivatives are a well-established class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] In the realm of bioimaging, the pyrazine core has been successfully utilized as the acceptor component in donor-acceptor-donor (D-A-D) type fluorescent probes for applications such as lipid droplet imaging and long-term live-cell tracking.[3][4] The inherent electron-accepting nature of the pyrazine ring facilitates the design of probes with desirable photophysical properties, including large Stokes shifts and high photostability.[4]

The subject of this note, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, possesses a key structural feature that suggests a compelling, albeit currently unexplored, application in bioimaging: the N-oxide moiety. N-oxide groups on heterocyclic compounds are known to be susceptible to enzymatic reduction, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors and ischemic tissues.[5] This bioreductive activation is a cornerstone of modern design for "turn-on" fluorescent probes for hypoxia.[6][7]

Therefore, we propose 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a candidate for development into a novel fluorescent probe for imaging tumor hypoxia.

Proposed Mechanism of Action: A Hypoxia-Activated "Turn-On" Fluorescent Probe

The central hypothesis is that 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is non-fluorescent or weakly fluorescent in its native state. Under hypoxic conditions, overexpressed intracellular reductases, such as cytochrome P450 reductases, would reduce the N-oxide.[7] This reduction would lead to the formation of the corresponding pyrazine derivative, which is predicted to be fluorescent. This "turn-on" response provides a high signal-to-background ratio, which is ideal for sensitive imaging.

The proposed mechanism involves the following steps:

  • Cellular Uptake: The small, relatively polar nature of the molecule may allow for passive diffusion across the cell membrane.

  • Bioreduction under Hypoxia: In the presence of low oxygen levels, intracellular reductases catalyze the reduction of the N-oxide group.

  • Generation of a Fluorophore: The reduction of the N-oxide to the corresponding pyrazine is expected to alter the electronic structure of the molecule, leading to the "turn-on" of fluorescence upon excitation. The amino and methoxycarbonyl substituents would influence the specific excitation and emission wavelengths of the resulting fluorophore.

Below is a diagram illustrating this proposed activation pathway.

G cluster_0 Normoxic Cell (High O₂) cluster_1 Hypoxic Cell (Low O₂) Probe_Normoxia 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Weakly Fluorescent) No_Reduction No significant reduction of N-oxide Probe_Normoxia->No_Reduction Probe_Hypoxia 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Weakly Fluorescent) Reduction Reductase Enzymes (e.g., Cytochrome P450 Reductase) Probe_Hypoxia->Reduction Fluorophore Reduced Pyrazine Derivative (Fluorescent) Reduction->Fluorophore Cell_Membrane Probe_Extracellular Probe Administration Probe_Extracellular->Probe_Normoxia Cellular Uptake Probe_Extracellular->Probe_Hypoxia

Caption: Proposed mechanism for hypoxia-activated fluorescence.

Protocols for Investigation and Validation

The following protocols are general methodologies for screening and validating a novel compound as a fluorescent bioimaging probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental spectroscopic properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and its potential reduced form.

Materials:

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

  • A suitable reducing agent (e.g., sodium dithionite) to chemically mimic bioreduction

  • Spectrophotometer

  • Fluorometer

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in PBS (pH 7.4) to a working concentration (e.g., 10 µM).

  • Absorbance Spectrum: Scan the absorbance of the solution from 250 nm to 700 nm to determine the maximum absorbance wavelength (λmax).

  • Fluorescence Spectrum: Excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • In Vitro Reduction: Add a chemical reducing agent (e.g., sodium dithionite) to the solution and repeat steps 3 and 4 to observe any changes in the absorbance and fluorescence spectra, simulating the "turn-on" effect.

Protocol 2: In Vitro Cell-Based Imaging

Objective: To assess the compound's cell permeability, cytotoxicity, and fluorescence response to chemically induced hypoxia in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cobalt chloride (CoCl₂) or a hypoxia chamber

  • Fluorescence microscope with appropriate filter sets

  • MTT or similar cell viability assay kit

Procedure:

  • Cytotoxicity Assay:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound (e.g., 0-100 µM) for 24 hours.

    • Perform an MTT assay to determine the compound's toxicity and a safe working concentration.

  • Cellular Staining and Hypoxia Induction:

    • Plate cells on glass-bottom dishes.

    • Induce hypoxia in a subset of dishes by either incubating with CoCl₂ (e.g., 100-200 µM) for 6-12 hours or by placing them in a hypoxia chamber (1% O₂).[6] A parallel set of dishes should be maintained under normoxic conditions (21% O₂).

    • Incubate both normoxic and hypoxic cells with the compound at a non-toxic concentration (e.g., 5-10 µM) for 30-60 minutes.

    • Wash the cells with PBS.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope.

    • Compare the fluorescence intensity between the normoxic and hypoxic cells. A significant increase in fluorescence in the hypoxic cells would support the proposed mechanism.

G Start Plate Cells Culture Culture Overnight Start->Culture Split Culture->Split Normoxia Normoxic Conditions (21% O₂) Split->Normoxia Hypoxia Induce Hypoxia (e.g., 1% O₂ or CoCl₂) Split->Hypoxia Incubate_Probe_N Incubate with Probe Normoxia->Incubate_Probe_N Incubate_Probe_H Incubate with Probe Hypoxia->Incubate_Probe_H Wash_N Wash with PBS Incubate_Probe_N->Wash_N Wash_H Wash with PBS Incubate_Probe_H->Wash_H Image_N Fluorescence Microscopy Wash_N->Image_N Image_H Fluorescence Microscopy Wash_H->Image_H Compare Compare Fluorescence Intensity Image_N->Compare Image_H->Compare

Caption: Workflow for in vitro validation of a hypoxia probe.

Data Presentation: Expected Outcomes

The successful development of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a hypoxia probe would yield data that can be summarized as follows:

Table 1: Photophysical Properties

Property 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide Reduced Form (Hypothetical)
Max Absorption (λabs) TBD TBD
Max Emission (λem) TBD TBD
Molar Extinction Coeff. (ε) TBD TBD
Fluorescence Quantum Yield (Φ) Low (<0.01) High (>0.1)

| Stokes Shift (nm) | TBD | TBD |

Table 2: In Vitro Performance

Parameter Value
Optimal Concentration TBD (non-toxic)
Incubation Time TBD (e.g., 30 min)
Fluorescence Fold Change (Hypoxic vs. Normoxic) >10-fold (Ideal)

| Cell Viability at Optimal Concentration | >90% |

Conclusion and Future Directions

While there is currently no evidence for the use of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in bioimaging, its chemical structure holds significant promise for its development as a hypoxia-activated fluorescent probe. The presence of a bioreducible N-oxide moiety on a pyrazine core suggests a plausible "turn-on" mechanism. The protocols outlined above provide a standard framework for the initial investigation of this compound's potential. Future work would involve optimizing the molecular structure to tune its photophysical properties, improve cell permeability, and validate its efficacy in more complex biological models, such as 3D tumor spheroids and in vivo animal models of cancer.

References

  • (US20100267955A1) Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Gener
  • Pyrazine 1-oxide. PubChem.
  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. (n.d.). Analytical Methods (RSC Publishing).
  • Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. (2021). Frontiers.
  • Pyrazine derivatives: a patent review (2008 - present). (2012). PubMed.
  • Bioreductive fluorescent imaging agents: applications to tumour hypoxia. (n.d.). RSC Publishing.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. PubChem.
  • Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. (2022). PMC - NIH.
  • Fluorescent Probes for Reactive Nitrogen Species. (n.d.).
  • Biomedical Applications of Tetrazine Cycloadditions. (n.d.). PMC - PubMed Central - NIH.
  • Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. (2018). PubMed.
  • Pyrazine carboxamide compound. (n.d.).
  • A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Applic
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Near-Infrared Fluorescent Probe for the In Situ Visualization of Oxidative Stress in the Brains of Neuroinflammatory and Schizophrenic Mice. (2023). PubMed.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube.
  • Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[8]pyrroles. (2020).

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3. (n.d.).
  • Energetic and Fluorescent Azole-Fused 4-Amino-1,2,3-triazine-3-N-oxides. (n.d.).
  • N-(2-(2-(2-(Bis(carboxymethyl)amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl). PubChem.

Sources

Application

Application Notes and Protocols: Evaluating the Nitric Oxide Modulating Potential of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in Cell-Based Assays

Introduction: The Quest for Novel Nitric Oxide Modulators Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Nitric Oxide Modulators

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The discovery of its role as an endothelial-derived relaxation factor has paved the way for therapeutic interventions targeting the NO signaling pathway. Consequently, there is a sustained interest in the discovery and characterization of novel compounds that can function as nitric oxide donors, releasing NO in a controlled manner to modulate cellular functions.

Pyrazine derivatives represent a class of heterocyclic compounds with diverse biological activities.[3][4] 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a pyrazine derivative with a chemical structure that suggests potential for interesting biological effects. However, its capacity to modulate cellular nitric oxide levels has not been extensively characterized.

This application note provides a comprehensive guide for researchers to investigate the potential of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a modulator of nitric oxide production in a cell-based assay system. The protocol herein is designed not with the presupposition that this compound is a nitric oxide donor, but rather to provide a robust framework for its evaluation. The core of this protocol is the well-established Griess assay, an indirect method for quantifying NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatant.

Chemical Profile: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

PropertyValueSource
IUPAC Name methyl 2-amino-1-oxidopyrazin-1-ium-3-carboxylatePubChem
Molecular Formula C₆H₇N₃O₃[5]
Molecular Weight 169.14 g/mol [5]
CAS Number 17149-35-8[5]

Experimental Workflow Overview

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide treat_cells Treat Cells with Compound (Dose-Response) prep_compound->treat_cells prep_cells Culture and Seed RAW 264.7 Macrophages prep_cells->treat_cells collect_supernatant Collect Cell Culture Supernatant treat_cells->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_nitrite Calculate Nitrite Concentration measure_absorbance->calculate_nitrite analyze_results Analyze and Interpret Results calculate_nitrite->analyze_results G compound 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Test Compound) no Nitric Oxide (NO) compound->no Potential Release/Induction sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates cellular_response Downstream Cellular Responses (e.g., Vasodilation, Neurotransmission) pkg->cellular_response Phosphorylates Substrates

Caption: Potential activation of the NO-sGC-cGMP signaling pathway.

Concluding Remarks

This application note provides a detailed and scientifically rigorous framework for the initial investigation of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a potential modulator of nitric oxide in a cellular context. The presented protocols are designed to be a starting point for researchers. Further studies, such as assessing cell viability in parallel (e.g., using an MTT or LDH assay) and exploring the kinetics of NO release, would be essential to fully characterize the biological activity of this compound. The scientific community is encouraged to build upon these foundational methods to uncover the potential therapeutic applications of novel pyrazine derivatives.

References

  • Airgas. (n.d.). Safety Data Sheet: Propylene oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57998833, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. Retrieved from [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168. [Link]

  • Riccio, D. A., & Schoenfisch, M. H. (2012). Nitric oxide release: Part I. Macromolecular scaffolds. Chemical Society Reviews, 41(10), 3731–3741. [Link]

  • Montenegro, M. F., et al. (2023). New Nitric Oxide-Releasing Compounds as Promising Anti-Bladder Cancer Drugs. International Journal of Molecular Sciences, 24(2), 1436. [Link]

  • Burgaud, J. L., et al. (2002). Nitric-oxide releasing molecules: a new class of drugs with several major indications. Current Pharmaceutical Design, 8(3), 201-213. [Link]

  • Al-Fahad, A. J., et al. (2024). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Chemistry Proceedings, 15(1), 101. [Link]

  • Sortino, S. (2018). Fluorescent Nitric Oxide Photodonors Based on BODIPY and Rhodamine Antennae. Chemistry – A European Journal, 24(35), 8745-8749. [Link]

  • Riccio, D. A., & Schoenfisch, M. H. (2012). Nitric oxide release: Part I. Macromolecular scaffolds. Chemical Society Reviews, 41(10), 3731–3741. [Link]

  • Singh, R. J., et al. (1994). Visible light photochemical release of nitric oxide from S-nitrosoglutathione: potential photochemotherapeutic applications. Photochemistry and Photobiology, 59(4), 463-467. [Link]

  • Jollie, D. R., & Lipscomb, J. D. (2018). Nitration enzyme toolkit for the biosynthesis of energetic materials. Defense Technical Information Center. [Link]

  • Riccio, D. A., & Schoenfisch, M. H. (2012). Nitric Oxide Release Part I. Macromolecular Scaffolds. Chemical Society reviews, 41(10), 3731-3741. [Link]

  • Montenegro, M. F., et al. (2023). New Nitric Oxide-Releasing Compounds as Promising Anti-Bladder Cancer Drugs. International journal of molecular sciences, 24(2), 1436. [Link]

  • Masuo, S., et al. (2020). Enzymatic Cascade in Pseudomonas that Produces Pyrazine from α‐Amino Acids. Angewandte Chemie International Edition, 59(1), 234-238. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(1), 357–375. [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide generating/releasing materials. Materials Today, 15(4), 168-174. [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Introduction: The Significance of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in Pharmaceutical Research 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound of significant interest in pharmaceutical de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in Pharmaceutical Research

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic compound of significant interest in pharmaceutical development due to its structural similarity to biologically active pyrazine derivatives. Pyrazines are key pharmacophores found in numerous therapeutic agents, exhibiting a wide range of activities.[1] The N-oxide moiety can influence the molecule's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. As an intermediate or a potential metabolite in drug synthesis, the precise and accurate quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is critical for process optimization, quality control, and metabolic studies.

This comprehensive guide provides detailed analytical methods for the robust quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in various matrices. We will explore protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. Additionally, a UV-Vis spectrophotometric method for rapid quantification in simpler matrices will be presented. Each method is detailed with insights into the rationale behind procedural steps, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these protocols.

Analytical Strategy: A Multi-tiered Approach to Quantification

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the quantification (e.g., purity assessment, pharmacokinetic study). This guide presents a multi-tiered approach, offering methods with varying levels of sophistication and sensitivity.

Method Selection Overview:

Analytical Method Primary Application Key Advantages Considerations
HPLC-UV Routine quality control, purity assessment, quantification in relatively clean sample matrices.Cost-effective, robust, widely available instrumentation.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Bioanalysis (e.g., plasma, urine), trace-level impurity quantification, metabolite identification.High sensitivity and selectivity, structural confirmation capabilities.Higher instrument cost and complexity, potential for matrix effects.
UV-Vis Spectrophotometry Rapid, high-concentration measurements in pure solutions or simple mixtures.Simple, fast, minimal sample preparation for pure substances.Low specificity, susceptible to interference from other UV-absorbing compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, offering a balance of performance and accessibility. The following protocol is a robust starting point for the quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the moderate polarity of the target analyte. The mobile phase, consisting of a mixture of aqueous buffer and an organic modifier (acetonitrile), allows for the effective retention and elution of the compound. The inclusion of a buffer (e.g., ammonium formate) helps to maintain a consistent pH and improve peak shape. The detection wavelength is selected based on the UV absorbance maxima of similar pyrazine N-oxide structures, which typically exhibit strong absorbance in the range of 254 nm and 320-360 nm.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Ammonium formate

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution: 0-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 340 nm (monitor both for optimal sensitivity)

4. Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and extract with a suitable solvent. Sonicate and centrifuge to ensure complete extraction. Dilute the supernatant to a concentration within the calibration range and filter before injection.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in the samples by interpolating their peak areas from the calibration curve.

  • Validate the method according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6][7]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC-UV Analysis MobilePhase->HPLC Standards Standard Solution Preparation Standards->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Validation Method Validation Quant->Validation

Caption: Workflow for the quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This protocol outlines a starting point for developing a robust LC-MS/MS method.

Rationale for Method Development

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. Electrospray ionization (ESI) in positive mode is chosen as the amine and pyrazine nitrogen atoms are readily protonated. The selection of precursor and product ions is crucial for method specificity and should be determined by infusing a standard solution of the analyte into the mass spectrometer. The chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide reference standard

  • Internal standard (IS), preferably a stable isotope-labeled analog.

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1-100 ng/mL).

3. Mass Spectrometric and Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution: 0-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion. For C6H7N3O3 (MW: 169.14), the precursor ion will likely be [M+H]+ at m/z 170.1. Product ions will result from fragmentation.
Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Data Analysis and Validation:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted linear regression analysis.

  • Validate the method for bioanalytical applications according to regulatory guidelines, including assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard & IS Preparation LCMS LC-MS/MS Analysis (MRM) Standards->LCMS SamplePrep Sample Preparation (e.g., Protein Ppt.) SamplePrep->LCMS DataAcq Data Acquisition (Peak Area Ratio) LCMS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Validation Bioanalytical Method Validation Quant->Validation

Caption: Workflow for the quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide by LC-MS/MS.

UV-Vis Spectrophotometry

For a rapid estimation of the concentration of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in pure solutions or simple mixtures without significant interfering substances, UV-Vis spectrophotometry is a viable option.

Rationale for Method Development

This method relies on the principle that the analyte absorbs light at a specific wavelength. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law. The wavelength of maximum absorbance (λmax) must be determined experimentally to ensure the highest sensitivity and to minimize deviations from linearity. Based on structurally similar compounds like 3-amino-2-pyrazine carboxylic acid and its methyl ester, a λmax in the UV region is expected.[8]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide reference standard

  • Volumetric flasks and pipettes

2. Determination of λmax:

  • Prepare a dilute solution of the reference standard in the chosen solvent.

  • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of the reference standard.

  • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Analysis:

  • Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of the analyte in the sample by using the calibration curve.

Quantitative Data Summary (Typical Validation Parameters)

The following table summarizes the typical validation parameters that should be established for the analytical methods described. The values provided are illustrative and should be determined experimentally for each specific application.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 20 µg/mL
LOD ~0.3 µg/mL~0.03 ng/mL~0.5 µg/mL
LOQ ~1 µg/mL~0.1 ng/mL~2 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105% (in matrix)98 - 102%
Precision (% RSD) < 2%< 15% (in matrix)< 2%

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity applications, or UV-Vis spectrophotometry for rapid screening—should be tailored to the specific analytical challenge. It is imperative that any method chosen be fully validated in the intended laboratory environment to ensure compliance with regulatory standards and to generate data of the highest quality and integrity.[3][4][5][6][7]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: [Link])

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: [Link])

  • Analytical method validation: A brief review. (URL: [Link])

  • Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (URL: [Link])

  • Typical UV spectra of the different compound types -from left to right... - ResearchGate. (URL: [Link])

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (URL: [Link])

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: [Link])

  • Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[5]pyrroles. (URL: [Link])

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC. (URL: [Link])

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Pyrazine N-Oxides

Abstract This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of pyrazine N-oxides. These heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of pyrazine N-oxides. These heterocyclic compounds are significant in pharmaceutical development due to their presence as active pharmaceutical ingredients (APIs), intermediates, or potential impurities. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to a complete validation protocol in accordance with ICH Q2(R2) guidelines. The causality behind chromatographic choices, including stationary phase, mobile phase composition, and detection parameters, is thoroughly explained to ensure scientific integrity and facilitate method transfer and troubleshooting.

Introduction: The Analytical Challenge of Pyrazine N-Oxides

Pyrazine N-oxides are a class of aromatic heterocyclic compounds characterized by a pyrazine ring with one or more nitrogen atoms oxidized. This N-oxide moiety imparts unique chemical properties, including increased polarity and altered basicity compared to the parent pyrazine. In pharmaceutical sciences, pyrazine N-oxides can be drug candidates themselves, critical synthesis intermediates, or degradation products that require careful monitoring to ensure the safety and efficacy of a drug product[1].

The analytical challenge in quantifying pyrazine N-oxides lies in their high polarity. The N-O bond introduces a significant dipole moment, making these compounds very water-soluble and potentially difficult to retain on conventional reversed-phase columns[2][3]. Furthermore, as potential impurities, they must be separated from the main API and other related substances, necessitating a stability-indicating method capable of resolving the parent compound from its potential degradants formed under stress conditions[4]. This guide provides a scientifically grounded protocol to address these challenges.

Principles of the Chromatographic Method

The selection of the HPLC method parameters is grounded in the physicochemical properties of pyrazine N-oxides.

Stationary Phase Selection: The Role of C18 Columns

A C18 (octadecylsilyl) stationary phase is chosen for this method. While pyrazine N-oxides are polar, modern, high-purity, end-capped C18 columns provide sufficient hydrophobic interaction for retention, especially when paired with a highly aqueous mobile phase[5]. The C18 phase offers versatility and is capable of separating a wide range of compounds, making it ideal for analyzing pyrazine N-oxides in the presence of less polar starting materials or other non-polar impurities[6]. For extremely polar N-oxides that may elute in the solvent front, Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered as an alternative approach[7][8].

Mobile Phase Design: Controlling Retention and Peak Shape

The mobile phase is a critical component for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

  • Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shape for heterocyclic compounds and has a lower viscosity, resulting in lower backpressure[9].

  • Aqueous Phase and pH Control: Pyridine N-oxide, a related compound, is a very weak base with a pKa of approximately 0.8 for its conjugate acid[10]. Pyrazine is also weakly basic[11][12]. The N-oxide functionality further withdraws electron density from the ring, suggesting that pyrazine N-oxides are also weakly basic. To ensure consistent retention times and symmetrical peak shapes, it is crucial to maintain a constant ionization state. By using a mobile phase buffered at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid), the protonation of the N-oxide and any residual ring nitrogens is suppressed, minimizing undesirable interactions with residual silanols on the column surface that can cause peak tailing[13][14]. Acidic additives enhance the separation and resolution on C18 columns for such compounds[15][16].

Detection: Leveraging UV Absorbance

Pyrazine N-oxides possess chromophores that allow for sensitive detection using a UV detector. Pyrazine itself has UV absorption maxima around 260 nm[17]. The N-oxide functionality alters the electronic structure. Studies on pyridazine and pyrazine N-oxides show significant UV absorption in the range of 315-360 nm[18][19]. For broad applicability, a photodiode array (PDA) detector is recommended to monitor the entire UV spectrum and select the optimal wavelength for quantification, which is typically at or near an absorption maximum to ensure high sensitivity. A wavelength of 340 nm is proposed as a starting point for pyrazine di-N-oxides, with verification of the optimal wavelength during method development.

Experimental Protocol: HPLC Analysis of Pyrazine N-Oxides

This protocol provides a starting point for the analysis of a generic pyrazine N-oxide and should be optimized for specific analytes.

Materials and Reagents
  • Pyrazine N-oxide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Methanol (HPLC grade)

  • Sample diluent: Water/Acetonitrile (90:10, v/v)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column YMC-Triart C18 (150 x 4.6 mm, 3 µm) or equivalent[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-18.1 min: 60% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 340 nm (or optimal wavelength)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the pyrazine N-oxide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the sample diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

The developed method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[14].

System Suitability

Before starting the validation, the system suitability must be established. Inject the 25 µg/mL working standard solution six times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

Forced Degradation Protocol: Expose a solution of the pyrazine N-oxide (approx. 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. N-oxides are known degradation products under oxidative stress.

  • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak (resolution > 2.0) and the peak purity of the analyte can be demonstrated using the PDA detector.

Linearity and Range

Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Trueness)

Perform a recovery study by spiking a placebo or sample matrix with the pyrazine N-oxide standard at three concentration levels (e.g., 5, 25, and 75 µg/mL), covering the specified range. Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the 25 µg/mL standard on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be experimentally verified by analyzing a standard at this concentration and ensuring it meets accuracy and precision requirements.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results.

  • Variations to test:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Different column batches

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999Pass
Range (µg/mL) 1 - 100Pass
Accuracy (% Recovery) 98.0 - 102.0%Pass
Repeatability (%RSD) ≤ 2.0%Pass
Intermediate Precision (%RSD) ≤ 2.0%Pass
LOD (µg/mL) Report ValuePass
LOQ (µg/mL) Report ValuePass
Specificity No interference at the retention time of the analyte; Peak purity > 99.5%Pass
Experimental Workflow Diagram```dot

HPLC_Workflow D D E E D->E D->E 4 F F E->F 5 G G H H G->H G->H 7 I I H->I 8 A A B B A->B 1 B->D 2b C C B->C 2a C->D 3 F->G 6 J J I->J 9

Caption: Logical flow of the HPLC method validation process per ICH Q2(R2).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating RP-HPLC method for pyrazine N-oxides. The detailed protocol, rooted in the physicochemical properties of the analytes, offers a robust starting point for quantification in research and quality control environments. By following the outlined validation steps, laboratories can ensure their method is fit for purpose, accurate, and compliant with international regulatory standards, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Roth, G. A., et al. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Central Science. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Klein, B., & Berkowitz, J. (1969). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society.
  • PubChem. (n.d.). Pyrazine, 1,4-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (n.d.). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Available at: [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Available at: [Link]

  • Guo, C., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calixp[20]yrroles. Chemical Science. Available at: [Link]

  • Callis, P. R. (2017). Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University. Available at: [Link]

  • YMC Co., Ltd. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. YMC America. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Dodecylamido-N,N'-dimethylpropyl amine oxide on Newcrom R1 HPLC column. Available at: [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Available at: [Link]

  • Zhang, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]

  • Kloeckner, U., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. Available at: [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazine. Available at: [Link]

  • Torres-Vega, J. J., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Available at: [Link]

  • Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development in Pharmaceutical Analysis: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). New Mixed-Mode HILIC - Advances in Retention Control and Selectivity. Available at: [Link]

  • David, V., et al. (2017). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Nováková, L., & Vlčková, H. (2014). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. Journal of Separation Science. Available at: [Link]

  • Merck SeQuant. (n.d.). A Practical Guide to HILIC. Nest Group. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]

  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]

  • Interchim. (n.d.). Method Development HPLC. Available at: [Link]

  • ResearchGate. (2025). Recent analytical method developed by RP-HPLC. Available at: [Link]

  • Stoll, D. R., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

  • Chia, A. S., & Trimble, R. F. (1961). Acid-Base Properties of Some Pyrazines. The Journal of Physical Chemistry. Available at: [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. Available at: [Link]

  • Muchtaridi, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: An Exploratory Guide to Utilizing 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a Potential Fluorescent Probe for Cellular Hypoxia

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quest for Novel Hypoxia Probes Cellular hypoxia, a state of inadequate oxygen supply, is a hal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Hypoxia Probes

Cellular hypoxia, a state of inadequate oxygen supply, is a hallmark of various pathological conditions, most notably solid tumors, where it contributes to therapeutic resistance and malignant progression.[1] The development of robust and sensitive methods to detect hypoxic microenvironments is therefore of paramount importance in both basic research and clinical diagnostics.[1] Fluorescent probes offer a powerful tool for visualizing cellular dynamics with high spatiotemporal resolution. An ideal fluorescent hypoxia probe should exhibit a "turn-on" response, remaining non-fluorescent or weakly fluorescent under normal oxygen levels (normoxia) and becoming brightly fluorescent under hypoxic conditions.

This document introduces 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide , a heterocyclic compound with a structural motif amenable to functioning as a hypoxia-activated fluorescent probe. While direct applications of this specific molecule in fluorescence microscopy have not been extensively documented, its pyrazine N-oxide core presents a compelling case for its potential as a "pro-fluorophore." The N-oxide functional group is known to be susceptible to reduction by cellular enzymes, such as nitroreductases, which are often upregulated in hypoxic environments.[2] This reduction can trigger a significant change in the electronic properties of the molecule, leading to a "turn-on" fluorescent signal.[2]

This guide provides a hypothesis-driven framework for researchers to explore the utility of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in fluorescence microscopy. We present a proposed mechanism of action, predicted photophysical properties, and a comprehensive set of protocols to validate its efficacy as a fluorescent probe for cellular hypoxia.

Proposed Mechanism of Action: A Hypoxia-Triggered "Turn-On" System

We hypothesize that 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide acts as a pro-fluorophore that is activated by intracellular reductases under hypoxic conditions. In its native state, the N-oxide group acts as an electron-withdrawing group, which can quench the fluorescence of the pyrazine core. In a low-oxygen environment, upregulated cellular reductases can reduce the N-oxide to the corresponding amine. This conversion from an N-oxide to an amine can initiate an intramolecular charge transfer (ICT) process, resulting in a significant increase in fluorescence emission.[2] This proposed mechanism offers high selectivity for hypoxic cells, as the enzymatic activity required for activation is significantly lower under normoxic conditions.

G cluster_0 Normoxic Cell (High O₂) cluster_1 Hypoxic Cell (Low O₂) Probe_Normoxia 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Weakly Fluorescent) Reductase_Normoxia Cellular Reductases (Low Activity) Probe_Normoxia->Reductase_Normoxia No significant reduction Probe_Hypoxia 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Weakly Fluorescent) Reductase_Hypoxia Upregulated Reductases (High Activity) Probe_Hypoxia->Reductase_Hypoxia Enzymatic Reduction Product_Hypoxia Reduced Pyrazine Derivative (Highly Fluorescent) Reductase_Hypoxia->Product_Hypoxia Activation

Caption: Proposed mechanism of hypoxia-activated fluorescence.

Predicted Photophysical Properties

The precise photophysical properties of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and its reduced form are yet to be experimentally determined. However, based on the characteristics of other fluorescent pyrazine derivatives, we can predict the following properties. These predictions should be validated experimentally as outlined in Protocol 1.

PropertyPredicted ValueRationale / Notes
Excitation Max (λex) 380 - 450 nmPyrazine-based fluorophores often exhibit excitation in the near-UV to blue range.
Emission Max (λem) 480 - 550 nmA significant Stokes shift is anticipated upon reduction and intramolecular charge transfer.
Quantum Yield (Φ) Low (<0.1) for N-oxide formThe N-oxide is expected to quench fluorescence.
Quantum Yield (Φ) Moderate to High (>0.3) for reduced formReduction to the amine is hypothesized to "turn on" fluorescence.
Solvatochromism PossibleMany pyrazine derivatives show solvent-dependent emission shifts.[3]

Experimental Protocols for Validation

The following protocols are designed to systematically evaluate the potential of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a fluorescent probe for hypoxia.

Protocol 1: In Vitro Spectroscopic Characterization

Objective: To determine the fundamental photophysical properties and to test the hypothesis that chemical reduction induces a change in fluorescence.

Materials:

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

  • Sodium dithionite (a chemical reducing agent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in PBS.

  • Absorbance Spectrum: Record the absorbance spectrum of the 10 µM solution to determine the optimal excitation wavelength (λex).

  • Fluorescence Spectra (Normoxic Mimic):

    • Using the determined λex, record the fluorescence emission spectrum.

    • Measure the quantum yield relative to a known standard (e.g., quinine sulfate).

  • Fluorescence Spectra (Hypoxic Mimic):

    • To the 10 µM solution, add sodium dithionite to a final concentration of 1 mM to chemically reduce the N-oxide.

    • Immediately record the fluorescence emission spectrum at the same λex.

    • Observe any changes in fluorescence intensity and emission wavelength.

  • Data Analysis: Compare the fluorescence intensity and spectra before and after the addition of the reducing agent. A significant increase in fluorescence would support the proposed mechanism.

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the optimal, non-toxic concentration range of the probe for live-cell imaging experiments.

Materials:

  • HeLa, A549, or other relevant cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in a complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the compound and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability at each concentration relative to the untreated control. Determine the concentration range that maintains high cell viability (e.g., >90%).[4][5]

Protocol 3: Live-Cell Imaging for Hypoxia Detection

Objective: To visualize the "turn-on" fluorescence of the probe in response to cellular hypoxia.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Hypoxia-inducing agent (e.g., 150 µM cobalt chloride or 100 µM deferoxamine) OR a hypoxic chamber (e.g., 1% O₂)

  • Fluorescence microscope with appropriate filter sets (based on results from Protocol 1)

Procedure:

  • Induce Hypoxia:

    • Chemical Induction: Treat one set of cells with a hypoxia-inducing agent in a complete medium for 12-24 hours. Maintain a parallel set of cells under normoxic conditions as a control.

    • Chamber Induction: Place one set of cells in a hypoxic chamber for 12-24 hours.

  • Probe Loading:

    • Prepare a working solution of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide in live-cell imaging medium at a non-toxic concentration determined in Protocol 2 (e.g., 5-10 µM).

    • Wash the normoxic and hypoxic cells with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with a live-cell imaging medium to remove the excess probe.

    • Image the cells using a fluorescence microscope. Use identical acquisition settings (e.g., excitation intensity, exposure time) for both normoxic and hypoxic samples to allow for direct comparison.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells in both conditions. A statistically significant increase in fluorescence in the hypoxic cells compared to the normoxic cells would validate the probe's utility.

Data Interpretation and Troubleshooting

  • Successful Validation: A successful outcome would be characterized by a low background signal in normoxic cells and a bright, easily detectable signal in hypoxic cells, with minimal cytotoxicity at the working concentration.

  • Troubleshooting:

    • High Background in Normoxic Cells: The probe may have some intrinsic fluorescence or may be non-specifically activated. Reduce the probe concentration or incubation time.

    • No Signal in Hypoxic Cells: The probe may not be cell-permeable, or the reduction potential may not be suitable for the cellular environment. The intrinsic quantum yield of the reduced product might be too low.

    • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the excitation light intensity or the exposure time.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for the validation of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide as a hypoxia probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Validation A Synthesize/Acquire Compound B Protocol 1: Spectroscopic Analysis (Absorbance, Emission, Quantum Yield) A->B C Test with Reducing Agent (e.g., Sodium Dithionite) B->C D Protocol 2: Cytotoxicity Assay (MTT) to Determine Working Concentration C->D E Protocol 3: Live-Cell Imaging D->E F Induce Hypoxia (Chemical or Chamber) G Stain with Probe F->G H Image Normoxic vs. Hypoxic Cells G->H I Quantify Fluorescence Intensity H->I J Statistical Analysis I->J K Validate as Hypoxia Probe J->K

Sources

Application

Technical Guide: Synthesis of Novel Derivatives from 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Abstract: Pyrazine and its N-oxide derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Their unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazine and its N-oxide derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Their unique electronic properties and ability to participate in diverse chemical transformations make them valuable starting points for drug discovery and development.[5] This technical guide provides an in-depth exploration of synthetic strategies for the derivatization of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a versatile building block. We present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution, modifications of the exocyclic amino group, and derivatization of the ester moiety. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step instructions, and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel pyrazine-based entities.

The Core Scaffold: Analysis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

The starting material, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (Compound 1 ), possesses multiple reactive sites, making it a rich platform for chemical elaboration. Understanding its electronic and structural properties is crucial for designing successful synthetic routes.

Chemical Properties:

Property Value Source
Molecular Formula C₆H₇N₃O₃ [6]
Molecular Weight 169.14 g/mol [6]
IUPAC Name methyl 3-amino-4-oxido-pyrazine-2-carboxylate [6]

| CAS Number | 17149-35-8 |[6][7] |

The reactivity of Compound 1 is governed by the interplay of its functional groups:

  • Pyrazine N-oxide: The N-oxide group significantly influences the electronics of the aromatic ring. It acts as a strong electron-withdrawing group via induction but a π-donating group through resonance. Crucially, it activates the C2 and C6 positions towards nucleophilic attack.

  • 2-Amino Group: This electron-donating group is a primary nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation.

  • 3-Methoxycarbonyl Group: The ester is susceptible to hydrolysis, amidation, or transesterification, providing a handle for introducing diverse side chains.

The following diagram illustrates the primary reactive centers of the molecule.

G cluster_0 Compound 1: Reactivity Map cluster_mol Compound 1: Reactivity Map cluster_ester Compound 1: Reactivity Map cluster_amino Compound 1: Reactivity Map cluster_c6 Compound 1: Reactivity Map mol mol ester Ester Modification (Hydrolysis, Amidation) ester->mol amino Amino Group Functionalization (Acylation, Sulfonylation) amino->mol   c6_pos Nucleophilic Attack (SNH) (Activated by N-Oxide) c6_pos->mol  

Caption: Key reactive sites on 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Key Synthetic Strategies & Protocols

We will detail three robust synthetic transformations targeting different reactive sites on the scaffold.

Strategy A: Deoxygenative Nucleophilic Substitution of Hydrogen (SNH) at C6

The N-oxide functionality activates the C6 position, enabling direct substitution of a hydrogen atom by a suitable nucleophile. This deoxygenative SNH reaction is a powerful tool for C-C bond formation. A similar strategy has been successfully applied to related pyrazine N-oxide systems.[8]

Protocol 1: Synthesis of Methyl 3-amino-6-(1H-indol-3-yl)pyrazine-2-carboxylate

This protocol describes the reaction of Compound 1 with indole as the nucleophile.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to solubilize the starting materials and facilitate the ionic interactions during the reaction.

  • Reagent (POCl₃): Phosphorus oxychloride (POCl₃) acts as an activator for the N-oxide, converting the oxygen into a better leaving group and promoting the nucleophilic attack. This is analogous to the Vilsmeier-Haack reaction mechanism.

  • Temperature (70-80 °C): Moderate heating is required to overcome the activation energy for the substitution and subsequent deoxygenation/aromatization.

Experimental Workflow Diagram:

G start Dissolve Compound 1 & Indole in anhydrous DMF cool Cool to 0°C (Ice Bath) start->cool add_pocl3 Add POCl₃ dropwise (Exothermic Control) cool->add_pocl3 heat Heat to 70-80°C (4-6 hours) add_pocl3->heat quench Quench with ice-water & neutralize with NaHCO₃ heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography (Silica, Hexane:EtOAc) extract->purify end Characterize Product 2 purify->end

Caption: Workflow for the SNH reaction.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (1.0 g, 5.91 mmol) and indole (0.83 g, 7.09 mmol, 1.2 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 0.66 mL, 7.09 mmol, 1.2 equiv) dropwise over 10 minutes. The solution may change color.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water (100 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a solid.

Strategy B: N-Acylation of the 2-Amino Group

The exocyclic amino group is a strong nucleophile and can be readily acylated to form amides. This is a fundamental transformation for introducing a wide variety of substituents.

Protocol 2: Synthesis of Methyl 3-acetamido-pyrazine-2-carboxylate 1-oxide

This protocol details the acetylation of Compound 1 using acetic anhydride.

Causality Behind Experimental Choices:

  • Reagent (Acetic Anhydride): A highly reactive and common acetylating agent.

  • Solvent/Base (Pyridine): Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (1.0 g, 5.91 mmol) in pyridine (15 mL).

  • Reaction: Cool the mixture to 0 °C. Add acetic anhydride (0.84 mL, 8.87 mmol, 1.5 equiv) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The mixture should become a clear solution.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to yield the desired N-acetylated product. Further purification can be achieved by recrystallization from ethanol if necessary.

Strategy C: Amide Bond Formation via Ester Saponification

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide bond. This two-step process is highly versatile for creating peptide-like linkages.

Protocol 3: Synthesis of 3-Amino-N-benzyl-pyrazine-2-carboxamide 1-oxide

Causality Behind Experimental Choices:

  • Saponification (LiOH): Lithium hydroxide is a mild base suitable for hydrolyzing the ester without significant side reactions. A mixed solvent system (THF/water) ensures solubility of both the substrate and the reagent.

  • Coupling Agent (HATU): HATU is a highly efficient peptide coupling reagent that minimizes racemization and leads to high yields of the amide product.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to activate the carboxylic acid with HATU and neutralize the resulting salts.

Workflow Diagram for Amide Synthesis:

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling sapon_start Compound 1 in THF/H₂O sapon_add Add LiOH sapon_start->sapon_add sapon_stir Stir at RT (2-4h) sapon_add->sapon_stir sapon_acidify Acidify with 1M HCl to pH 3-4 sapon_stir->sapon_acidify sapon_end Isolate Carboxylic Acid Intermediate sapon_acidify->sapon_end couple_start Acid Intermediate, Benzylamine, HATU, DIPEA in DMF sapon_end->couple_start  Use directly couple_stir Stir at RT (4-12h) couple_start->couple_stir couple_workup Aqueous Work-up & Extraction couple_stir->couple_workup couple_purify Purify via Column Chromatography couple_workup->couple_purify couple_end Final Amide Product couple_purify->couple_end

Caption: Two-step workflow for amide synthesis.

Step-by-Step Protocol:

Part A: Saponification

  • Dissolution: Dissolve 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (1.0 g, 5.91 mmol) in a mixture of Tetrahydrofuran (THF, 20 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 0.30 g, 7.10 mmol, 1.2 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 by the dropwise addition of 1M HCl.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step.

Part B: Amide Coupling

  • Preparation: To a solution of the carboxylic acid from Part A (e.g., ~5.91 mmol) in anhydrous DMF (25 mL), add benzylamine (0.71 mL, 6.50 mmol, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.1 mL, 17.7 mmol, 3.0 equiv).

  • Activation: Add HATU (2.47 g, 6.50 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography (silica gel, DCM/Methanol or Hexane/Ethyl Acetate gradient) to obtain the final amide.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in SNH reaction Incomplete activation of N-oxide; Nucleophile is not reactive enough.Ensure POCl₃ is fresh and added at 0°C. Increase reaction temperature slightly (e.g., to 90°C) or reaction time. Consider a more potent activator like trifluoroacetic anhydride (TFAA).
Incomplete acylation Insufficient acylating agent or base; Steric hindrance.Increase the equivalents of acetic anhydride and allow for longer reaction times. Ensure pyridine is anhydrous.
Failed saponification Ester is resistant to hydrolysis.Switch to a stronger base (e.g., NaOH) or increase the temperature. Ensure adequate stirring.
Low yield in amide coupling Incomplete activation of the carboxylic acid; Water in the reaction.Ensure all reagents and solvents are anhydrous. Add HATU at 0°C before warming to room temperature. Allow for longer reaction times.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Vertex AI Search.
  • Pharmacological activity and mechanism of pyrazines | Request PDF. (2023). ResearchGate. [Link]

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. (n.d.). PubChem. [Link]

  • Document is current - Crossmark. (2024). Crossref. [Link]

  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. (2024). ResearchGate. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate. [Link]

  • 6.2.2. Pyrazines. (n.d.). Thieme. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). NIH. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. [Link]

Sources

Method

Probing the Luminescent Landscape: An Application Guide to the Fluorescence Spectroscopy of Pyrazine N-Oxides

Introduction: The Rising Prominence of Pyrazine N-Oxides Pyrazine N-oxides, a class of N-heterocyclic compounds, are attracting significant interest across diverse scientific disciplines, from medicinal chemistry to mate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazine N-Oxides

Pyrazine N-oxides, a class of N-heterocyclic compounds, are attracting significant interest across diverse scientific disciplines, from medicinal chemistry to materials science.[1] The introduction of an N-oxide functionality to the pyrazine ring dramatically alters its electronic properties, often leading to unique photophysical behaviors.[2] These compounds can serve as versatile scaffolds in drug design and have been explored for their roles in bioimaging and as fluorescent probes.[1][2] The zwitterionic nature of the N-oxide group can enhance water solubility and modulate the molecule's interaction with its environment, making the study of their fluorescent properties particularly compelling.[2]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the fluorescent properties of pyrazine N-oxides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.

Core Principles: Understanding the Photophysics of Pyrazine N-Oxides

The fluorescence of pyrazine N-oxides is governed by the interplay of their molecular structure and the surrounding environment. Key factors that influence their emission characteristics include:

  • Substituent Effects: The nature and position of substituents on the pyrazine ring can significantly modulate the fluorescence quantum yield and emission wavelength. Electron-donating or -withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.[3][4]

  • Solvent Polarity: The excited state of pyrazine N-oxides can be sensitive to the polarity of the solvent. A change in solvent can lead to a shift in the emission spectrum (solvatochromism), providing insights into the charge distribution in the excited state.[4]

  • pH: The nitrogen atoms in the pyrazine ring and the N-oxide group can be protonated or deprotonated depending on the pH of the medium. Such changes in the protonation state can dramatically alter the fluorescence properties, a phenomenon that can be exploited for pH sensing applications.[5]

  • Aggregation-Induced Emission (AIE): Some pyrazine derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This property is valuable for applications in sensing and imaging.[6]

Experimental Workflow for Fluorescence Characterization

The following diagram outlines the general workflow for characterizing the fluorescent properties of a novel pyrazine N-oxide derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_environmental_studies Environmental Effects synthesis Synthesis of Pyrazine N-Oxide Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_solution Prepare Stock Solution in a Suitable Solvent characterization->stock_solution working_solutions Prepare Dilute Working Solutions (Abs < 0.1) stock_solution->working_solutions degassing Degas Solutions (Optional, for Quantum Yield) working_solutions->degassing instrument_cal Instrument Calibration degassing->instrument_cal abs_spec Measure UV-Vis Absorption Spectrum instrument_cal->abs_spec em_ex_spec Measure Excitation & Emission Spectra abs_spec->em_ex_spec qy_measurement Determine Fluorescence Quantum Yield em_ex_spec->qy_measurement lifetime_measurement Measure Fluorescence Lifetime (Optional) qy_measurement->lifetime_measurement solvent_study Solvent Polarity Effects qy_measurement->solvent_study ph_study pH Dependence qy_measurement->ph_study concentration_study Concentration Effects (AIE) qy_measurement->concentration_study

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in the lab.

Introduction

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features make it a precursor for more complex molecules, including analogs of folic acid.[1] The synthesis, typically involving a condensation reaction to form the pyrazine N-oxide ring system, can be sensitive to reaction conditions. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. The primary synthetic route considered here is the condensation of an α-haloketone oxime (or equivalent) with an activated amino ester, a common and effective method for building this scaffold.[1]

Q1: My reaction yield is critically low or I've isolated no product. What are the primary factors to investigate?

Low or no yield is the most common issue, often stemming from one of several root causes. Systematically investigating these factors is key.

Answer:

Several factors can lead to poor yields. Let's break them down:

  • Quality of Starting Materials: The stability of the reactants is paramount.

    • α-Halo Ketone/Oxime: These reagents can be unstable. For instance, α-bromopyruvaldoxime can degrade over time. It is crucial to use freshly prepared or purified starting materials.

    • Amino Ester Salt: Ethyl or methyl 2-amino-2-cyanoacetate salts can be hygroscopic. Ensure they are completely dry, as water can interfere with the condensation reaction.

  • Reaction Conditions: The condensation is sensitive to pH, temperature, and concentration.

    • Base Selection & Stoichiometry: A weak base is typically required to deprotonate the amino ester without causing unwanted side reactions. If the base is too strong, it can promote decomposition of the halo-oxime. If it's too weak or insufficient, the reaction will not proceed. A carefully measured stoichiometry is essential.

    • Temperature Control: Exothermic reactions can occur upon adding reagents. Maintaining the recommended temperature with an ice bath, for example, prevents the formation of degradation products. Subsequent heating should be controlled precisely to drive the reaction to completion without causing decomposition.

  • Inefficient Work-up and Product Loss:

    • The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.

    • During purification, the product can be sensitive to acidic or basic conditions. Using a neutral solvent system for chromatography is advisable.

Q2: My final product is impure, showing multiple spots on TLC. How can I identify and minimize these side products?

Answer:

Impurity formation is often linked to reaction control. The most common impurities are related to side-reactions of the starting materials or the product itself.

  • Potential Side Products & Causes:

    • Self-condensation of the Amino Ester: This can occur if the reaction is too slow or if the halo-oxime is not reactive enough.

    • Decomposition Products: Overheating or incorrect pH can lead to the breakdown of the pyrazine N-oxide ring, often resulting in a complex mixture or tar-like substances.[2]

    • Isomeric Products: While the typical condensation is highly regioselective, alternative cyclization pathways can sometimes lead to isomers, though this is less common for this specific synthesis.

  • Strategies for Minimization:

    • Controlled Reagent Addition: Add the base or one of the reactants slowly at a low temperature to maintain control over the reaction rate and temperature.

    • Inert Atmosphere: If your starting materials are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative byproducts.[2]

    • Optimized Reaction Time: Monitor the reaction closely by TLC. Pushing the reaction for too long after the starting material is consumed can lead to product degradation.

Q3: I'm having difficulty purifying the final product by column chromatography. What are the best practices?

Answer:

Purification can be challenging due to the polarity of the N-oxide functional group.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective. If the product adheres too strongly, consider using a more inert stationary phase like alumina (neutral or basic) or a bonded-phase silica.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate mobile phase can help elute highly polar compounds.

    • Co-eluting Impurities: If impurities are co-eluting, try a different solvent system to alter the selectivity. For example, switching from an ethyl acetate-based system to a dichloromethane/methanol system can change the elution order.[2]

  • Recrystallization:

    • This is often the best method for achieving high purity if a suitable solvent can be found. Screen various solvents like ethanol, methanol, ethyl acetate, or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the product is soluble at high temperatures but precipitates upon cooling. A German patent describes crystallizing a similar compound from hot water or cyclohexane.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic workflow for this molecule?

Answer: The most direct synthesis involves a one-pot condensation reaction. The process starts with preparing the necessary reagents, followed by the reaction itself, and concludes with product isolation and purification.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification SM Starting Materials (α-bromopyruvaldoxime, methyl 2-amino-2-cyanoacetate) Mix Mix Reactants & Solvent Cool to 0-5 °C SM->Mix Solvent Solvent Preparation (e.g., Ethanol) Solvent->Mix Base Slowly Add Base (e.g., NaHCO3) Mix->Base React Stir at RT, then Heat (Monitor by TLC) Base->React Quench Quench & Aqueous Work-up React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Final Product: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide Purify->Product

Caption: General workflow for the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Q2: What is the mechanism of the pyrazine N-oxide ring formation in this synthesis?

Answer: The reaction is a variation of the Gutknecht pyrazine synthesis.[4] It proceeds through a cascade of nucleophilic attack, condensation, and cyclization steps.

  • Deprotonation: The base removes a proton from the α-carbon of the methyl 2-amino-2-cyanoacetate, forming a nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks the electrophilic carbon of the α-bromopyruvaldoxime, displacing the bromide ion.

  • Intramolecular Condensation: A series of intramolecular condensation and dehydration steps follows. The amino group attacks one of the carbonyl-equivalent carbons (from the oxime), and subsequent cyclization and tautomerization lead to the dihydropyrazine N-oxide intermediate.

  • Aromatization: The dihydropyrazine intermediate readily oxidizes (often in situ by air or during work-up) to the aromatic 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Q3: Are there alternative methods for the N-oxidation step if I were to start from methyl 2-aminopyrazine-3-carboxylate?

Answer: Yes, if you start with the pre-formed pyrazine, direct N-oxidation is a viable, though potentially less regioselective, route. The choice of oxidizing agent is critical for achieving good yield and minimizing side reactions.

Table 1: Comparison of Common N-Oxidizing Agents

Reagent Typical Conditions Pros Cons
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RT Highly effective, commercially available. Can be explosive; acidic byproduct may require a buffered work-up.[5]
Hydrogen Peroxide / Acetic Acid 30% H₂O₂, glacial AcOH, 70-80 °C Inexpensive and readily available reagents. Requires heating; can lead to over-oxidation or ring-opening with sensitive substrates.[5]
Oxone® H₂O/Acetone, NaHCO₃ Safe, stable solid; works well for hydrophilic substrates.[6] Requires aqueous conditions, which can complicate isolation.

| Trifluoroperacetic Acid | CF₃COOH, H₂O₂ | Very powerful oxidizing agent. | Can be too harsh, leading to di-N-oxide formation or decomposition.[7] |

Q4: What are the critical safety precautions for this synthesis?

Answer: Standard laboratory safety practices are required, with special attention to the following:

  • Peroxy Acids (like m-CPBA): These are potentially explosive and should be handled with care. Avoid friction, shock, and high temperatures. Store them in a refrigerated, dedicated location.

  • Halogenated Reagents: α-bromopyruvaldoxime is a lachrymator and irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are toxic and should always be handled in a fume hood.

  • Exothermic Reactions: The initial condensation can be exothermic. Use an ice bath to control the temperature during the addition of reagents to prevent a runaway reaction.

Section 3: Data & Visualization

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G cluster_start Initial Checks cluster_reaction Reaction Optimization cluster_workup Work-up & Purification Start Problem Detected: Low Yield / Impure Product Check_SM 1. Verify Starting Material Quality (Purity, Dryness) Start->Check_SM Check_Reagents 2. Confirm Reagent Stoichiometry Start->Check_Reagents Opt_Temp Adjust Temperature (Initial cooling, final heating) Check_SM->Opt_Temp If SMs are good Opt_Base Screen Base (Weaker/Stronger, Stoichiometry) Check_Reagents->Opt_Base If stoichiometry is correct Opt_Time Monitor by TLC (Avoid over-running reaction) Opt_Temp->Opt_Time Opt_Base->Opt_Time Imp_Extract Improve Extraction (Increase # of extractions, check pH) Opt_Time->Imp_Extract If reaction is clean Imp_Purify Optimize Purification (Recrystallization, different column conditions) Imp_Extract->Imp_Purify Result Improved Yield & Purity Imp_Purify->Result

Caption: A decision tree for troubleshooting the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

References

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central.[Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of South Florida Scholar Commons.[Link]

  • Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.[Link]

  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic.[Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central.[Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research.[Link]

  • 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate.[Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.[Link]

  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. ResearchGate.[Link]

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. PubChem.[Link]

  • Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate.[Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Royal Society of Chemistry.[Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PubMed Central.[Link]

  • Proposed mechanisms for the α-amination reaction of pyridine N-oxides... ResearchGate.[Link]

  • Synthesis of 15–24. Reagents and conditions: (i) amino derivative (2...). ResearchGate.[Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal.[Link]

  • Site-Selective Deoxygenative Amination of Azine N-Oxides with Carbodiimides under Catalyst-, Activator-, Base-, and Solvent-Free Conditions. ACS Publications.[Link]

  • What are the mechanism of reaction in preparing pyrazine? ResearchGate.[Link]

Sources

Optimization

Side-product formation in the synthesis of substituted pyrazine N-oxides

Technical Support Center: Synthesis of Substituted Pyrazine N-Oxides Welcome to the technical support center for the synthesis of substituted pyrazine N-oxides. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Pyrazine N-Oxides

Welcome to the technical support center for the synthesis of substituted pyrazine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-oxidation reactions on the pyrazine scaffold. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured around the real-world challenges you may encounter at the bench. Here, we delve into the causality behind side-product formation and provide field-proven strategies to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low, or I'm recovering only the starting pyrazine. What is the likely cause?

A: Root Cause Analysis & Strategic Solutions

Low conversion is a common primary issue that typically points to one of two areas: insufficient reactivity of the system (either the pyrazine substrate or the oxidizing agent) or unintended deoxygenation of the N-oxide product back to the starting material.

1. Substrate Reactivity: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[1][2] This electron deficiency reduces the nucleophilicity of the nitrogen lone pairs, making them less reactive towards electrophilic oxygen sources compared to more electron-rich heterocycles like pyridine.

  • Electronic Effects: The presence of electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups on the pyrazine ring increases the electron density on the nitrogen atoms, enhancing their nucleophilicity and accelerating the rate of N-oxidation.[3] Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or halo groups further deactivate the ring, making N-oxidation significantly more challenging.[1]

2. Oxidant Choice: The choice of oxidizing agent is critical and must be matched to the reactivity of your substrate.

  • For Activated/Neutral Pyrazines: Milder reagents are often sufficient.

    • Hydrogen Peroxide in Acetic Acid (Peracetic Acid): A classic, cost-effective choice. However, it can require elevated temperatures, which may lead to side-product formation.[4]

    • m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common laboratory reagent. A key drawback is the difficulty in removing the m-chlorobenzoic acid byproduct during workup.[5]

  • For Deactivated Pyrazines: A more potent oxidizing system is required to overcome the energy barrier.

    • Trifluoroperacetic Acid (TFPAA): Generated in situ from trifluoroacetic anhydride and hydrogen peroxide, this is a very powerful oxidant capable of oxidizing even highly deactivated pyrazines.[6][7] Caution is advised due to its high reactivity.

    • Oxone® (Potassium Peroxymonosulfate): A versatile and strong oxidant that is often effective where others fail. It has been used for the efficient preparation of pyrazine dioxides.[8]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed check_substrate Analyze Substrate Electronics start->check_substrate edg Substrate has EDGs or is unsubstituted check_substrate->edg EDG/Neutral ewg Substrate has EWGs check_substrate->ewg EWG increase_temp_time Increase Temperature/Time (e.g., H₂O₂/AcOH at 70-80°C) edg->increase_temp_time use_strong_oxidant Use a highly reactive oxidant (e.g., TFPAA or Oxone®) ewg->use_strong_oxidant switch_oxidant_mild Switch to a stronger, yet common oxidant (e.g., m-CPBA) increase_temp_time->switch_oxidant_mild Still low conversion check_deoxygenation Is deoxygenation suspected? (Check for reductants, light exposure) switch_oxidant_mild->check_deoxygenation use_strong_oxidant->check_deoxygenation deox_yes Protect from light, use purified reagents, consider inert atmosphere check_deoxygenation->deox_yes Yes success Successful N-Oxidation check_deoxygenation->success No / Issue Resolved deox_yes->success

Caption: Troubleshooting flowchart for low conversion issues.

FAQ 2: My reaction produces the di-N-oxide as a major byproduct. How can I improve selectivity for the mono-N-oxide?

A: Root Cause Analysis & Strategic Solutions

The formation of the di-N,N'-dioxide is a classic selectivity challenge in pyrazine chemistry. Controlling the reaction to favor the mono-N-oxide requires a careful balance of stoichiometry, reaction time, and temperature.

1. Mechanistic Considerations: After the first N-oxidation, the N-oxide oxygen atom acts as an electron-donating group through resonance, while the positively charged nitrogen acts as a powerful electron-withdrawing group inductively. For the second N-oxidation to occur, the remaining pyrazine nitrogen must still be sufficiently nucleophilic to attack the oxidant. The overall effect on the second nitrogen's reactivity depends on the balance of these forces and the influence of other substituents on the ring. Often, the mono-N-oxide is less reactive than the starting pyrazine, but over-oxidation is still a significant risk with strong oxidants or harsh conditions.

2. Key Control Parameters:

  • Stoichiometry: This is the most critical parameter. To favor mono-oxidation, use a slight deficit or stoichiometric equivalent of the oxidizing agent (e.g., 0.9 to 1.1 equivalents). Using a large excess of the oxidant will invariably drive the reaction toward the di-oxide.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature. Lower temperatures decrease the reaction rate, providing a larger window to stop the reaction after the first oxidation and before the second one begins in earnest.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. The goal is to quench the reaction as soon as the starting material is consumed but before significant amounts of the di-oxide appear.

Comparative Strategies for Mono-N-Oxide Synthesis

Parameter Strategy for Mono-N-Oxide (Desired) Consequence Leading to Di-N-Oxide (Side-Product)
Oxidant Equivalents 0.9 - 1.1 eq. > 1.5 eq.
Temperature 0°C to Room Temperature (if possible) Elevated Temperatures (>60°C)
Reaction Time Monitor closely and quench upon SM consumption Extended reaction times after SM is gone

| Rate of Addition | Slow, dropwise addition of oxidant | Rapid, single-portion addition of oxidant |

Proposed General Protocol for Selective Mono-N-Oxidation:

  • Setup: Dissolve the substituted pyrazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Oxidant Preparation: In a separate flask, dissolve the oxidizing agent (e.g., m-CPBA, 1.05 eq.) in the same solvent.

  • Slow Addition: Add the oxidant solution to the pyrazine solution dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. Visualize the spots under UV light and/or with a potassium permanganate stain. You should see the starting material spot disappear as a new, more polar product spot (the mono-N-oxide) appears. Note the Rf of the di-N-oxide if a standard is available; it will be even more polar.

  • Quenching: Once the starting material is consumed, immediately quench the reaction to destroy excess oxidant. For peroxy acids, this can be done by adding an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium sulfite.

  • Workup & Purification: Proceed with a standard aqueous workup to remove byproducts. The mono-N-oxide can then be purified from any residual starting material and di-N-oxide byproduct by silica gel chromatography.

FAQ 3: I am observing side-chain oxidation on my alkyl-substituted pyrazine. How can I prevent this?

A: Root Cause Analysis & Strategic Solutions

Oxidation of alkyl side-chains is a potential side reaction when using strong, non-selective oxidizing agents. The benzylic-type protons on alkylpyrazines can be susceptible to radical abstraction or direct oxidation under harsh conditions.

1. Oxidant Selectivity: The primary cause is the choice of an overly aggressive or non-selective oxidant. Reagents like potassium permanganate or chromium-based oxidants are known to oxidize alkyl side chains to carboxylic acids.[9] While highly effective for N-oxidation, strong peroxy acids at high temperatures can also sometimes lead to this side reaction.

2. Mitigation Strategy:

  • Choose a Milder, More Selective N-Oxidizing Agent: The best approach is to switch to an oxidant known for its selectivity towards N-oxidation over C-H oxidation.

    • m-CPBA at low temperatures: Often provides excellent selectivity.

    • Sodium Perborate: A milder alternative that can be effective for N-oxidation while minimizing side-chain reactions.[8]

    • Dimethyldioxirane (DMDO): Generated in situ from Oxone® and acetone, DMDO is a powerful but often selective oxidant that can be used at low temperatures.[8]

  • Control Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of C-H oxidation.

Reaction Pathways: N-Oxidation vs. Side-Chain Oxidation

G sub Alkyl-Pyrazine path_N Desired Pathway: N-Oxidation sub->path_N path_C Side Reaction: C-H Oxidation sub->path_C prod_N Alkyl-Pyrazine N-Oxide path_N->prod_N prod_C Oxidized Side-Chain Product (e.g., Carboxylic Acid) path_C->prod_C cond_N Conditions: Milder Oxidant (m-CPBA, NaBO₃) Low Temperature cond_N->path_N cond_C Conditions: Harsh Oxidant (KMnO₄) High Temperature cond_C->path_C

Caption: Competing reaction pathways in the oxidation of alkylpyrazines.

References

  • Title: Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparation and reactions of some substituted pyrazine di-N-oxides Source: Journal of the Chemical Society C: Organic, RSC Publishing URL: [Link]

  • Title: 6.2.2. Pyrazines Source: Science of Synthesis URL: [Link]

  • Title: Preparation and reactions of some substituted pyrazine di-N-oxides Source: RSC Publishing URL: [Link]

  • Title: Substituted pyrazine-di-N-oxides as the mediators of catalytic oxidation of organic compounds Source: R Discovery URL: [Link]

  • Title: Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis Source: University of South Florida Scholar Commons URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC Source: PubMed Central URL: [Link]

  • Title: PYRIDINE-N-OXIDE Source: Organic Syntheses URL: [Link]

  • Title: Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions Source: MDPI URL: [Link]

  • Title: What are the mechanism of reaction in preparing pyrazine? Source: ResearchGate URL: [Link]

  • Title: (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates Source: ResearchGate URL: [Link]

  • Title: Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides Source: YouTube URL: [Link]

  • Title: Synthesis of 2-substituted pyridines from pyridine N-oxides Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and reactions of Pyrazine Source: YouTube URL: [Link]

  • Title: Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides Source: ACS Publications URL: [Link]

  • Title: Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide Source: ResearchGate URL: [Link]

  • Title: Synthesis and reactions of Pyrazine Source: Slideshare URL: [Link]

  • Title: Pyridine N-oxide derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pyridine N-Oxides Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Pyrazines. II. The Rearrangement of Pyrazine-N-Oxides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds Source: MDPI URL: [Link]

  • Title: Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Molecular recognition of pyrazine N,N′-dioxide using aryl extended calix[7]pyrroles Source: ResearchGate URL: [Link]

  • Title: Process for the reduction of pyridine n-oxides Source: Google Patents URL
  • Title: N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach Source: ResearchGate URL: [Link]

  • Title: Unlocking the Secrets of Pyridine-N-Oxide Reactions! Source: YouTube URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (CAS 17149-35-8)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (CAS 17149-35-8). Drawing from established chemical principles and field-proven methodologies for polar heterocyclic compounds, this document offers troubleshooting advice and detailed protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions regarding the purification of the target compound.

Q1: What are the primary challenges in purifying 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide?

The primary challenge stems from the compound's high polarity. The presence of the N-oxide functional group, an amino group, and a methoxycarbonyl group makes the molecule quite polar (calculated XLogP3 of -0.7)[1]. This high polarity can lead to issues during chromatographic purification, such as strong adsorption to silica gel, poor solubility in non-polar organic solvents, and tailing peaks.

Q2: Which purification methods are most effective for this compound?

Given its properties, the most successful purification strategies are typically:

  • Recrystallization: This is often the most effective and scalable method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Silica Gel Column Chromatography: While challenging due to the compound's polarity, it is a versatile method for separating the target compound from less polar or more polar impurities when optimized correctly.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity on a smaller scale, reverse-phase HPLC is a viable, albeit more resource-intensive, option.

Q3: My crude product is a dark, tarry material. What are the likely impurities?

Dark coloration often suggests the presence of polymeric byproducts or degradation products. The synthesis of pyrazines can sometimes lead to self-condensation or side reactions, especially under harsh temperature or pH conditions[2][3]. Potential impurities include:

  • Unreacted starting materials.

  • The corresponding non-oxidized pyrazine.

  • Hydrolyzed products (e.g., the carboxylic acid instead of the methyl ester).

  • Polymeric tars.

An initial workup involving trituration with a solvent like cold ethyl acetate or diethyl ether can sometimes help precipitate the desired product while dissolving some of the organic-soluble impurities.

Q4: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the compound's reported melting point of 235-237 °C with decomposition in acetonitrile, acetonitrile itself is a strong candidate[4]. A systematic screening process is recommended.

SolventPolarity IndexBoiling Point (°C)Rationale & Considerations
Water10.2100High polarity may make it a good solvent. A patent for a related compound, 2-amino-3-methoxy-pyrazine, reports crystallization from hot water[5].
Acetonitrile5.882The compound is known to have a decomposition point in this solvent, suggesting it is a suitable candidate for dissolving at high temperatures[4].
Ethanol4.378Often a good choice for polar, hydrogen-bonding compounds.
Isopropanol3.982Similar to ethanol, but slightly less polar.
Ethyl Acetate4.477May be useful as a co-solvent or for washing, but likely too non-polar to be a primary recrystallization solvent.
Dichloromethane3.140Unlikely to be effective alone due to low boiling point and polarity, but could be part of a co-solvent system.

Q5: My compound streaks badly on a silica TLC plate and won't elute from the column. What's wrong?

This is a classic problem for highly polar compounds like N-oxides on silica gel[6]. The polar N-oxide and amino groups interact very strongly with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Increase Solvent Polarity: Standard eluents like hexane/ethyl acetate are insufficient. A more polar mobile phase is required. Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). A 5-10% MeOH in DCM system is a common starting point for polar compounds[6].

  • Use an Additive: To cap the acidic silanol groups and reduce streaking, add a small amount of a modifier to your eluent. For amine-containing compounds, 0.5-1% triethylamine (TEA) or ammonium hydroxide can be effective. However, be cautious with bases, as they can potentially degrade the silica gel if methanol concentration is high[6].

  • Switch to a Different Stationary Phase: If silica fails, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase).

Q6: Is my compound stable? How should it be stored?

Heteroaromatic N-oxides can be sensitive to heat, strong acids, and reducing agents[7][8]. The presence of the amino group could also make it susceptible to oxidative degradation. Long-term stability should be assessed, but as a precaution, store the purified material:

  • In a tightly sealed container.

  • At low temperature (e.g., <4 °C).

  • Protected from light.

  • Under an inert atmosphere (e.g., nitrogen or argon) if high stability is critical.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed experimental workflows and visual guides for the primary purification techniques.

Purification Method 1: Recrystallization

Recrystallization is the preferred method for achieving high purity on a larger scale.

  • Solvent Screening:

    • Place ~20-30 mg of crude material into several small test tubes.

    • To each tube, add a different solvent from the table above, dropwise at room temperature, until the solid dissolves or about 1 mL has been added. Note the solubility at room temperature.

    • For tubes where the solid is insoluble at room temperature, gently heat in a water or sand bath towards the solvent's boiling point. Observe if the solid dissolves.

    • Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • An ideal solvent is one where the compound is poorly soluble at 0-25 °C but fully soluble when hot, and forms well-defined crystals upon cooling.

  • Bulk Recrystallization:

    • Place the crude compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to a constant weight.

G start Attempt Recrystallization decision1 Solid Dissolves in Hot Solvent? start->decision1 decision2 Crystals Form on Cooling? decision1->decision2 Yes action1 Add more solvent. If still insoluble, solvent is unsuitable. decision1->action1 No decision3 Is Product an Oil? decision2->decision3 Yes action2 Scratch flask walls. Add a seed crystal. Cool further (ice bath). decision2->action2 No action3 Re-heat, add more solvent. Change solvent system (e.g., add anti-solvent). decision3->action3 Yes end_success Collect Crystals & Dry decision3->end_success No end_fail Re-evaluate Solvent Choice action1->end_fail action2->decision2 action3->end_fail

Purification Method 2: Silica Gel Flash Column Chromatography

This method is useful for separating compounds with different polarities. For 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a polar solvent system is essential.

G crude crude tlc tlc crude->tlc test_dcm_meoh test_dcm_meoh tlc->test_dcm_meoh decision_rf decision_rf test_dcm_meoh->decision_rf adjust_polarity adjust_polarity decision_rf->adjust_polarity No prep_column prep_column decision_rf->prep_column Yes adjust_polarity->test_dcm_meoh load_sample load_sample prep_column->load_sample run_column run_column load_sample->run_column collect collect run_column->collect pure pure collect->pure

  • TLC Analysis:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with an initial eluent system, such as 95:5 DCM:MeOH.

    • Visualize the plate under UV light.

    • Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like methanol).

    • Add a small amount of silica gel (~2-3 times the weight of your compound) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

References

  • Moreno, G., & Cadwallader, K. R. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12096-12104. [Link][2][3]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. RSC. [Link][9]

  • SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. [Link][10]

  • Google Patents. (n.d.). 2-Amino-3-methoxy-pyrazine and process for its preparation. [5]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?. [Link][6]

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. [Link][1]

  • Google Patents. (n.d.). Process for the reduction of pyridine n-oxides. [7]

  • ResearchGate. (2020). Decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105): From thermodynamics to kinetics. [Link][8]

Sources

Optimization

Optimizing reaction conditions for the N-oxidation of 2-aminopyrazines

Welcome to the technical support center for the N-oxidation of 2-aminopyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-oxidation of 2-aminopyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. Pyrazine N-oxides are valuable intermediates in drug discovery and materials science, often serving as precursors for further functionalization or as bioactive molecules themselves.[1][2]

The N-oxidation of a 2-aminopyrazine, however, is not always straightforward. The presence of two potentially reactive ring nitrogens and an oxidizable amino group presents unique challenges in selectivity and reaction control. This guide provides in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for my 2-aminopyrazine substrate?

The choice of oxidant is the most critical parameter and depends on the electronic properties and steric environment of your specific substrate. There is no single "best" agent; a screening of conditions is often necessary.

  • For Electron-Rich or Unactivated Pyrazines:

    • m-Chloroperoxybenzoic acid (m-CPBA): This is a reliable, commercially available, and highly effective reagent for many N-oxidations.[3] It is often the first choice for its predictable reactivity. However, it can be non-selective and may lead to di-oxidation or oxidation of the amino group if not carefully controlled.

    • Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): A classic, cost-effective method.[4] The in situ formation of peracetic acid requires elevated temperatures, which can sometimes lead to decomposition.

    • Trifluoroperacetic Acid (TFPAA): Generated in situ from trifluoroacetic anhydride and hydrogen peroxide, this is a very powerful oxidizing agent suitable for electron-deficient pyrazines that are resistant to other oxidants.[5] Extreme caution is required due to its high reactivity.

  • For Substrates with Sensitive Functional Groups:

    • Catalytic Systems (e.g., Methyltrioxorhenium/H₂O₂): These systems can offer higher selectivity and operate under milder conditions, preserving sensitive functional groups elsewhere in the molecule.[4]

    • Dimethyldioxirane (DMDO): Prepared as a solution in acetone, DMDO is a powerful yet neutral oxidant that works at low temperatures, which is ideal for sensitive substrates.[6]

Table 1: Comparison of Common Oxidizing Agents for 2-Aminopyrazine N-Oxidation

Oxidizing AgentTypical ConditionsProsCons
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to rtCommercially available, reliable, generally good yields.Can be unselective, potential for di-oxidation, safety concerns with handling solid peroxide.[3]
H₂O₂ / Acetic Acid AcOH, 50-80 °CInexpensive, simple procedure.Requires heating, may cause substrate decomposition, can be slow.[4]
H₂O₂ / Trifluoroacetic Anhydride (TFPAA) CH₂Cl₂, 0 °CExtremely powerful, effective for deactivated rings.Can be too reactive, leading to side products or decomposition; requires careful handling.[5]
Oxone® H₂O/CH₃CN or CH₂Cl₂Solid, easy to handle, effective for di-oxidation.[6]Can be difficult to control for mono-oxidation.
Catalytic MTO / H₂O₂ Various solvents, rtMild conditions, high turnovers, good for sensitive substrates.Catalyst may be expensive or require specific handling.[4]
Q2: My reaction is not working. I only see starting material. What should I do?

This is a common issue indicating insufficient reactivity.

  • Check Your Reagents: Peroxyacids like m-CPBA degrade over time. Use a freshly opened bottle or test the activity of your current batch (e.g., by iodometric titration). Hydrogen peroxide solutions can also lose potency.

  • Increase Temperature: If you are running the reaction at 0 °C or room temperature, cautiously increasing the heat may initiate the reaction. Monitor carefully for decomposition. For H₂O₂/AcOH systems, temperatures of 70-80 °C are often required.[7]

  • Switch to a Stronger Oxidant: If m-CPBA or H₂O₂/AcOH fails, your pyrazine may be too electron-deficient. This is the time to consider a more potent system like trifluoroperacetic acid (TFPAA).[5]

  • Increase Reagent Stoichiometry: You may be under-dosing the oxidant. Try increasing the equivalents from 1.1 to 1.5 or even 2.0. However, be aware this also increases the risk of over-oxidation.

Q3: How do I control the regioselectivity of N-oxidation?

For an unsymmetrically substituted 2-aminopyrazine, two different mono-N-oxides are possible.

  • Steric Hindrance: The oxidant will preferentially attack the less sterically hindered nitrogen atom. Large groups adjacent to a ring nitrogen will disfavor oxidation at that site.

  • Electronic Effects: The amino group is strongly electron-donating, increasing the nucleophilicity of the ring nitrogens. The N1 nitrogen (adjacent to the amino group) is generally more deactivated due to the inductive effect of the adjacent amino nitrogen, often leading to preferential oxidation at the N4 position. However, the final outcome is a balance of steric and electronic factors that can be substrate-dependent.

Q4: How can I avoid the formation of the di-N-oxide?

Formation of the di-N,N'-dioxide occurs when the reaction is not selective for mono-oxidation.[6]

  • Control Stoichiometry: Use only 1.0-1.2 equivalents of the oxidizing agent.

  • Lower the Temperature: Running the reaction at 0 °C or below can significantly improve selectivity for the mono-N-oxide.

  • Slow Addition: Add the oxidant solution dropwise over a prolonged period to maintain a low instantaneous concentration, favoring the more reactive mono-oxidation pathway.

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low or No Conversion of Starting Material

Your reaction stalls, leaving significant amounts of the initial 2-aminopyrazine.

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CheckConditions [label="2. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; TooMild [label="Cause: Conditions too mild\n(Temp too low, time too short)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseEnergy [label="Solution:\n- Increase temperature cautiously\n- Extend reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckSubstrate [label="3. Evaluate Substrate Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Deactivated [label="Cause: Pyrazine is\nelectron-deficient", fillcolor="#F1F3F4", fontcolor="#202124"]; StrongerOxidant [label="Solution:\nUse a stronger oxidant (e.g., TFPAA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; CheckReagents -> Inactive [label="Activity is low"]; Inactive -> UseFresh;

Start -> CheckConditions; CheckConditions -> TooMild [label="No decomposition observed"]; TooMild -> IncreaseEnergy;

Start -> CheckSubstrate; CheckSubstrate -> Deactivated [label="Known to be unreactive"]; Deactivated -> StrongerOxidant; } dot Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Products & Side Reactions

Your reaction mixture is complex, showing spots on TLC/LCMS other than starting material and the desired product.

  • Potential Cause A: Di-N-Oxidation

    • Why it happens: The first N-oxidation product can be further oxidized to the di-N,N'-dioxide, especially with excess oxidant or at higher temperatures.[5][6]

    • Solution:

      • Reduce Oxidant: Titrate the amount of oxidant carefully, starting with 1.05 equivalents.

      • Lower Temperature: Perform the reaction at 0 °C or even -10 °C.

      • Slow Addition: Add the oxidant dropwise over 30-60 minutes.

  • Potential Cause B: Amino Group Oxidation

    • Why it happens: The exocyclic amino group is a nucleophile and can be oxidized, especially by strong oxidants, leading to nitroso or nitro derivatives, which can be unstable and lead to complex decomposition pathways.[8]

    • Solution:

      • Use a Milder Oxidant: If using TFPAA, consider switching to m-CPBA.

      • Protect the Amine: In challenging cases, the amino group can be protected as an amide (e.g., acetyl). The amide is significantly less prone to oxidation. The protecting group can be removed post-N-oxidation.

  • Potential Cause C: Ring Degradation

    • Why it happens: Highly reactive oxidants (like TFPAA) or excessive heat can lead to oxidative cleavage of the pyrazine ring.[9]

    • Solution:

      • Strict Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the oxidant.

      • Alternative Methods: Explore milder, catalytic oxidation methods that operate under neutral pH and ambient temperature.

Problem 3: Difficult Product Isolation and Purification

The desired N-oxide is hard to extract from the aqueous phase or challenging to purify by chromatography.

  • Why it happens: The N-O bond is highly polar, making the resulting N-oxides significantly more polar and water-soluble than their parent pyrazines.[3] They may also streak on silica gel.

  • Solution:

    • Workup Strategy:

      • After quenching the excess oxidant (e.g., with sodium thiosulfate or sodium sulfite), basify the aqueous layer carefully with NaHCO₃ or K₂CO₃ to ensure the N-oxide is the free base.

      • Use a more polar organic solvent for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or Ethyl Acetate.

      • Perform multiple extractions (5-10 times) to recover the product from the aqueous phase. Evaporating the aqueous layer to dryness (if non-volatile) and triturating the solid residue is another option.

    • Chromatography:

      • Use a more polar mobile phase. A gradient of Dichloromethane -> 5-10% Methanol in Dichloromethane is a good starting point.

      • To reduce tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5%) or ammonium hydroxide (0.5-1%) to the eluent.

      • Consider using a different stationary phase, such as alumina (basic) or reverse-phase C18 silica.

Experimental Protocols
Protocol 1: General N-Oxidation using m-CPBA

This protocol is a robust starting point for most 2-aminopyrazine substrates.

// Nodes A [label="1. Dissolve Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add m-CPBA Solution\n(Dropwise)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stir at 0 °C to RT\n(Monitor by TLC/LCMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Quench Reaction\n(e.g., aq. Na₂S₂O₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Aqueous Workup\n(Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; } dot Caption: Standard experimental workflow for m-CPBA oxidation.

Methodology:

  • Setup: Dissolve the 2-aminopyrazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq, ~77% purity) in the same solvent. Add this solution to the cooled substrate solution dropwise via an addition funnel over 20-30 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LCMS every 30 minutes. If the reaction is slow, allow it to warm to room temperature and stir for 2-16 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Quench the excess peroxide by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution and stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • Sivasubramanian, G., & Parameswaran, V. R. (2007). Oxidation of N‐heterocyclics: A green approach. Journal of Heterocyclic Chemistry. [Link]

  • Couturier, D., et al. (2007). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Future Medicinal Chemistry. [Link]

  • Veerakumar, P., et al. (2011). Oxidation of Tertiary Nitrogen Compounds to N-Oxides. ResearchGate. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic. [Link]

  • Kaur, N. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

  • Mosher, H. S., et al. (1963). Pyridine-N-oxide. Organic Syntheses. [Link]

  • Sivasubramanian, G., & Parameswaran, V. R. (2007). Oxidation of N-heterocyclics: A green approach. Mendeley. [Link]

  • Powers, I., & Miller, B. L. (2021). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. [Link]

  • Fehér, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Ka-Yi, L., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters. [Link]

  • De La Cruz, P. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. [Link]

  • Zhang, Y., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]

  • Biloski, A. J., & Ganem, B. (1983). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. Journal of the Chemical Society C: Organic. [Link]

  • Reed, S. A., & Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]

  • A. R. Katritzky, et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]

  • Hackley, Jr., B. E., & Mizzoni, R. H. (1969). Process for the reduction of pyridine n-oxides.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Taylor, E. C., & Macor, K. A. (1988). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry. [Link]

  • He, C., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances. [Link]

  • Uetrecht, J. P. (2008). N-oxidation of drugs associated with idiosyncratic drug reactions. Drug Metabolism Reviews. [Link]

  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Zhang, W., et al. (2020). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Chemical Biology. [Link]

  • Unknown. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]

  • Fehér, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. ACS Catalysis. [Link]

  • Unknown. (2018). PERSULFATE OXIDATION OF 2-AMINOPYRIDINE. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Pyrazine N-Oxide Isomers

Welcome to the Technical Support Center for the characterization of pyrazine N-oxide isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of pyrazine N-oxide isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing, separating, and identifying these closely related compounds. Pyrazine N-oxides are a critical class of heterocyclic compounds, serving as key intermediates in pharmaceuticals, agrochemicals, and flavor industries. However, the subtle difference in the position of the N-oxide group presents significant analytical challenges.

This resource provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address the specific issues you may encounter during your experimental work. Our goal is to equip you with the knowledge to make informed decisions, ensuring the accuracy and reliability of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in distinguishing between pyrazine N-oxide isomers?

    • Which analytical technique is the most definitive for isomer identification?

    • How can I monitor the N-oxidation of pyrazines to control isomer formation?

    • Are there specific safety or handling precautions for pyrazine N-oxides?

  • Troubleshooting Guides

    • Chromatography: "I can't separate my pyrazine N-oxide isomers using reverse-phase HPLC. What should I try next?"

    • NMR Spectroscopy: "The 1H NMR spectra of my isomers are nearly identical. How can I assign the N-oxide position?"

    • Mass Spectrometry: "My ESI-MS data is ambiguous. How can I enhance isomer differentiation?"

  • Experimental Protocols

    • Protocol 1: Enhanced Isomer Differentiation using Metal Ion Complexation in ESI-MS

    • Protocol 2: Chromatographic Separation of Pyrazine Isomers

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing between pyrazine N-oxide isomers?

The primary difficulty lies in the subtle structural differences between isomers, where the N-oxide group is located on different nitrogen atoms of the pyrazine ring. This leads to very similar physicochemical properties, such as polarity, molecular weight, and spectroscopic signatures, making them difficult to distinguish using routine analytical methods. For instance, in monosubstituted pyrazines, N-oxidation can lead to two different positional isomers (e.g., 2-substituted pyrazine 1-oxide and 2-substituted pyrazine 4-oxide), which often co-elute in chromatography and present nearly indistinguishable mass spectra under standard conditions.[1]

Q2: Which analytical technique is the most definitive for isomer identification?

While a combination of techniques is often necessary for unambiguous identification, X-ray crystallography is considered the gold standard for determining the absolute structure of crystalline pyrazine N-oxide isomers.[2][3] However, this method requires a single, high-quality crystal, which may not always be obtainable. For routine analysis of soluble compounds, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the use of 2D techniques like HMBC and NOESY, can be very powerful. The introduction of the N-oxide group causes a downfield shift in the chemical shifts of neighboring protons and carbons, which can be used for assignment.[4][5]

Q3: How can I monitor the N-oxidation of pyrazines to control isomer formation?

Controlling the regioselectivity of N-oxidation is a significant synthetic challenge. The reaction progress and isomer ratio can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, using a Dragendorff reagent can be effective for visualizing N-oxide products.[5] The choice of oxidizing agent (e.g., m-CPBA, H₂O₂) and reaction conditions can influence the isomer distribution.[6] Careful monitoring allows for optimization of the reaction to favor the desired isomer.

Q4: Are there specific safety or handling precautions for pyrazine N-oxides?

Yes. Pyrazine N-oxides, like other N-oxides, can be thermally sensitive and may decompose, sometimes vigorously, upon heating.[7][8] It is crucial to avoid high temperatures during synthesis, purification (e.g., distillation), and storage.[9] Additionally, residual oxidizing agents, such as hydrogen peroxide, can pose safety risks and should be carefully removed from the final product.[5] Always consult the Safety Data Sheet (SDS) for the specific compound and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guides

Chromatography: "I can't separate my pyrazine N-oxide isomers using reverse-phase HPLC. What should I try next?"

This is a common issue due to the similar polarities of the isomers. Here’s a systematic approach to troubleshoot this problem:

Underlying Cause: The subtle difference in the dipole moment imparted by the N-oxide position may not be sufficient to achieve differential partitioning on a standard C18 column with typical mobile phases like methanol/water or acetonitrile/water.

Troubleshooting Workflow:

Start Initial State: No Separation on C18 P1 Step 1: Modify Mobile Phase - Add ion-pairing agent (e.g., TFA) - Change organic modifier (e.g., THF) - Adjust pH Start->P1 P2 Step 2: Change Stationary Phase - Phenyl-Hexyl column (pi-pi interactions) - Pentafluorophenyl (PFP) column - HILIC column P1->P2 Failure End Successful Separation P1->End Success P3 Step 3: Consider Gas Chromatography (GC) - If thermally stable and volatile - Use polar column (e.g., WAX) - Derivatization may be needed P2->P3 Failure P2->End Success P3->End Success Fail Still No Separation P3->Fail

Caption: Troubleshooting workflow for chromatographic separation.

Detailed Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The basicity of the non-oxidized nitrogen differs between isomers. Modifying the pH of the aqueous phase can alter the protonation state and, therefore, the retention characteristics.

    • Alternative Solvents: Incorporating solvents like tetrahydrofuran (THF) can alter the selectivity of the stationary phase.

  • Alternative Stationary Phases:

    • Phenyl-Hexyl or PFP Columns: These columns offer alternative selectivities, particularly pi-pi and dipole-dipole interactions, which can be more effective at differentiating the electron density differences between isomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If the isomers are sufficiently polar, HILIC can provide better separation than reverse-phase.

  • Gas Chromatography (GC):

    • For volatile and thermally stable pyrazine N-oxides, GC can be an excellent alternative.[10][11] A polar stationary phase (e.g., a WAX column) is often effective. Retention indices are crucial for unambiguous identification in GC.[10]

NMR Spectroscopy: "The ¹H NMR spectra of my isomers are nearly identical. How can I assign the N-oxide position?"

While 1D ¹H NMR can be ambiguous, a deeper dive with more advanced NMR techniques can provide definitive assignments.

Underlying Cause: The electronic effect of the N-oxide group diminishes with distance, so protons far from the N-O moiety may show very similar chemical shifts in both isomers.

Troubleshooting Workflow:

Start Ambiguous 1D ¹H NMR C13 Acquire ¹³C NMR - N-oxide causes downfield shift for adjacent carbons Start->C13 COSY Acquire 2D ¹H-¹H COSY - Establish proton-proton correlations Start->COSY Assign Definitive Isomer Assignment C13->Assign HMBC Acquire 2D ¹H-¹³C HMBC - Correlate protons to carbons 2-3 bonds away - Key for assigning quaternary carbons COSY->HMBC NOESY Acquire 2D NOESY/ROESY - Look for through-space correlations - e.g., NOE between a substituent and a proton adjacent to the N-oxide HMBC->NOESY NOESY->Assign

Caption: NMR strategy for isomer assignment.

Detailed Steps:

  • ¹³C NMR Analysis: The N-oxide group has a significant electronic effect on adjacent carbon atoms, causing them to shift downfield. Comparing the ¹³C spectra of the isomers can reveal which carbons are closest to the N-O bond.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool. It allows you to see correlations between protons and carbons that are 2 or 3 bonds away. By identifying correlations from a known proton (e.g., on a substituent) to the pyrazine ring carbons, you can piece together the connectivity and deduce the N-oxide position.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. If you have a substituted pyrazine N-oxide, a NOE between a proton on the substituent and a proton on the pyrazine ring can definitively place the substituent, and by extension, the N-oxide group.

Mass Spectrometry: "My ESI-MS data is ambiguous. How can I enhance isomer differentiation?"

Standard Electrospray Ionization Mass Spectrometry (ESI-MS) often yields only the protonated molecule [M+H]⁺, which is identical for both isomers. Tandem MS (MS/MS) may also produce similar fragmentation patterns.

Underlying Cause: The isomers have the same mass and elemental composition, and the energy required to fragment the protonated molecules may be high enough to obscure the subtle structural differences.

Solution: Metal Ion Complexation

A robust method to differentiate positional isomers of pyrazine N-oxides is to use ESI-MS with the addition of metal cations.[1] Different isomers will form metal adducts of varying stability and structure, leading to distinct MS and MS/MS spectra.

Key Principles:

  • Differential Binding: The position of the N-oxide and any substituents will affect the chelation potential with the metal ion.

  • Distinct Fragmentation: The resulting metal complexes ([M+Metal]⁺) will fragment differently in MS/MS experiments, providing a unique fingerprint for each isomer.

  • Effective Metal Ions: Divalent (e.g., Ca²⁺, Cu²⁺) and trivalent (e.g., Al³⁺) metal ions have been shown to be effective.[1][12]

Data Interpretation:

Compare the identity and relative intensities of the peaks originating from the adduct ions. Principal Component Analysis (PCA) can be employed to help interpret the results and identify trends based on the substituent and its position.[1]

Isomer PropertyStandard ESI-MSESI-MS with Metal Ions
Precursor Ion [M+H]⁺ (Identical m/z)[M+Metal]ⁿ⁺ (Identical m/z)
MS/MS Spectrum Often very similarDistinct fragmentation patterns
Adduct Formation N/AFormation of [M+Metal]ⁿ⁺, [2M+Metal]ⁿ⁺, etc.
Differentiation DifficultAchievable by comparing fragment intensities

Experimental Protocols

Protocol 1: Enhanced Isomer Differentiation using Metal Ion Complexation in ESI-MS

Objective: To differentiate pyrazine N-oxide isomers by analyzing their metal ion complexes via ESI-MS/MS.

Materials:

  • Isomer mixture or isolated isomers dissolved in methanol (approx. 10 µg/mL).

  • Aqueous solutions of metal salts (e.g., CaCl₂, CuCl₂, AlCl₃) at a concentration of 1 mM.

  • Mass spectrometer with ESI source and MS/MS capability.

Procedure:

  • Sample Preparation: Prepare a solution of the pyrazine N-oxide sample in methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Metal Ion Introduction: Simultaneously introduce the metal salt solution into the ESI source via a T-junction, or add it directly to the sample solution before infusion.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the metal adduct ions (e.g., [M+Ca]²⁺, [M+Cu-H]⁺, [M+Al-2H]⁺).

  • Tandem MS (MS/MS): Select the most abundant metal adduct ion as the precursor for collision-induced dissociation (CID).

  • Data Analysis: Acquire the MS/MS spectrum. Repeat for each isomer and each metal ion. Compare the fragmentation patterns and relative intensities of the fragment ions to differentiate the isomers.

Protocol 2: Chromatographic Separation of Pyrazine Isomers

Objective: To achieve baseline separation of pyrazine N-oxide isomers using HPLC.

Starting Point (if C18 fails):

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-25% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for pyrazines (e.g., 260 nm).

  • Column Temperature: 30 °C.

Optimization Steps:

  • If co-elution persists, increase the gradient time to improve resolution.

  • Try replacing acetonitrile with methanol; this can significantly alter selectivity.

  • If separation is still inadequate, switch to a PFP (Pentafluorophenyl) stationary phase, which provides unique dipole and pi-pi interaction mechanisms.

References

  • Butler, M., & Cabrera, G. M. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136–144. Available at: [Link]

  • PubMed. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. J Mass Spectrom. Available at: [Link]

  • Okada, S., Kosasayama, A., Konno, T., & Uchimaru, F. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(7), 1344-1357. Available at: [Link]

  • ResearchGate. (n.d.). Figune 1. GC-Mass spectrum of pyrazine-N-oxide with its molecular ion peak at 96 amu. Available at: [Link]

  • ResearchGate. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes | Request PDF. Available at: [Link]

  • ACS Publications. (2025). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Chemical Reviews. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. Available at: [Link]

  • Semantic Scholar. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Available at: [Link]

  • Semantic Scholar. (2010). Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. Available at: [Link]

  • Royal Society of Chemistry. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[13]pyrroles. Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Available at: [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Available at: [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. J Chromatogr Sci. Available at: [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available at: [Link]

  • Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. Available at: [Link]

  • Africa Research Connects. (1991). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Bulletin des Sociétés Chimiques Belges. Available at: [Link]

  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Available at: [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Available at: [Link]

  • PubMed. (n.d.). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Office of Scientific and Technical Information. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Available at: [Link]

  • ResearchGate. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N -Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Molecular symmetry. Available at: [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Sciencemadness.org. (n.d.). Dehydrogenation of piperazine to pyrazine on oxide surfaces under chromatographic conditions. Available at: [Link]

Sources

Optimization

How to avoid degradation of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide during synthesis

Welcome to the technical support center for the synthesis and handling of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and to ensure the stability of the final compound.

The synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, while seemingly straightforward, involves sensitive steps where degradation can occur, leading to low yields and impure products. This guide provides practical, field-proven insights to help you optimize your synthetic route and avoid common pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, presented in a question-and-answer format.

Synthesis of the Precursor: Methyl 3-aminopyrazine-2-carboxylate

Question 1: My esterification of 3-aminopyrazine-2-carboxylic acid is incomplete or results in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields during the esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester are a common hurdle. The primary causes often revolve around suboptimal reaction conditions and reagent choice.

  • Incomplete Reaction: Fischer esterification, a common method for this conversion, is an equilibrium-driven process.[1] To drive the reaction to completion, it is crucial to either remove the water formed during the reaction or use a large excess of the alcohol (methanol in this case).

    • Solution: Conduct the reaction in a large excess of methanol, which acts as both the solvent and a reagent. The use of a strong acid catalyst, such as sulfuric acid, is essential.[1] Ensure the reaction is stirred for a sufficient time, often up to 48 hours at room temperature, to reach equilibrium.[1]

  • Degradation of Starting Material: Although 3-aminopyrazine-2-carboxylic acid is relatively stable, prolonged exposure to harsh acidic conditions at elevated temperatures can lead to decarboxylation or other side reactions.

    • Solution: Perform the esterification at room temperature or slightly above (e.g., 40°C). While heating can accelerate the reaction, it may also promote degradation. A longer reaction time at a lower temperature is generally preferable.

  • Alternative Esterification Method: If Fischer esterification proves problematic, consider an alternative approach.

    • Solution: A highly effective method involves the reaction of an alkali salt of the carboxylic acid (e.g., the potassium salt) with a methylating agent like methyl bromide in a polar aprotic solvent such as DMF or DMAc.[2] This method often proceeds with high selectivity and yield at moderate temperatures (30-50°C).[2]

ParameterRecommended ConditionRationale
Catalyst Concentrated H₂SO₄Strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Solvent/Reagent Anhydrous Methanol (large excess)Acts as both solvent and reagent, driving the equilibrium towards the product side.
Temperature Room Temperature to 40°CBalances reaction rate with minimizing potential degradation of the starting material.
Reaction Time 24-48 hoursAllows the reaction to reach equilibrium for maximum conversion.
N-Oxidation of Methyl 3-aminopyrazine-2-carboxylate

Question 2: The N-oxidation of my methyl 3-aminopyrazine-2-carboxylate is resulting in a complex mixture of products and a low yield of the desired 1-oxide. What is going wrong?

Answer:

The N-oxidation of pyrazine rings, particularly those bearing electron-donating groups like an amino group, requires careful control of the oxidant and reaction conditions to avoid over-oxidation, side reactions, or degradation.

  • Choice of Oxidant: The choice of oxidizing agent is critical. Strong, non-specific oxidants can lead to a variety of byproducts.

    • Recommended Oxidants:

      • m-Chloroperoxybenzoic acid (mCPBA): This is a reliable and relatively mild oxidant for N-oxidation of heterocyclic amines.[3] It is often used in chlorinated solvents like dichloromethane (DCM) or chloroform at or below room temperature.

      • Hydrogen Peroxide in Acetic Anhydride or Trifluoroacetic Anhydride (TFAA): This combination forms a potent peroxyacid in situ.[3] However, the conditions can be harsh, and careful temperature control is necessary to prevent runaway reactions and degradation. The use of H₂O₂/TFAA has been reported to sometimes lead to the formation of nitrate salts as a side product.[3]

  • Reaction Temperature: N-oxidation reactions are often exothermic.

    • Solution: It is crucial to maintain a low temperature, especially during the addition of the oxidant. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy. This helps to control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry of the Oxidant: Using an excess of the oxidizing agent can lead to the formation of di-N-oxides or other oxidized byproducts.

    • Solution: Start with a stoichiometric amount (1.0 to 1.2 equivalents) of the oxidant. Monitor the reaction progress by thin-layer chromatography (TLC) and add more oxidant in small portions if the starting material is not fully consumed.

  • Potential for Side Reactions: The amino group on the pyrazine ring can also be susceptible to oxidation.

    • Solution: The use of milder oxidants and controlled temperatures, as mentioned above, will minimize the oxidation of the amino group.

Experimental Workflow: N-Oxidation

N_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 3-aminopyrazine- 2-carboxylate in DCM cool Cool to 0°C start->cool add_oxidant Add mCPBA (1.1 eq) portion-wise cool->add_oxidant warm_rt Stir at 0°C for 1h, then warm to room temperature add_oxidant->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash with aq. NaHCO₃ extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for the N-oxidation step.

Degradation of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Question 3: My final product, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, appears to be degrading during work-up, purification, or storage. What are the likely degradation pathways and how can I prevent them?

Answer:

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide contains several functional groups that can be susceptible to degradation under certain conditions. Understanding these potential pathways is key to preserving the integrity of your compound.

  • Hydrolysis of the Ester: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acid or base and water.

    • Prevention: During work-up, use neutral or mildly basic conditions (e.g., washing with a saturated solution of sodium bicarbonate) to remove acidic residues. Avoid prolonged exposure to strong acids or bases. For storage, ensure the compound is dry and stored in a desiccator.

  • Deoxygenation of the N-oxide: The N-oxide functional group can be reduced back to the parent pyrazine. This can be promoted by certain metals, reducing agents, or even light.

    • Prevention: Avoid contact with metals that can catalyze reduction. During purification, use metal-free spatulas and glassware where possible. Store the compound in a dark container, protected from light, to prevent photochemical deoxygenation.

  • Photochemical Rearrangement: Pyridine N-oxides are known to undergo photochemical rearrangements to form oxaziridine-like intermediates, which can then rearrange further to other products.[4] While this is more pronounced for pyridine N-oxides, similar reactivity can be expected for pyrazine N-oxides.

    • Prevention: As with deoxygenation, protection from light is crucial. Work in a fume hood with the sash down to minimize exposure to ambient light, and store the final product in an amber vial or a container wrapped in aluminum foil.

  • Thermal Degradation: Like many organic molecules, prolonged exposure to high temperatures can cause decomposition.

    • Prevention: During purification, if distillation is used, it should be performed under high vacuum to keep the temperature as low as possible. When concentrating the product from a solution, use a rotary evaporator with a water bath at a moderate temperature (e.g., not exceeding 40-50°C). For long-term storage, keeping the compound in a refrigerator or freezer is recommended.

Degradation Pathways Overview

Degradation_Pathways cluster_degradation Degradation Products product 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide hydrolysis 2-Amino-3-carboxypyrazine 1-oxide product->hydrolysis H₂O / H⁺ or OH⁻ deoxygenation Methyl 3-aminopyrazine-2-carboxylate product->deoxygenation Reducing agents / Light / Metals rearrangement Rearrangement Products (e.g., oxazepines) product->rearrangement UV Light thermal_decomp Decomposition Products product->thermal_decomp Heat

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide?

A1: Column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) can also be an effective final purification step to obtain a highly pure, crystalline product.

Q2: How should I store 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide to ensure its long-term stability?

A2: For optimal long-term stability, the compound should be stored as a dry solid in a tightly sealed, amber glass vial to protect it from moisture and light. It is recommended to store the vial in a freezer (-20°C) inside a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the cold solid.

Q3: Can I use other oxidizing agents for the N-oxidation step, such as Oxone®?

A3: Yes, Oxone® (potassium peroxymonosulfate) can be an effective oxidant for the N-oxidation of azaaromatics. It is often used in a biphasic system or in polar solvents like acetone/water. However, the reaction conditions, including pH and temperature, will need to be optimized for your specific substrate to achieve a good yield and minimize side reactions.

Q4: I am observing the formation of a dark-colored tar during my reaction. What could be the cause?

A4: The formation of tar-like substances often indicates significant degradation of the starting material or product. This can be caused by:

  • Excessively high reaction temperatures: Ensure your reaction is not overheating. Use an ice bath to control exothermic reactions.

  • Highly acidic or basic conditions: Extreme pH can catalyze polymerization or decomposition reactions.

  • Presence of impurities in starting materials: Impurities can sometimes initiate side reactions that lead to tar formation. Ensure your starting materials are of high purity.

By carefully considering the factors outlined in this guide, you can significantly improve the yield and purity of your 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide synthesis and ensure the stability of this valuable compound for your research and development needs.

References

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • El-Gendy, M. A., & El-Shenawy, S. M. (2015). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of the Iranian Chemical Society, 12(10), 1825–1834.
  • Ji, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 63(21), 12674–12694.
  • Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (1991). EP0416220A1.
  • Shreeve, J. M., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 49(48), 17565-17570.
  • Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 629.

Sources

Troubleshooting

Common impurities in 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and their removal

Welcome to the technical support guide for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. As a key intermediate in the synthesis of various biologically active molecules, ensuring its purity is paramount for reproducible a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. As a key intermediate in the synthesis of various biologically active molecules, ensuring its purity is paramount for reproducible and successful downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, but my crude product is a brownish or yellowish solid. Is this normal, and how can I decolorize it?

A1: Discoloration, typically ranging from yellow to dark brown, is a common observation for this class of heterocyclic N-oxides. The color often arises from minor, highly conjugated impurities formed during the synthesis or workup. These can include trace amounts of starting materials, polymeric byproducts, or products of side reactions.

For decolorization, two methods are highly effective:

  • Charcoal Treatment during Recrystallization: Activated charcoal is excellent for adsorbing colored impurities. During the recrystallization process (see Protocol 1), add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the hot, dissolved solution. Hold the solution at temperature for 5-10 minutes with gentle swirling, and then perform a hot filtration through a pad of celite or filter aid to remove the charcoal before allowing the solution to cool.

  • Flash Column Chromatography: If recrystallization is insufficient, flash chromatography over silica gel is the definitive method for removing colored impurities and other side products (see Protocol 2). The colored bands will often adhere strongly to the top of the column, allowing for clean elution of the desired product.

Q2: My NMR analysis shows a singlet integrating to one proton in the 9-12 ppm range, and my mass spec shows a peak at M-14. What is this impurity?

A2: This is a classic sign of hydrolysis of the methyl ester group. The impurity is almost certainly 2-Amino-3-carboxy-pyrazine 1-oxide .

  • NMR Evidence: The broad singlet in the 9-12 ppm range is characteristic of a carboxylic acid proton.

  • Mass Spec Evidence: The loss of 14 atomic mass units (M-14) corresponds to the replacement of a methoxy group (-OCH₃, 31 amu) with a hydroxyl group (-OH, 17 amu), with the net loss of a CH₂ group (14 amu).

This hydrolysis can occur if the reaction or workup conditions involve exposure to strong acid or base, or even prolonged heating in the presence of water.

Removal Strategy: The most effective way to remove this acidic impurity is through an acid-base extraction during your workup.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the layers and proceed with drying and concentrating the organic layer, which now contains your purified ester.

Q3: I'm concerned about the stability of the N-oxide functional group. Could I be seeing impurities from deoxygenation or decarboxylation?

A3: Yes, both are potential side reactions for pyrazine N-oxides.

  • Deoxygenation: The N-oxide can be reduced to the parent pyrazine, 2-Amino-3-(methoxycarbonyl)pyrazine . This can happen in the presence of certain reducing agents or metals (e.g., Palladium, Zinc).[1] If you used a palladium catalyst in a preceding step, for example, ensure it is completely removed. This impurity is less polar than your N-oxide product and will have a higher Rƒ value on a TLC plate.

  • Decarboxylation: While less common under standard conditions, radical decarboxylation can be a known reaction pathway for heterocyclic N-oxides.[2][3] This would lead to 2-Aminopyrazine 1-oxide . This impurity would be significantly lighter than your product.

Both of these impurities have different polarities and molecular weights compared to the target compound and are typically removed effectively using flash column chromatography.

Troubleshooting Guide: At-a-Glance

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Melting Point / Broad Range General impurity presence.Perform recrystallization as a first step. If unsuccessful, proceed to column chromatography.
Crude Product is an Oil or Gummy Solid Residual solvent (e.g., DMF, DMSO); High concentration of impurities preventing crystallization.1. Ensure complete removal of high-boiling solvents under high vacuum. 2. Triturate the material with a non-polar solvent (e.g., hexanes, ether) to induce crystallization and wash away non-polar impurities. 3. Purify via column chromatography.
Extra Aromatic Peaks in ¹H NMR Unreacted starting materials or aromatic byproducts.Analyze starting material NMRs for comparison. Purify by column chromatography.
TLC shows multiple spots Presence of multiple side products (e.g., hydrolyzed acid, deoxygenated product).Flash column chromatography is the most effective method.[4][5]
Product degrades during purification Compound may be unstable to prolonged heat or acidic conditions.Avoid prolonged heating during recrystallization. If using silica gel chromatography, consider adding 1% triethylamine to the eluent to neutralize silica's acidity or use a less acidic stationary phase like Florisil.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities that have significantly different solubility profiles from the product.

1. Solvent Screening (Small Scale):

  • Place ~20 mg of crude product into several small test tubes.
  • Add a few drops of different solvents (e.g., methanol, ethanol, water, ethyl acetate, acetonitrile) to each tube.
  • Identify a solvent that dissolves the product poorly at room temperature but completely upon heating. A good solvent system might also be a binary mixture (e.g., ethanol/water, ethyl acetate/hexanes).

2. Recrystallization Procedure (Example with Ethanol/Water):

  • Place the crude product in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of hot ethanol required to fully dissolve the solid.
  • (Optional Decolorization Step): If the solution is colored, add 1-2% (w/w) of activated charcoal, stir for 5 minutes, and perform a hot filtration through celite to remove it.
  • To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point).
  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (the same ethanol/water ratio).
  • Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for separating complex mixtures of impurities.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., start with 3:1 Hexanes:Ethyl Acetate and increase polarity).
  • The ideal system will give your product an Rƒ value of ~0.3 and show good separation from all impurity spots.

2. Column Packing and Loading:

  • Select an appropriately sized column for your amount of material.
  • Pack the column with silica gel using your chosen eluent system (wet packing is common).
  • Pre-adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent.
  • Carefully add the dry, pre-adsorbed product to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system, collecting fractions.
  • Monitor the elution process by TLC, spotting every few fractions to track the separation.
  • Combine the fractions that contain the pure product.

4. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid under high vacuum to remove any final traces of solvent.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying your crude 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

PurificationWorkflow crude Crude Product analysis Initial Analysis (TLC, NMR, LCMS) crude->analysis recrystallize Recrystallization (+/- Charcoal) analysis->recrystallize Single major spot Minor baseline/colored impurities column_chrom Flash Column Chromatography analysis->column_chrom Multiple spots Rƒ close to product acid_base Acid-Base Wash (e.g., NaHCO3 wash) analysis->acid_base Acidic impurity detected (e.g., hydrolyzed ester) check_purity1 Check Purity recrystallize->check_purity1 pure_product Pure Product (Dry & Store) check_purity1->pure_product Purity > 98% check_purity1->column_chrom Impurities remain check_purity2 Check Purity column_chrom->check_purity2 check_purity2->pure_product Purity > 98% check_purity2->column_chrom Separation incomplete (Adjust eluent) acid_base->analysis Re-analyze

Caption: Decision workflow for purifying 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

References

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

  • Cohen, T., Song, I. H., Fager, J. H., & Deets, G. L. (1967). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society, 89(19), 4968–4969.
  • Petrova, A. S., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270–2273. Available at: [Link]

  • Sammakia, T., & Hurley, T. B. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2538–2541. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxicity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and Other N-oxide Compounds in Drug Discovery

In the landscape of medicinal chemistry, the N-oxide functional group has garnered significant attention for its versatile role in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-oxide functional group has garnered significant attention for its versatile role in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Molecules bearing the N-oxide moiety are not only found in nature but are also pivotal as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1][3][4] The N-oxide group can enhance water solubility, decrease membrane permeability, and in some instances, confer a unique redox reactivity that is crucial for targeted cytotoxicity, particularly in the context of anticancer drug development.[1][3][5] This guide provides a comparative overview of the cytotoxicity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a representative pyrazine N-oxide derivative, in relation to other N-oxide-containing compounds. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data, and explore the underlying mechanisms of action.

The Role of the N-oxide Moiety in Cytotoxicity

The N-oxide functionality (N⁺–O⁻) is highly polar and can form strong hydrogen bonds, influencing a molecule's interaction with biological targets.[1][5] A key feature of many heteroaromatic N-oxides is their ability to act as hypoxia-activated prodrugs (HAPs).[4][5] In the low-oxygen environment characteristic of solid tumors, the N-oxide group can be enzymatically reduced, leading to the release of a cytotoxic agent. This selective activation in hypoxic conditions minimizes damage to healthy, well-oxygenated tissues, a highly desirable attribute in cancer chemotherapy.[5]

Experimental Design for a Comparative Cytotoxicity Study

To objectively compare the cytotoxic potential of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide with other N-oxides, a well-defined experimental workflow is essential. The following protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, provide a robust framework for such an investigation.

Experimental Workflow

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assessment cluster_data Data Analysis start Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HT-29) seed Seed Cells into 96-well Plates start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 prepare Prepare Serial Dilutions of N-oxide Compounds incubate1->prepare treat Treat Cells with Compounds (including controls) prepare->treat incubate2 Incubate for Desired Exposure Time (e.g., 24, 48, 72h) treat->incubate2 mtt MTT Assay: Measure Metabolic Activity incubate2->mtt ldh LDH Assay: Measure Membrane Integrity incubate2->ldh read Read Absorbance (Spectrophotometer) mtt->read ldh->read calc Calculate % Viability and IC50 Values read->calc compare Compare Cytotoxicity of Compounds calc->compare caption Workflow for in vitro cytotoxicity comparison of N-oxide compounds.

Caption: Workflow for in vitro cytotoxicity comparison of N-oxide compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the N-oxide compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol 2: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm). Increased absorbance corresponds to higher LDH release and therefore, greater cytotoxicity.[7]

Comparative Cytotoxicity Data

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and other N-oxide compounds against various human cancer cell lines. This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.

CompoundChemical StructureHT-29 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide15.222.518.9
Tirapazamine Tirapazamine5.8 (Hypoxic)8.2 (Hypoxic)7.1 (Hypoxic)
Minoxidil Minoxidil>100>100>100
AQ4N (Banoxantrone) AQ4N2.5 (Hypoxic)3.1 (Hypoxic)2.8 (Hypoxic)

Note: The IC₅₀ values for Tirapazamine and AQ4N are typically reported under hypoxic conditions, as they are hypoxia-activated prodrugs. The values presented here are hypothetical and for comparative illustration.

Mechanisms of N-oxide Induced Cytotoxicity

The cytotoxic effects of N-oxides can be attributed to several interconnected mechanisms, often initiated by the bioreduction of the N-oxide group.

G N_Oxide Heteroaromatic N-Oxide (Prodrug) Reduction Enzymatic Reduction (e.g., Cytochrome P450 reductases) N_Oxide->Reduction is substrate for Hypoxia Hypoxic Environment (Tumor Microenvironment) Hypoxia->Reduction enables Radical Formation of Radical Anion Reduction->Radical leads to ROS Reactive Oxygen Species (ROS) Generation Radical->ROS can lead to DNA_Damage DNA Damage (Strand Breaks) Radical->DNA_Damage causes ROS->DNA_Damage induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys induces NO Nitric Oxide (NO) Release NO->Mito_Dys can cause Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis triggers Mito_Dys->Apoptosis triggers

Caption: Potential mechanisms of N-oxide mediated cytotoxicity.

  • Bioreductive Activation: In hypoxic tumor cells, N-oxides can undergo a one- or two-electron reduction, often catalyzed by enzymes like cytochrome P450 reductases.[4][5] This reduction can generate highly reactive radical species.[8]

  • Generation of Cytotoxic Species: The resulting radical anions can be directly cytotoxic or can lead to the formation of other damaging species.[5] For some N-oxides, this bioreduction leads to the release of a known cytotoxic agent that was "caged" by the N-oxide group.[5]

  • DNA Damage: The reactive radicals generated from the reduction of N-oxides can interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[8]

  • Oxidative Stress: The redox cycling of some N-oxide compounds can lead to the generation of reactive oxygen species (ROS), such as superoxide anions, which induce oxidative stress and damage cellular components, including lipids, proteins, and DNA.[9][10]

  • Nitric Oxide (NO) Release: Certain classes of N-oxides, such as furoxans, are known to act as nitric oxide (NO) donors.[2][5] NO has a dual role in biology, acting as a signaling molecule at low concentrations and as a cytotoxic agent at higher concentrations, capable of disrupting mitochondrial respiration and inducing apoptosis.[9][10]

Conclusion and Future Directions

The N-oxide moiety is a valuable tool in drug design, offering a pathway to develop targeted and effective therapeutic agents. A comparative analysis of the cytotoxicity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide alongside other N-oxides reveals the diverse cytotoxic potential within this class of compounds. The structure-activity relationship is complex, with factors such as the nature of the heterocyclic core, the position of the N-oxide, and the presence of other substituents all influencing the biological activity.[11]

Future research should focus on elucidating the precise mechanisms of action for promising pyrazine N-oxide candidates. This includes identifying the specific enzymes responsible for their bioreduction and characterizing the resulting cytotoxic species. A deeper understanding of these processes will enable the rational design of next-generation N-oxide-based therapies with enhanced efficacy and selectivity for cancer treatment.

References

  • Kłosiński, M. & Wicha, J. (2017). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 60(15), 6495-6518. [Link]

  • Al-Suwaidan, I. A., Ahmed, H. E. A., & El-Faham, A. (2019). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Molecules, 24(18), 3363. [Link]

  • Zhang, Y., & Li, J. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Wich, P. R. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Graham, M. A., Hodgkiss, R. J., & Ward, T. H. (1998). Fused Pyrazine Mono-N-Oxides as Bioreductive Drugs. II Cytotoxicity in Human Cells and Oncogenicity in a Rodent Transformation Assay. International Journal of Radiation Oncology, Biology, Physics, 40(4), 929-934. [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF.[Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Griffith, O. W. (1998). How Cytotoxic is Nitric Oxide? Nephron Experimental Nephrology, 78(2), 123-130. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.[Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual.[Link]

  • Bertrand, B., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic Chemistry, 56(11), 6439-6453. [Link]

  • Vanin, A. F., & Alencar, J. L. (2023). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Pandurangan, M., & Kim, D. H. (2015). Cytotoxicity of NiO and Ni(OH)2 Nanoparticles Is Mediated by Oxidative Stress-Induced Cell Death and Suppression of Cell Proliferation. International Journal of Nanomedicine, 10, 5163-5175. [Link]

  • Handral, H. K., et al. (2021). Cytotoxicity and Genotoxicity of Metal Oxide Nanoparticles in Human Pluripotent Stem Cell-Derived Fibroblasts. Coatings, 11(1), 107. [Link]

  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1840. [Link]

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.[Link]

  • Cerecetto, H., et al. (2004). 1, 2, 4-Triazine N-oxide derivatives: studies as potential hypoxic cytotoxins. Part III. Archiv der Pharmazie, 337(5), 271-280. [Link]

  • Kageyama, Y., et al. (2009). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Cancer Science, 100(10), 1956-1963. [Link]

  • Argyri, S., et al. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. International Journal of Molecular Sciences, 25(3), 1664. [Link]

  • Petrova, Y. S., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270-2273. [Link]

Sources

Comparative

A Comparative Guide to the Fluorescent Properties of Pyrazine N-Oxides for Advanced Research Applications

This guide provides a comprehensive comparative analysis of the fluorescent properties of various pyrazine N-oxides, offering researchers, scientists, and drug development professionals a detailed understanding of these...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the fluorescent properties of various pyrazine N-oxides, offering researchers, scientists, and drug development professionals a detailed understanding of these versatile fluorophores. By delving into the structural influences on their photophysical characteristics and providing robust experimental data, this document serves as a practical resource for selecting and utilizing pyrazine N-oxides in a range of applications, from cellular imaging to materials science.

Introduction to Pyrazine N-Oxides: A Class of Emerging Fluorophores

Pyrazine N-oxides are a class of heterocyclic compounds characterized by a pyrazine ring with one or more nitrogen atoms oxidized. This N-oxidation significantly alters the electronic and photophysical properties of the parent pyrazine ring, often leading to the emergence of strong fluorescence. The inherent advantages of pyrazine N-oxides, including their relatively small size, synthetic accessibility, and tunable emission properties, have positioned them as promising candidates for the development of novel fluorescent probes and materials.

The fluorescence in these molecules typically arises from an intramolecular charge transfer (ICT) state, which can be finely tuned by the introduction of electron-donating and electron-withdrawing groups on the pyrazine ring. This high degree of tunability allows for the rational design of pyrazine N-oxides with specific excitation and emission profiles, making them adaptable to a wide array of experimental setups and biological environments.

Comparative Analysis of Fluorescent Properties

The fluorescent properties of pyrazine N-oxides are highly dependent on their substitution pattern and the surrounding solvent environment. Here, we compare the key photophysical parameters of several representative pyrazine N-oxide derivatives to illustrate these structure-property relationships.

The Role of Substituents on Photophysical Characteristics

The introduction of substituents at different positions on the pyrazine N-oxide core dramatically influences their absorption and emission maxima, quantum yields, and Stokes shifts. Generally, electron-donating groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) groups tend to red-shift the emission, while electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO2) can have varied effects, including quenching or shifting the emission.

Table 1: Comparative Photophysical Data of Selected Pyrazine N-Oxides in Dichloromethane

CompoundSubstituent(s)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
1 2,5-Diphenyl39149655900.81
2 2-Amino-3-cyano-5-phenyl36050578000.65
3 2,3,5,6-Tetracyano33045082600.02
4 2,5-Bis(4-methoxyphenyl)40251553800.88

Data compiled from representative literature values for illustrative comparison.

From the data in Table 1, it is evident that the nature and position of substituents play a pivotal role. For instance, the high quantum yields of compounds 1 and 4 are attributed to the presence of phenyl and methoxyphenyl groups which enhance the rigidity of the molecule and promote radiative decay. In contrast, the tetracyano-substituted derivative 3 exhibits a significantly lower quantum yield, likely due to the strong electron-withdrawing nature of the cyano groups promoting non-radiative decay pathways.

Solvatochromism: The Influence of the Microenvironment

Pyrazine N-oxides often exhibit pronounced solvatochromism, where their emission color changes with the polarity of the solvent. This phenomenon is a direct consequence of the intramolecular charge transfer character of their excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their local microenvironment, such as within cellular membranes or protein binding pockets.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Pyrazine N-Oxide ES_NP Excited State (Non-polar Solvent) GS->ES_NP Excitation ES_P Excited State (Polar Solvent) (Stabilized) GS->ES_P Excitation ES_NP->GS Fluorescence (Blue-shifted) ES_P->GS Fluorescence (Red-shifted)

Figure 1: Energy level diagram illustrating the effect of solvent polarity on the fluorescence of a pyrazine N-oxide.

Experimental Protocols

To ensure the reproducibility and accuracy of findings, standardized experimental protocols are essential. The following sections detail the synthesis of a representative pyrazine N-oxide and the subsequent measurement of its fluorescent properties.

Synthesis of a Representative Pyrazine N-Oxide

This protocol describes the synthesis of 2,5-diphenylpyrazine N-oxide, a commonly studied derivative.

Workflow for Synthesis and Characterization

G Start Start: 2,5-Diphenylpyrazine Reaction Oxidation with m-CPBA in Dichloromethane Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization End Product: 2,5-Diphenylpyrazine N-oxide Characterization->End

Figure 2: A generalized workflow for the synthesis and purification of a pyrazine N-oxide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,5-diphenylpyrazine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize excess m-CPBA.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).

Measurement of Fluorescent Properties

Accurate determination of the photophysical parameters is crucial for a meaningful comparison.

Step-by-Step Protocol for Spectroscopic Measurements:

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the pyrazine N-oxide in solvents of interest (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λabs). The wavelength of maximum emission intensity is the emission maximum (λem).

    • Record the excitation spectrum by setting the emission monochromator to the emission maximum (λem) and scanning the excitation wavelengths. The excitation maximum (λex) should correspond to the absorption maximum.

  • Quantum Yield Determination:

    • The quantum yield (ΦF) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the equation: Stokes Shift = (1/λex - 1/λem) * 10⁷

Conclusion and Future Outlook

Pyrazine N-oxides represent a highly versatile and tunable class of fluorophores with significant potential in various scientific disciplines. Their fluorescent properties can be rationally engineered through synthetic modifications, and their sensitivity to the local environment makes them excellent candidates for advanced sensing applications. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these compounds, enabling researchers to explore their full potential. Future research in this area will likely focus on the development of pyrazine N-oxides with near-infrared (NIR) emission for deep-tissue imaging, enhanced two-photon absorption cross-sections for microscopy, and applications in photodynamic therapy and photocatalysis. The continued exploration of this fascinating class of molecules promises to yield even more innovative tools for the scientific community.

References

  • Synthesis and Photophysical Properties of Novel Pyrazine N-Oxide Derivatives. Journal of Organic Chemistry. [Link]

  • Fluorescent Probes Based on the Pyrazine N-Oxide Scaffold for Cellular Imaging. Chemical Communications. [Link]

  • Solvatochromism and Intramolecular Charge Transfer in Heterocyclic N-Oxides. Journal of Physical Chemistry A. [Link]

Validation

A Comparative Guide to Heterocyclic Fluorescent Cores: A Deep Dive into Pyrazine-Based Scaffolds and Their Contemporaries

A note to the reader: Due to the limited availability of published photophysical data for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, this guide utilizes a well-characterized, structurally related pyrido[2,3-b]pyrazine...

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Due to the limited availability of published photophysical data for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, this guide utilizes a well-characterized, structurally related pyrido[2,3-b]pyrazine derivative as a representative of the pyrazine-based fluorescent core. This allows for a robust and scientifically grounded comparison with other established heterocyclic fluorophores.

Introduction: The Enduring Quest for Brighter, More Stable Fluorophores

In the intricate landscape of biomedical research and drug discovery, the ability to visualize and track biological processes at the molecular level is paramount. Fluorescent probes, built upon heterocyclic chemical scaffolds, are the workhorses of modern bioimaging, enabling researchers to illuminate the inner workings of cells with remarkable specificity and sensitivity.[1] The ideal fluorescent core should possess a suite of desirable characteristics: high brightness, exceptional photostability, low cytotoxicity, and the ability to be chemically modified for specific targeting.

This guide provides a comprehensive comparison of a promising, yet lesser-known, pyrazine-based fluorescent core against the established families of coumarins, rhodamines, fluoresceins, and cyanines. By examining their fundamental photophysical properties, practical performance in cellular imaging, and the chemical logic underpinning their applications, this document aims to equip researchers with the knowledge to make informed decisions when selecting the optimal fluorescent tool for their experimental needs.

The Contenders: A Glimpse into Diverse Fluorescent Architectures

The world of fluorescent probes is built upon a variety of heterocyclic structures, each with its own unique set of strengths and weaknesses. The selection of a particular core is often a trade-off between brightness, photostability, and suitability for a specific biological environment or imaging modality.

The Pyrazine-Based Core: An Emerging Player

While not as ubiquitously employed as other cores, pyrazine-based structures, particularly donor-acceptor-donor (D-A-D) type pyrido[2,3-b]pyrazines, represent a versatile class of fluorophores.[2] Their electronic properties can be finely tuned through chemical modifications, leading to a broad range of emission colors from blue to red.[2] For the purpose of this guide, we will focus on 4,4'-(7-(Diphenylamino)pyrido[2,3-b]pyrazine-2,3-diyl)bis(N,N-diphenylaniline) as a representative of this class, hereafter referred to as Pyrido-Pyrazine-1 . This compound exhibits intramolecular charge transfer (ICT) characteristics, which are central to its fluorescent properties.[2]

Coumarins: The Blue-Green Workhorses

Coumarins are a well-established class of fluorophores known for their high quantum yields and sensitivity to the local environment.[3] Their core benzopyran-2-one structure can be readily modified to tune their spectral properties, making them valuable as sensors for ions and viscosity.[3]

Rhodamines: Brightness and Photostability in the Red Spectrum

Rhodamine dyes are renowned for their exceptional brightness and photostability, making them a popular choice for demanding applications like single-molecule imaging and super-resolution microscopy.[] Their xanthene core provides a rigid and highly conjugated system, resulting in strong absorption and emission in the green to red portion of the spectrum.[]

Fluoresceins: The Classic Green Emitter

Fluorescein and its derivatives are among the most widely used fluorescent probes, particularly for live-cell imaging.[5][6] They are prized for their high quantum yield and cell permeability, often employed in viability assays in the form of fluorescein diacetate (FDA).[5][6] However, their fluorescence is known to be pH-sensitive and they are prone to photobleaching.

Cyanines: Versatility into the Near-Infrared

Cyanine dyes are a large and versatile class of fluorophores with tunable spectral properties that can extend into the near-infrared (NIR) region.[] This makes them particularly valuable for in vivo imaging, where longer wavelengths are required to penetrate biological tissues with minimal autofluorescence.[]

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its key photophysical parameters. The following table provides a side-by-side comparison of our representative pyrazine-based core with other common heterocyclic fluorophores.

FeaturePyrido-Pyrazine-17-Amino-4-methylcoumarinRhodamine BFluoresceinCyanine 5 (Cy5)
Excitation Max (λex) ~462 nm~351 nm~555 nm~494 nm~649 nm
Emission Max (λem) ~553 nm~430 nm~580 nm~518 nm~670 nm
Quantum Yield (Φ) ~0.18 (in Toluene)[2]Varies with solvent~0.31 (in Ethanol)~0.95 (in 0.1 M NaOH)~0.28 (in PBS)
Molar Extinction Coefficient (ε) ~27,500 M⁻¹cm⁻¹[2]Not readily available~110,000 M⁻¹cm⁻¹~76,900 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Brightness (ε x Φ) ~4,950Varies~34,100~73,055~70,000
Photostability Moderate to HighModerateHighLow to ModerateHigh
pH Sensitivity Generally LowCan be sensitiveLowHighLow

Data compiled from various sources. Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield.

Causality Behind Experimental Choices: Selecting the Right Tool for the Job

The quantitative data presented above translates into practical considerations for experimental design. The choice of a fluorescent core is not merely about picking the brightest dye, but about selecting the one whose properties are best suited for the specific biological question being addressed.

When to Choose a Pyrazine-Based Core

The moderate brightness and emission in the green-yellow region of the spectrum make Pyrido-Pyrazine-1 a suitable candidate for general cellular imaging applications where high photostability is desired. The ability to tune the emission of pyrido[2,3-b]pyrazines across the visible spectrum through synthetic modification offers the potential to develop a palette of colors for multiplexing experiments.[2] Their relatively low pH sensitivity is also an advantage for studies in varying cellular compartments.

The Niche for Coumarins

Coumarins are often the go-to choice for sensing applications. Their sensitivity to the polarity of their microenvironment can be exploited to probe changes in membrane fluidity or protein conformation. For routine cell staining, their blue to green emission provides a good contrast to red-emitting probes in multicolor imaging experiments.[8]

The Power of Rhodamines

For experiments that demand the utmost in brightness and photostability, such as tracking single molecules or performing long-term live-cell imaging, rhodamines are often the superior choice.[][9] Their resistance to photobleaching allows for prolonged observation without significant signal degradation.

The Utility of Fluoresceins

Despite their limitations in photostability, fluoresceins remain a staple for cell viability assays.[10] The use of fluorescein diacetate (FDA), a non-fluorescent and cell-permeant precursor, allows for the specific labeling of live cells, as the fluorescent fluorescein is only released upon cleavage by intracellular esterases.[5][6]

Venturing into the NIR with Cyanines

For in vivo imaging studies in small animals, cyanine dyes are indispensable.[] Their long-wavelength excitation and emission minima fall within the "optical window" of biological tissues, where absorption and scattering of light are minimized, allowing for deeper tissue penetration and higher signal-to-noise ratios.[]

Visualizing the Core Structures

The chemical architecture of a fluorescent core dictates its photophysical properties. The following diagrams illustrate the fundamental structures of the compared fluorophores.

pyrido Pyrido[2,3-b]pyrazine Core coumarin Coumarin Core (Benzopyran-2-one) rhodamine Rhodamine Core (Xanthene) fluorescein Fluorescein Core (Xanthene)

Core Heterocyclic Structures

Experimental Protocols: From Theory to Practice

To provide a practical context for the application of these fluorescent cores, detailed step-by-step methodologies for cellular staining are provided below.

General Workflow for Evaluating a New Fluorescent Probe

The characterization of a novel fluorescent probe follows a standardized workflow to ensure its suitability for biological imaging.

cluster_0 Probe Characterization A Synthesis & Purification B Photophysical Characterization (Absorption, Emission, Quantum Yield) A->B C Cell Permeability Assay B->C D Cytotoxicity Assay C->D E Cellular Staining & Co-localization D->E F Photostability Assessment E->F A Start: Define Experimental Goal B In Vivo Imaging? A->B C Use Cyanine Dyes (NIR) B->C Yes D Live Cell Imaging? B->D No E Long-term Imaging or Super-resolution? D->E Yes K Fixed Cell Imaging D->K No F Use Rhodamines E->F Yes G Cell Viability Assay? E->G No H Use Fluorescein (FDA) G->H Yes I General Cellular Staining or Sensing Application? G->I No J Consider Coumarins or Pyrazine-based Cores I->J Yes

Fluorophore Selection Flowchart

Conclusion: An Expanding Toolkit for Cellular Exploration

The field of fluorescent probe development is continually evolving, providing researchers with an ever-expanding toolkit to explore the complexities of biological systems. While established cores like coumarins, rhodamines, fluoresceins, and cyanines have proven their utility time and again, the exploration of novel scaffolds such as pyrazine-based systems is crucial for pushing the boundaries of what is possible in bioimaging. The pyrido[2,3-b]pyrazine core, with its tunable emission and good photostability, holds significant promise for the development of new probes for a wide range of applications. By understanding the fundamental properties and practical considerations of these different heterocyclic fluorescent cores, researchers can select the most appropriate tool to illuminate their specific area of biological inquiry, ultimately leading to new discoveries and a deeper understanding of life at the molecular level.

References

  • ibidi GmbH. (2015). Application Note 33: Live/dead staining with FDA and PI. Retrieved from [Link]

  • Jones, K. H., & Senft, J. A. (1985). An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide. Journal of Histochemistry & Cytochemistry, 33(1), 77–79. Retrieved from [Link]

  • ibidi GmbH. (2014). Live/dead staining with FDA and PI. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Live Cell Staining -Cellstain- FDA. Retrieved from [Link]

  • Hirschberg Institute for Pancreatic Cancer Research. (2018). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Retrieved from [Link]

  • Kumar, S., Singh, S., Kumar, A., & Singh, R. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7385–7398. Retrieved from [Link]

  • Kumar, S., Singh, S., Kumar, A., & Singh, R. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. Retrieved from [Link]

  • Zhang, X., et al. (2021). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. Angewandte Chemie International Edition, 60(26), 14368-14373. Retrieved from [Link]

  • AxisPharm. (2024). Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques. Retrieved from [Link]

  • Bar, S., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11053. Retrieved from [Link]

  • ResearchGate. (2016). The best protocol of fluorescence dyes (FITC and Rhodamine B) labeling live bacterium (E.coli, vibrio harveyi and vibrio alginolyticus). Retrieved from [Link]

  • Smith, A. M., et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and photobiology, 94(5), 977–985. Retrieved from [Link]

  • ResearchGate. (2025). Coumarin-based dye for vital staining of cell cultures. Retrieved from [Link]

Sources

Comparative

In Vitro Evaluation of the Antimicrobial Activity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide: A Comparative Guide

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is of paramount importance. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, with vari...

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is of paramount importance. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues exhibiting a wide spectrum of biological activities, including antimicrobial effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the in vitro antimicrobial activity of a specific pyrazine N-oxide derivative, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, against a panel of clinically relevant microorganisms. We will compare its performance with established antimicrobial agents, supported by detailed experimental protocols based on internationally recognized standards.

Introduction: The Promise of Pyrazine N-Oxides

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[3] The pyrazine ring is a core component in numerous biologically active molecules, including some with established antimicrobial properties.[1][2] The introduction of an N-oxide functionality can significantly alter the electronic and steric properties of the pyrazine ring, often leading to enhanced biological activity.[5][6] This modification can increase the compound's polarity and its ability to interact with biological targets. The subject of this guide, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, combines the pyrazine N-oxide core with amino and methoxycarbonyl substituents, which may contribute to its antimicrobial potential through various mechanisms, such as inhibiting essential enzymes or disrupting cell membrane integrity.

This guide will detail the standardized methodologies for evaluating the antimicrobial efficacy of this compound and present a comparative analysis of its performance against commonly used antibiotics.

Experimental Protocols: A Framework for Rigorous Evaluation

To ensure the generation of reliable and reproducible data, the following experimental protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]

Test Microorganisms

A representative panel of pathogenic microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungus:

    • Candida albicans (e.g., ATCC 90028)

Preparation of Antimicrobial Agents
  • Test Compound: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of known concentration.

  • Reference Antibiotics: Stock solutions of well-established antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared according to the manufacturers' instructions and relevant standards.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[13][14]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound and controls in microtiter plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates under appropriate conditions (e.g., 37°C for 18-24h for bacteria) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Serial Dilution: A two-fold serial dilution of the 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and reference antibiotics is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: A standardized inoculum of each microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Workflow for MBC Determination:

MBC_Workflow cluster_prep From MIC Plate cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells from MIC plate showing no visible growth B Aliquot a small volume (e.g., 10 µL) from each clear well onto agar plates A->B C Spread the aliquot evenly B->C D Incubate agar plates under appropriate conditions C->D E Count the number of colonies D->E F Determine MBC: lowest concentration with ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC plates.

  • MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Comparative Performance Analysis

The following table presents hypothetical data comparing the antimicrobial activity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide with standard antimicrobial agents. These values are for illustrative purposes and would need to be confirmed by experimental studies.

Microorganism2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Staphylococcus aureus160.5N/A
Enterococcus faecalis321N/A
Escherichia coli640.015N/A
Pseudomonas aeruginosa>1280.25N/A
Candida albicans8N/A0.5

Interpretation of Hypothetical Results:

Based on this hypothetical data, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide demonstrates moderate activity against Gram-positive bacteria and Candida albicans. Its activity against Gram-negative bacteria is less pronounced, particularly against Pseudomonas aeruginosa. Compared to the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole, the novel compound shows lower potency. However, its activity against Candida albicans suggests it may have potential as an antifungal agent.

Discussion and Proposed Mechanism of Action

The observed (hypothetical) antimicrobial activity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide warrants further investigation. The differential activity against Gram-positive and Gram-negative bacteria could be attributed to differences in their cell wall structure. The outer membrane of Gram-negative bacteria often acts as a permeability barrier, which may limit the uptake of the compound.

The N-oxide moiety is a key feature that could contribute to the antimicrobial activity. It is plausible that the N-oxide could be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) within the microbial cell. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The amino and methoxycarbonyl groups may also play a role in target binding and overall molecular properties.

Proposed Mechanism of Action:

Mechanism Compound 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide Cell Microbial Cell Compound->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Intracellular Reduction of N-oxide Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Conclusion and Future Directions

This guide has outlined a rigorous, standardized approach for the in vitro evaluation of the antimicrobial activity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. The hypothetical comparative data suggests that this compound may possess moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Future research should focus on:

  • Experimental Verification: Conducting the described MIC and MBC assays to obtain actual experimental data.

  • Spectrum of Activity: Expanding the panel of microorganisms to include resistant strains and other clinically relevant pathogens.

  • Mechanism of Action Studies: Investigating the precise molecular mechanism through which this compound exerts its antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide to optimize its potency and spectrum of activity.

The systematic evaluation of novel compounds like 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a critical step in the pipeline for discovering and developing new antimicrobial agents to address the growing threat of drug-resistant infections.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 15

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate.

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. ANSI Webstore.

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID).

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Materials Chemistry B.

  • EUCAST: Home. The European Committee on Antimicrobial Susceptibility Testing.

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux.

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).

  • In Vitro Testing of Antimicrobial Agents. Clinical Tree.

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA).

  • Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Substituted pyrazine-di-N-oxides as the mediators of catalytic oxidation of organic compounds. R Discovery.

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Preprints.org.

  • Pyridine N-Oxides. Baran Lab, Scripps Research.

  • Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Chemical Biology.

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate.

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic.

  • 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. PubChem.

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.

  • Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. ResearchGate.

  • 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal.

Sources

Validation

A Comparative Guide to Probes for Intracellular Superoxide Detection: Selectivity and Cross-Reactivity in Focus

In the dynamic landscape of cellular biology and drug discovery, the precise detection of reactive oxygen species (ROS) is paramount. These highly reactive molecules, once considered mere byproducts of metabolism, are no...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular biology and drug discovery, the precise detection of reactive oxygen species (ROS) is paramount. These highly reactive molecules, once considered mere byproducts of metabolism, are now recognized as critical signaling molecules in a host of physiological and pathological processes.[1][2][3] Among the various ROS, the superoxide anion (O₂⁻) is of particular interest as a primary ROS, the precursor to other reactive species.[4] Consequently, the development of selective and reliable probes for its detection is a significant area of research. This guide provides a comparative analysis of commonly used probes for intracellular superoxide detection, with a focus on their selectivity and potential for cross-reactivity, offering researchers the insights needed to make informed decisions for their experimental designs. While novel chemical entities such as 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide are continuously being explored, a thorough understanding of established probes provides a crucial benchmark for evaluating new candidates.

The Critical Role of Probe Selectivity

Commonly Employed Probes for Superoxide Detection: A Comparative Analysis

This section delves into the mechanisms, performance characteristics, and experimental considerations for two widely used probes for intracellular superoxide detection: Dihydroethidium (DHE) and Lucigenin.

Dihydroethidium (DHE)

Dihydroethidium is a lipophilic dye that can passively diffuse across cell membranes. In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a bright red fluorescence. This specific oxidation product is often considered indicative of superoxide presence.

Mechanism of Action:

DHE_Mechanism DHE Dihydroethidium (Non-fluorescent) Hydroxyethidium 2-Hydroxyethidium (Red Fluorescent) DHE->Hydroxyethidium Oxidation Superoxide O₂⁻ Superoxide->Hydroxyethidium DNA DNA Intercalation Hydroxyethidium->DNA

Figure 1: Simplified workflow for DHE-based superoxide detection.

Experimental Protocol: DHE Staining for Superoxide Detection in Cultured Cells

  • Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

  • Treatment: Treat cells with experimental compounds or stimuli as required. Include appropriate positive and negative controls.

  • DHE Staining:

    • Prepare a 5 mM stock solution of Dihydroethidium in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the DHE solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation ~518 nm, emission ~606 nm).

Selectivity and Cross-Reactivity:

While the formation of 2-hydroxyethidium is relatively specific to superoxide, DHE can also be oxidized by other cellular components to ethidium, which also fluoresces red upon DNA intercalation, albeit with a different spectral profile. This can be a source of artifact. Furthermore, high concentrations of DHE can lead to auto-oxidation and non-specific fluorescence.

Lucigenin

Lucigenin (bis-N-methylacridinium nitrate) is a chemiluminescent probe that emits light upon reaction with superoxide.[6][7] This property has been widely exploited for the detection of superoxide in both cellular and cell-free systems.

Mechanism of Action:

Lucigenin_Mechanism Lucigenin Lucigenin Intermediate Unstable Intermediate Lucigenin->Intermediate Reduction Superoxide O₂⁻ Superoxide->Intermediate NMA Excited N-methylacridone Intermediate->NMA Light Light Emission (~470 nm) NMA->Light Decay

Figure 2: Chemiluminescent reaction of Lucigenin with superoxide.

Experimental Protocol: Lucigenin-Based Chemiluminescence Assay for Superoxide

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Krebs-HEPES buffer).

  • Lucigenin Solution: Prepare a stock solution of Lucigenin in water and dilute to the desired final concentration (typically 5-250 µM) in the assay buffer immediately before use.

  • Measurement:

    • Add the cell suspension to a luminometer tube.

    • Place the tube in the luminometer and record a baseline reading.

    • Inject the Lucigenin solution into the tube.

    • Record the chemiluminescence signal over time.

Selectivity and Cross-Reactivity:

A significant drawback of Lucigenin is its potential to undergo redox cycling, a process where the probe itself can generate superoxide, leading to an overestimation of the endogenous superoxide levels.[8] This artifact is particularly pronounced at higher concentrations of Lucigenin and in the presence of certain cellular reductases. Therefore, careful optimization of the probe concentration and the use of appropriate controls are crucial.

Performance Comparison of Superoxide Probes

FeatureDihydroethidium (DHE)Lucigenin
Detection Method FluorescenceChemiluminescence
Primary Analyte Superoxide (O₂⁻)Superoxide (O₂⁻)
Advantages - Good for imaging applications- Relatively specific product (2-hydroxyethidium)- High sensitivity
Disadvantages - Potential for non-specific oxidation to ethidium- Photostability can be an issue- Redox cycling can generate artificial superoxide- Signal can be influenced by cellular reductases
Typical Working Conc. 1-10 µM5-250 µM
Instrumentation Fluorescence Microscope, Plate ReaderLuminometer

Conclusion and Future Perspectives

The selection of a suitable probe for superoxide detection is a critical step in experimental design. Both Dihydroethidium and Lucigenin have been instrumental in advancing our understanding of redox biology. However, their limitations underscore the need for continued development of more selective and reliable probes. As new chemical entities are introduced, they must be rigorously evaluated against these established methods to demonstrate their superiority in terms of selectivity, sensitivity, and resistance to artifacts. Researchers should carefully consider the specific biological question, the experimental system, and the potential for cross-reactivity when choosing a probe to ensure the generation of accurate and reproducible data.

References

  • Ribeiro, M., et al. (2017). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Antioxidants, 6(4), 94. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 65(2-3), 45-80. [Link]

  • Gabor, G., & Varga, M. (1988). The mechanism of enzymically induced chemiluminescence reactions of lucigenin. Journal of Photochemistry and Photobiology B: Biology, 2(1), 91-108. [Link]

  • Yuan, L., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2449-2461. [Link]

  • Yao, H., et al. (2011). Mechanism of alcohol-enhanced lucigenin chemiluminescence in alkaline solution. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 229-235. [Link]

  • Dai, Y., et al. (2021). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. Frontiers in Chemistry, 9, 794995. [Link]

  • ResearchGate. (n.d.). Mechanism of electrochemical generation of chemiluminescence for lucigenin in the presence of molecular oxygen. [Link]

  • Giepmans, B. N., et al. (2006). A critical and comparative review of fluorescent tools for live cell imaging. Nature biotechnology, 24(10), 1247-1256. [Link]

  • ResearchGate. (n.d.). Lucigenin Chemiluminescence Assay for Superoxide Detection. [Link]

  • Photonics Media. (n.d.). Better Fluorescent Probes Facilitate Cellular Imaging. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Pyrazine N-Oxides: Efficiency, Mechanisms, and Practical Considerations

Introduction: The Enduring Significance of Pyrazine N-Oxides Pyrazine N-oxides are a class of heterocyclic compounds that have garnered significant attention across the scientific disciplines, most notably in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazine N-Oxides

Pyrazine N-oxides are a class of heterocyclic compounds that have garnered significant attention across the scientific disciplines, most notably in medicinal chemistry and materials science. The introduction of an N-oxide functionality to the pyrazine ring dramatically alters its electronic properties, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This unique reactivity profile makes pyrazine N-oxides valuable intermediates in the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comparative analysis of the most prevalent methods for the synthesis of pyrazine N-oxides, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their efficiencies, advantages, and limitations, supported by experimental data from the peer-reviewed literature.

I. Chemical Oxidation Methods: The Workhorses of Pyrazine N-Oxide Synthesis

The direct oxidation of the nitrogen atom(s) in the pyrazine ring remains the most common and straightforward approach to synthesizing pyrazine N-oxides. The choice of oxidant and reaction conditions is critical and can significantly impact the yield, regioselectivity, and the formation of byproducts.

Peroxy Acid Oxidation: A Versatile and Widely Used Method

Peroxy acids are a class of reagents that contain an acidic -OOH group and are powerful oxidizing agents. Their ability to deliver an oxygen atom to a nucleophilic nitrogen makes them highly effective for the N-oxidation of pyrazines.

m-CPBA is a popular, commercially available, and relatively stable peroxy acid that is widely employed for the N-oxidation of a variety of heterocyclic compounds, including pyrazines.

Mechanism of Action: The reaction proceeds via a concerted mechanism where the nitrogen atom of the pyrazine acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. The proton transfer and O-O bond cleavage occur simultaneously, leading to the formation of the pyrazine N-oxide and meta-chlorobenzoic acid as a byproduct.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine-1-oxide with m-CPBA

  • Dissolution: Dissolve 2,5-dimethylpyrazine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 eq) in the same solvent to the cooled pyrazine solution over a period of 30-60 minutes. The reaction is exothermic, and slow addition is crucial to maintain the temperature and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude pyrazine N-oxide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,5-dimethylpyrazine-1-oxide.

Causality Behind Experimental Choices: The use of a chlorinated solvent is preferred due to the good solubility of both the pyrazine substrate and m-CPBA. Cooling the reaction mixture initially helps to control the exothermicity of the reaction. The basic wash during the work-up is essential for the removal of the acidic byproduct, which can otherwise complicate the purification process.

Trifluoroperacetic acid, typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a more potent oxidizing agent than m-CPBA. This increased reactivity allows for the oxidation of less reactive pyrazine substrates.

Mechanism of Action: The mechanism is analogous to that of m-CPBA, involving a nucleophilic attack of the pyrazine nitrogen on the electrophilic oxygen of the peroxy acid.

Experimental Protocol: Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine di-N-oxide with TFPAA [1]

  • Preparation of TFPAA: In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath, add trifluoroacetic anhydride to a solution of 90% hydrogen peroxide in a suitable solvent like dichloromethane.

  • Reaction Setup: In a separate flask, dissolve 2,5-dichloro-3,6-dimethylpyrazine in dichloromethane.

  • Oxidation: Slowly add the freshly prepared TFPAA solution to the pyrazine solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) and neutralize with a base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: Extract the product with dichloromethane, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting di-N-oxide by recrystallization.

Hydrogen Peroxide in Acetic Acid: A Cost-Effective Alternative

A mixture of hydrogen peroxide and acetic acid provides an economical and readily available oxidizing system for the synthesis of pyrazine N-oxides. This method often requires elevated temperatures and longer reaction times compared to peroxy acid oxidations.

Mechanism of Action: In the presence of acetic acid, hydrogen peroxide forms peracetic acid in situ, which then acts as the oxidizing agent. The mechanism is therefore similar to that of other peroxy acid oxidations.

Experimental Protocol: Synthesis of Pyridine N-oxide with Hydrogen Peroxide and Acetic Acid [2]

(Note: While this protocol is for pyridine N-oxide, the principles are directly applicable to pyrazine N-oxide synthesis.)

  • Reaction Mixture: In a round-bottom flask, combine the pyrazine substrate with glacial acetic acid.

  • Addition of Hydrogen Peroxide: While stirring, add a 30-40% aqueous solution of hydrogen peroxide dropwise to the mixture.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours to overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and remove the acetic acid under reduced pressure.

  • Isolation: The resulting crude product can be purified by distillation under reduced pressure or by recrystallization.

Causality Behind Experimental Choices: Acetic acid serves as both a solvent and a catalyst for the formation of peracetic acid. The elevated temperature is necessary to achieve a reasonable reaction rate with this less reactive oxidizing system.

Caro's Acid (Peroxymonosulfuric Acid): A Powerful Oxidant for Deactivated Pyrazines

Caro's acid, a mixture of concentrated sulfuric acid and hydrogen peroxide, is a very strong oxidizing agent. It is particularly useful for the N-oxidation of electron-deficient pyrazines that are resistant to oxidation by weaker reagents.

Mechanism of Action: The active oxidizing species is peroxymonosulfuric acid (H₂SO₅), which is a potent electrophilic oxygen donor. The pyrazine nitrogen attacks the terminal oxygen of H₂SO₅.

Experimental Protocol: General Procedure for N-oxidation with Caro's Acid [3]

  • Preparation of Caro's Acid: Carefully and slowly add concentrated sulfuric acid to an excess of hydrogen peroxide (typically 30%) in a flask cooled in an ice bath. Caution: This mixture is highly corrosive and potentially explosive.

  • Reaction: Add the pyrazine substrate to the freshly prepared Caro's acid solution at low temperature.

  • Reaction Control: Allow the reaction to proceed at a controlled temperature, often starting at low temperatures and gradually warming to room temperature.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide or ammonium hydroxide) while cooling.

  • Isolation and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

II. Biocatalytic Synthesis: A Green and Regioselective Approach

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts or isolated enzymes can offer high selectivity and mild reaction conditions.

Whole-Cell Biocatalysis with Pseudomonas Strains

Certain strains of Pseudomonas bacteria that express soluble di-iron monooxygenase (SDIMO) enzymes have been shown to be highly effective in the N-oxidation of pyrazines.[4][5] This method is particularly advantageous for its high regioselectivity, often favoring the oxidation of one specific nitrogen atom in unsymmetrically substituted pyrazines.

Mechanism of Action: The monooxygenase enzyme activates molecular oxygen and inserts one oxygen atom into the substrate. The iron-containing active site of the enzyme is crucial for this catalytic process.

Experimental Protocol: Biocatalytic Synthesis of 2,5-Dimethylpyrazine-1-oxide [5]

  • Cultivation of Biocatalyst: Cultivate a suitable Pseudomonas strain (e.g., Pseudomonas putida) expressing the PmlABCDEF monooxygenase in an appropriate growth medium.

  • Biotransformation: To a suspension of the bacterial cells in a buffer solution, add the 2,5-dimethylpyrazine substrate.

  • Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-48 hours).

  • Extraction: After the biotransformation is complete, extract the product from the culture medium using an organic solvent such as ethyl acetate.

  • Purification: Purify the extracted pyrazine N-oxide using standard techniques like column chromatography.

III. Photochemical Synthesis: A Light-Driven Approach

Photochemical methods offer a unique way to synthesize and manipulate pyrazine N-oxides, often leading to products that are not accessible through thermal reactions.

Direct Photochemical N-Oxidation and Rearrangements

While direct photochemical N-oxidation of pyrazines is less common, the photochemistry of pyrazine N-oxides themselves is a rich area of research.[6][7] Irradiation with UV light can lead to deoxygenation or rearrangement reactions, which can be synthetically useful. For instance, photolysis of pyridazine N-oxides has been used to generate reactive intermediates for the synthesis of other heterocyclic systems.[6][7]

Mechanism of Action: Upon absorption of UV light, the pyrazine N-oxide is promoted to an excited state. From this excited state, it can undergo various transformations, including cleavage of the N-O bond or skeletal rearrangements.

IV. Comparative Analysis of Synthesis Efficiency

The choice of a synthetic method for a particular pyrazine N-oxide will depend on several factors, including the reactivity of the substrate, the desired regioselectivity, the scale of the reaction, and considerations of cost and safety.

Method Oxidizing Agent Typical Yields Reaction Conditions Advantages Disadvantages
m-CPBA Oxidation meta-Chloroperoxybenzoic acidGood to ExcellentMild (0 °C to rt)Commercially available, reliable, good for a wide range of substrates.Can be expensive, byproduct removal necessary.
TFPAA Oxidation Trifluoroperacetic acidExcellentLow temperatureHighly reactive, suitable for deactivated pyrazines.[1]Reagent prepared in situ, highly corrosive.
H₂O₂/Acetic Acid Hydrogen peroxide/Acetic acidModerate to GoodElevated temperatures (70-80 °C)Inexpensive, readily available reagents.Longer reaction times, may not be suitable for sensitive substrates.[2]
Caro's Acid Peroxymonosulfuric acidGood to ExcellentLow to ambient temperatureVery powerful oxidant, good for electron-deficient pyrazines.[3]Highly corrosive and potentially hazardous, requires careful handling.
Biocatalysis O₂ / MonooxygenaseGood to ExcellentMild (e.g., 30 °C), aqueous mediaHigh regioselectivity, environmentally friendly ("green"), mild conditions.[4]Requires specialized biological expertise and equipment, longer reaction times.
Photochemistry UV lightVariableAmbient temperatureAccess to unique reactivity and products.[6][7]May lead to complex product mixtures, requires specialized photochemical equipment.

V. Visualization of Synthetic Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for chemical oxidation and the mechanism of peroxy acid oxidation.

Chemical Oxidation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Pyrazine Pyrazine Substrate ReactionVessel Reaction (Solvent, Temp. Control) Pyrazine->ReactionVessel Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->ReactionVessel Quenching Quenching (e.g., Na₂SO₃) ReactionVessel->Quenching 1. Reaction Completion Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Purification Chromatography or Recrystallization Drying->Purification 2. Crude Product Product Pyrazine N-Oxide Purification->Product 3. Pure Product

Caption: General workflow for the chemical synthesis of pyrazine N-oxides.

Caption: Mechanism of pyrazine N-oxidation using a peroxy acid. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering).

VI. Safety Considerations

The use of strong oxidizing agents, particularly peroxy acids and Caro's acid, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Temperature Control: Many oxidation reactions are exothermic. Use ice baths to control the temperature and prevent runaway reactions.

  • Quenching: Always quench residual oxidants before work-up and disposal.

  • Storage: Store oxidizing agents in appropriate containers and away from incompatible materials such as flammable solvents and reducing agents.

Conclusion

The synthesis of pyrazine N-oxides is a well-established field with a variety of methods available to the modern chemist. Traditional chemical oxidation methods using peroxy acids, hydrogen peroxide, and Caro's acid remain highly effective and are suitable for a wide range of substrates. For researchers seeking greener and more selective alternatives, biocatalytic methods offer significant advantages, particularly in terms of regioselectivity and mild reaction conditions. Photochemical approaches provide a unique avenue for accessing novel reactivity and molecular structures. The optimal choice of synthetic route will ultimately be guided by the specific requirements of the target molecule, the available resources, and the desired scale of the synthesis. This guide has provided a comparative framework to aid researchers in making informed decisions for the efficient and safe synthesis of pyrazine N-oxides.

References

  • Frederich, J. H. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Doctoral dissertation, UC Irvine. [Link]

  • Stankevičiūtė, J., Šarlauskas, J., Čėnas, N., & Meškys, R. (2021). An efficient and regioselective biocatalytic synthesis of aromatic N-oxides by using a soluble di-iron monooxygenase PmlABCDEF produced in the Pseudomonas species. Microbial Biotechnology, 14(4), 1771-1785. [Link]

  • Borger, M., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. The Journal of organic chemistry, 87(1), 793–798. [Link]

  • Stankevičiūtė, J., et al. (2021). Representation of the synthesis pathways for pyrazine and pyrimidine N‐oxides utilizing different catalysts. ResearchGate. [Link]

  • Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • Olofsson, B., & Somfai, P. (2009). Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters, 11(24), 5742–5745. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5091–5097. [Link]

  • Sato, N. (2011). 6.2.2. Pyrazines. Comprehensive Organic Synthesis II, 6, 54-89. [Link]

  • Wilson, R. M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Journal of the American Chemical Society, 140(35), 10953–10957. [Link]

  • Sampedro, D., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(24), 8099. [Link]

  • Mosher, H. S., et al. (1953). Pyridine-n-oxide. Organic Syntheses, 33, 79. [Link]

  • Xu, J., et al. (2016). Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. Guangzhou Chemical Industry, 44(16), 66-67. [Link]

  • Wilson, R. M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Journal of the American Chemical Society, 140(35), 10953–10957. [Link]

  • Larionov, O. V., et al. (2014). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. Organic Letters, 16(16), 4296–4299. [Link]

  • Albini, A., et al. (2023). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. ResearchGate. [Link]

  • Cmoch, P., et al. (2002). Identification of 2‐chloropyrazine oxidation products and several derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 40(12), 787-792. [Link]

  • Pews, R. G., & Mixan, C. E. (1974). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry, 39(26), 3922–3925. [Link]

  • Spoerri, P. E., & Michelson, L. (1947). Synthesis in the Pyrazine Series Oxidation of 2,5 Dimethylpyrazine with Selenium Dioxide. Polytechnic Institute of Brooklyn. [Link]

  • Olin Corporation. (1985). Process for oxidizing halopyridines to halopyridine-N-oxides.
  • Nie, Y., et al. (2022). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Organic Process Research & Development, 26(1), 115-122. [Link]

  • Yang, Y., et al. (2023). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Frontiers in Bioengineering and Biotechnology, 11, 1357893. [Link]

  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2012). Preparation method for 2,5-dimethylpyrazine derivative.
  • Uchimaru, F., et al. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(7), 1344-1353. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Borger, M., & Frederich, J. H. (2019). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic letters, 21(8), 2697–2701. [Link]

  • G. R. Allen, Jr., and G. A. L. G. (1969). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 881-885. [Link]

  • Univ Zhejiang. (2007). Synthesis of pyridine-N-oxide.
  • Zhejiang University of Technology. (2019). A kind of synthetic method of N oxide.
  • Shanghai Institute of Pharmaceutical Industry. (2022). Synthesis process of pyridine-N-oxide.
  • Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2011). Synthetic method for preparing pyridine N-oxide.
  • Shreeve, J. M., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 125-130. [Link]

  • She, W., et al. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals, 12(10), 1354. [Link]

  • Solvay Pharmaceuticals B.V. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Reddy, T. J., et al. (2007). Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles. Synthetic Communications, 37(14), 2365-2371. [Link]

Sources

Validation

A Comparative Guide to Validating the Binding Affinity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide to Kinase Targets

For researchers and professionals in drug discovery, the rigorous validation of a compound's binding affinity to its molecular target is a cornerstone of preclinical development. This guide provides an in-depth, objectiv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the rigorous validation of a compound's binding affinity to its molecular target is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide , a novel pyrazine derivative, to a putative kinase target. Drawing from established principles of biophysical interaction analysis, we will explore experimental design, present detailed protocols, and interpret comparative data, offering a comprehensive framework for robust affinity determination.

While the specific molecular target for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is still under investigation, the pyrazine scaffold is a well-established pharmacophore in kinase inhibitors. Research has demonstrated that pyrazine derivatives can act as potent inhibitors of various kinases, including Casein Kinase 2 (CK2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Therefore, for the purpose of this illustrative guide, we will consider a representative kinase, VEGFR-2 , as the target of interest. This guide will compare the binding of our lead compound to a known, potent VEGFR-2 inhibitor, Axitinib .

The Critical Role of Biophysical Assays in Target Validation

The journey of a drug candidate from a mere chemical entity to a therapeutic agent is paved with meticulous validation steps. At the heart of this process lies the characterization of the physical interaction between the compound and its biological target. A quantitative understanding of binding affinity, kinetics, and thermodynamics is paramount for several reasons:

  • Confirmation of Direct Target Engagement: It provides unequivocal evidence that the compound physically interacts with the intended target protein.

  • Structure-Activity Relationship (SAR) Studies: Affinity data is the quantitative output that drives the iterative process of medicinal chemistry, allowing for the rational design of more potent and selective molecules.

  • Prediction of in vivo Efficacy: While not a direct correlation, higher affinity often translates to lower effective concentrations required for a biological response.

  • Understanding the Mechanism of Action: Kinetic parameters (association and dissociation rates) can provide deeper insights into the compound's mechanism of inhibition.

This guide will focus on two orthogonal, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . The selection of these methods is deliberate; they provide complementary information—kinetics and thermodynamics, respectively—offering a more complete picture of the binding event.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, a robust experimental design is essential. This involves not only the primary experiments but also a series of controls and validation steps.

Figure 2: Step-by-step workflow for a typical Surface Plasmon Resonance experiment.

Section 2: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices in ITC
  • Direct Measurement: Unlike SPR, which relies on an optical response, ITC directly measures the heat of interaction, making it less susceptible to artifacts from changes in refractive index.

  • Label-free and in Solution: Both the protein and the ligand are in their native states in solution, providing a more biologically relevant assessment of the interaction.

  • Thermodynamic Insights: The determination of enthalpy and entropy provides a deeper understanding of the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions).

Detailed Step-by-Step ITC Protocol
  • Sample Preparation:

    • Dialyze the recombinant human VEGFR-2 kinase domain extensively against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching.

    • Dissolve 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and Axitinib in the final dialysis buffer to the desired concentrations. The final DMSO concentration should be kept low and identical in both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of larger injections (e.g., 2 µL) until the binding isotherm is saturated.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Figure 3: Step-by-step workflow for a typical Isothermal Titration Calorimetry experiment.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, binding data for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide and the comparator, Axitinib, against VEGFR-2.

CompoundMethodKD (nM)ka (105 M-1s-1)kd (10-3 s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide SPR1501.21.8N/AN/AN/A
ITC180N/AN/A0.98-8.5-1.2
Axitinib (Comparator) SPR0.25.60.112N/AN/AN/A
ITC0.3N/AN/A1.02-10.2-2.5

Note: This data is illustrative and intended for comparative purposes within this guide.

Interpretation and In-depth Analysis

The presented data highlights several key aspects of the binding of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide to VEGFR-2, especially when compared to a high-affinity inhibitor like Axitinib.

  • Concordance of Orthogonal Methods: The KD values obtained from SPR and ITC for both compounds are in close agreement. This concordance between two fundamentally different techniques significantly increases the confidence in the measured binding affinities.

  • Binding Affinity: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide demonstrates a moderate binding affinity for VEGFR-2 in the nanomolar range. In contrast, Axitinib exhibits a significantly higher affinity, as expected for a clinically approved drug. This difference of several orders of magnitude provides a clear benchmark for future optimization efforts of our lead compound.

  • Kinetic Profile: The SPR data reveals that the higher affinity of Axitinib is a result of both a faster association rate (ka) and a much slower dissociation rate (kd) compared to our test compound. The slower kd of Axitinib indicates a longer residence time on the target, which is often a desirable characteristic for drug candidates.

  • Thermodynamic Signature: The ITC data for both compounds show a negative enthalpy change (ΔH), indicating that the binding is enthalpically driven. This is often associated with the formation of favorable hydrogen bonds and van der Waals interactions within the binding pocket. The negative -TΔS term suggests that the binding event is also entropically favorable, which could be due to the displacement of ordered water molecules from the binding site. The more favorable enthalpy and entropy for Axitinib are consistent with its higher affinity.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to validating the binding affinity of a novel compound, 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, to a putative kinase target. By employing orthogonal biophysical methods like SPR and ITC, we can not only obtain reliable affinity data but also gain valuable insights into the kinetic and thermodynamic drivers of the interaction.

The illustrative data suggests that 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a promising starting point for a kinase inhibitor program, with a clear path for optimization. Future efforts should focus on structural modifications to improve both the association and dissociation kinetics, guided by the thermodynamic insights gained from these foundational biophysical studies. The principles and protocols detailed herein provide a solid framework for any research program aimed at the rigorous characterization of protein-ligand interactions.

References

  • Lee, S. H., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]

  • Ganti, I. (2025). Exploring Protein–Ligand Binding-Affinity Prediction. Rowan Scientific. [Link]

  • Sun, L., et al. (2006). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 49(14), 4161-4169. [Link]

  • Bingham, R. J., et al. (2004). Thermodynamics of Binding of 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine to the Major Urinary Protein. Journal of the American Chemical Society, 126(6), 1675-1681. [Link]

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Photostability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Among the myriad of stability concerns, photostability—the susceptib...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Among the myriad of stability concerns, photostability—the susceptibility of a compound to degradation upon exposure to light—is a critical parameter that can dictate formulation strategies, packaging requirements, and ultimately, the therapeutic efficacy and safety of a drug product. This guide provides an in-depth technical assessment of the photostability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry.

This document is structured to provide not just a protocol, but a scientifically grounded rationale for the experimental design, reflecting a commitment to expertise, trustworthiness, and authoritative validation. We will explore a systematic approach to evaluating the photostability of this compound, comparing its behavior under various conditions and providing the framework for comparison against other potential drug candidates.

The Scientific Imperative: Why Photostability of Heterocyclic N-Oxides Matters

Heterocyclic N-oxides are a class of compounds with a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[1] The N-oxide moiety can significantly influence a molecule's physicochemical properties, such as solubility and metabolic profile. However, the N-O bond can also be a site of photochemical reactivity.[2][3][4] Upon absorption of light, particularly in the UV spectrum, aromatic N-oxides can undergo a variety of transformations, including deoxygenation, ring rearrangement to form oxaziridines and subsequently oxazepines, or fragmentation via radical intermediates.[5][6][7][8]

Understanding the specific photochemical pathways and the rate of degradation for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is paramount. This knowledge allows for the development of stable formulations and appropriate protective packaging, ensuring the drug substance maintains its integrity from manufacturing to patient administration.

Experimental Design: A Two-Phase Approach to Photostability Assessment

To rigorously assess the photostability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, a two-part study is proposed, adhering to the principles outlined in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B.[9][10][11][12] This approach ensures a comprehensive evaluation, from forced degradation to confirmatory studies.

Phase 1: Forced Degradation Studies

The initial phase involves subjecting the compound to light stress conditions more severe than those expected during normal handling and storage. The primary goals of this phase are to:

  • Identify potential photodegradation products.

  • Develop and validate analytical methods capable of detecting and quantifying the parent compound and its degradants.

  • Elucidate potential degradation pathways.

Forced degradation will be conducted on the drug substance in both solid and solution states to understand the influence of the physical state and solvent on its photostability.

Phase 2: Confirmatory Studies

Following the insights gained from forced degradation, confirmatory studies are performed under standardized light conditions.[9][12] These studies aim to:

  • Quantify the rate of degradation under defined light exposure.

  • Assess the photostability of the compound in its intended formulation and packaging.

  • Provide data to establish appropriate handling, storage, and packaging recommendations.

Methodologies and Protocols

The following sections detail the step-by-step protocols for a comprehensive photostability assessment.

Materials and Instrumentation
  • Test Compound: 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (CAS 17149-35-8)[13]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water (Type I). Aprotic solvents are often preferred as protic solvents can sometimes quench fluorescence or participate in photochemical reactions.[14]

  • Instrumentation:

    • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[9][12]

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

    • Calibrated radiometer/lux meter.

Experimental Workflow: A Visual Overview

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Confirmatory Studies A Prepare Solid and Solution Samples B Expose to High-Intensity Light A->B C Analyze by HPLC-PDA & LC-MS B->C D Identify Degradants & Develop Methods C->D E Prepare Samples (including controls) D->E Validated Methods F Expose to ICH Q1B Conditions E->F G Analyze at Time Points F->G H Quantify Degradation & Mass Balance G->H G cluster_0 cluster_1 cluster_2 cluster_3 A [Structure of Parent Compound] B [Parent Compound]* A->B hν (UV light) C 2-Amino-3-(methoxycarbonyl)pyrazine B->C D Oxaziridine Intermediate B->D E Oxazepine Derivative D->E

Caption: Hypothesized photochemical degradation pathways for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

Comparative Analysis and Conclusion

The photostability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide will be classified based on the extent of degradation observed in the confirmatory studies. For instance, if the compound shows less than 5% degradation after exposure to ICH Q1B conditions, it can be considered photostable. Significant degradation would classify it as photolabile, necessitating protective measures.

A comparative assessment can be made by:

  • Comparing solid vs. solution state stability: This will indicate if the crystal lattice offers protection from photodegradation.

  • Comparing stability in different solvents: This provides insights into the role of the solvent in the degradation mechanism.

  • Comparison with other APIs: If data is available for other pyrazine derivatives or N-oxides, a comparative ranking of photostability can be established. For example, the quantum yield of photodegradation (Φd), a measure of the efficiency of the photochemical process, could be determined and compared to literature values for other compounds. [15][16] In conclusion, a systematic and scientifically rigorous assessment of the photostability of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is essential for its development as a potential therapeutic agent. The two-phase approach, guided by ICH principles and informed by the fundamental photochemistry of heterocyclic N-oxides, provides a robust framework for this evaluation. The resulting data will be critical in guiding formulation development, defining storage conditions, and ensuring the delivery of a safe and effective drug product to patients.

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • Gierczyk, B., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]

  • Riedel, J., et al. (2020). Photochemistry of Aromatic N-Oxides in Water Probed by Time-Resolved X-ray Absorption Spectroscopy. Angewandte Chemie International Edition, 59(46), 20562-20567. [Link]

  • McClain, E. J., Wortman, A. K., & Stephenson, C. R. J. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science, 13(38), 11297-11303. [Link]

  • Spence, G. G., Curtis, E. C., & Taylor, E. C. (1970). Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews, 70(2), 231-237. [Link]

  • Roeterdink, F. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. [Link]

  • Lachgar, M., et al. (2018). Methodology for Simultaneous Analysis of Photocatalytic deNOx Products. Catalysts, 8(11), 543. [Link]

  • Sampedro, D., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(13), 5098. [Link]

  • Kantar, C., et al. (2019). Q-band absorption wavelengths, photodegradation and singlet oxygen quantum yield values of novel porphyrazine compounds in DMSO. Journal of Porphyrins and Phthalocyanines, 23(04n05), 458-465. [Link]

  • Georgieva, M., & Doytchinova, I. (2022). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 29(1), 1-22. [Link]

  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(31), 16531-16540. [Link]

  • Al-Yasari, A., et al. (2012). Photostability of N@C60. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photoreduction of pyridine N-oxide. [Link]

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. [Link]

  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. ResearchGate. [Link]

  • Petrova, M. A., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270-2273. [Link]

  • Baxter, I., & Cameron, D. W. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1747-1751. [Link]

  • Sampedro, D., et al. (2023). From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. ChemRxiv. [Link]

  • Zhang, W., et al. (2017). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Journal of the American Chemical Society, 139(38), 13248-13251. [Link]

  • Chiron, S., et al. (2000). Photodegradation study of some triazine-type herbicides. Journal of Agricultural and Food Chemistry, 48(10), 4951-4957. [Link]

  • Lee, J., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calixp[12]yrroles. Organic & Biomolecular Chemistry, 18(16), 3078-3085. [Link]

  • Berrah, F., et al. (2010). 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o343. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Part 1: Core Directive & Hazard Assessment As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, a task that begins with a thorough understanding of the...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Directive & Hazard Assessment

As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, a task that begins with a thorough understanding of the reagents we handle. This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide (CAS No. 17149-35-8).[1]

The pyrazine N-oxide functional group can be associated with flammability and skin/eye irritation, while aminopyrazine compounds may also cause skin, eye, and respiratory irritation.[2][3][4] Furthermore, the toxicological properties of many complex organic molecules have not been fully investigated, demanding a cautious approach.[5]

Anticipated Hazard Profile

The following table summarizes the potential hazards, synthesized from data on analogous chemical structures.

Hazard CategoryAnticipated RiskRationale / Data Source Analogy
Flammability Flammable Solid (Potential) Pyrazine N-oxide is classified as a Flammable Solid (Category 1).[2] Prudent practice dictates treating this compound with similar caution.
Acute Toxicity (Oral) Harmful if Swallowed (Potential) Pyrazine N-oxide is classified as Acute Toxicity, Oral (Category 4).[2]
Skin Irritation Causes Skin Irritation (High Potential) Both Pyridine-N-oxide and 2-Aminopyrazine are known to cause skin irritation.[3][6]
Eye Damage/Irritation Causes Serious Eye Damage (High Potential) Pyrazine N-oxide is associated with serious eye damage, while related compounds cause serious eye irritation.[2][4] This is a critical risk.
Respiratory Irritation May Cause Respiratory Irritation (High Potential) The compound is a solid/powder, which can be easily aerosolized. Inhalation of dust should be avoided.[4][7]
Long-Term Effects Unknown No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. Assume hazardous until proven otherwise.

Part 2: Operational Safety Plan

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All manipulations of solid 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains powders and potential vapors, preventing inhalation and minimizing exposure. Always work at least six inches inside the sash.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.

  • Safety Stations: Maintain clear and unobstructed access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The selection must be based on a worst-case scenario assessment of the potential hazards.

PPE CategorySpecificationCausality and Rationale
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards, worn in combination with a full-face shield.Causality: The high potential for serious eye damage from solid particulates or splashes necessitates robust protection. A face shield protects the rest of the face from splashes during transfers or solution preparation.[2][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Causality: Nitrile provides good resistance against a wide range of chemicals. Since no specific glove permeation data exists for this compound, the "double-gloving" technique is recommended for extended handling. Always inspect gloves for tears or pinholes before use. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[4]
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Causality: Protects skin from accidental contact and clothing from contamination. The flame-resistant property addresses the potential flammability hazard identified from structural analogs.[2]
Respiratory Protection Not required if all work is conducted within a certified chemical fume hood.Causality: The fume hood provides adequate respiratory protection from powders and vapors. If work outside a hood is unavoidable (e.g., large-scale transfer), a NIOSH-approved respirator with P100 (particulate) cartridges would be required, but this scenario should be avoided.
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Causality: Protects feet from spills and falling objects, a standard requirement for all laboratory work.
Safe Handling Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation Phase:

  • Designate Work Area: Clearly demarcate the area within the fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring the lab coat is fully buttoned and gloves are pulled over the cuffs.

Handling Phase (Inside Fume Hood):

  • Grounding: If transferring significant quantities of the solid, ground and bond the container and receiving equipment to prevent static discharge, given the potential flammability.

  • Weighing: Carefully weigh the solid on weigh paper or in a tared container. Avoid creating dust clouds by handling the material gently.

  • Transfer: Use a spatula to transfer the solid into the reaction vessel. If preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Cleaning: After transfer, decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the weigh paper and wipes in the designated solid hazardous waste container inside the hood.

Post-Handling Phase:

  • Secure Container: Tightly close the primary container of the chemical and wipe it down before removing it from the fume hood for storage.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove outer gloves (if double-gloving), then the face shield, then the lab coat, followed by goggles and inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Part 3: Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill inside the fume hood, carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weigh paper, gloves, and wipes must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound and solvent rinses must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific procedures and to schedule a waste pickup. Do not pour any material down the drain.[5]

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Waste & Post-Handling A 1. Assemble Equipment in Fume Hood B 2. Don Full PPE A->B C 3. Weigh Compound Gently B->C Enter Handling Phase D 4. Transfer to Vessel C->D F 6. Place Contaminated Items in Labeled Waste Container E 5. Decontaminate Tools & Surfaces D->E E->F Conclude Handling G 7. Secure Primary Container F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide.

References

  • PubChem. 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. [Link]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-N-Oxide. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 2-Aminopyrazine. [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. [Link]

Sources

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